LASSBio-1359
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H18N2O3 |
|---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-methylbenzamide |
InChI |
InChI=1S/C17H18N2O3/c1-19(17(20)14-7-5-4-6-8-14)18-12-13-9-10-15(21-2)16(11-13)22-3/h4-12H,1-3H3/b18-12+ |
InChI Key |
ZKKIMIBBUMDNHP-LDADJPATSA-N |
Isomeric SMILES |
CN(C(=O)C1=CC=CC=C1)/N=C/C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CN(C(=O)C1=CC=CC=C1)N=CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
LASSBio-1359: A Technical Overview of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
LASSBio-1359 is a synthetic N-acylhydrazone derivative that has demonstrated significant potential as an anti-inflammatory and antinociceptive agent. Its primary mechanism of action is centered on its activity as an agonist of the adenosine (B11128) A2A receptor. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Mechanism of Action: Adenosine A2A Receptor Agonism
This compound exerts its pharmacological effects primarily by acting as an agonist for the adenosine A2A receptor.[1] This G-protein coupled receptor is widely expressed on various immune cells, including neutrophils, macrophages, and T-cells, and plays a crucial role in modulating inflammatory responses.
Upon binding to the A2A receptor, this compound initiates a downstream signaling cascade that ultimately leads to the suppression of pro-inflammatory processes. The key steps in this pathway are illustrated below.
Caption: Putative signaling pathway of this compound via the adenosine A2A receptor.
The activation of the A2A receptor by this compound leads to the stimulation of the associated Gs alpha subunit (Gαs) of the G-protein complex. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA activation is a central event that mediates the anti-inflammatory effects of A2A receptor agonists. One of the key downstream effects of PKA activation is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of pro-inflammatory gene expression. By inhibiting NF-κB, this compound reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[1]
Quantitative Data
The antinociceptive and anti-inflammatory effects of this compound have been quantified in preclinical models. The following tables summarize the key findings.
Table 1: Antinociceptive Effect of this compound in the Formalin Test (Inflammatory Phase)
| Treatment Group | Dose (mg/kg, i.p.) | Licking/Biting Time (seconds, Mean ± SEM) | % Inhibition |
| Vehicle (Control) | - | 307 ± 44 | - |
| This compound | 5 | Not specified | Not specified |
| This compound | 10 | 129 ± 21 | 58% |
| This compound | 20 | 140 ± 16 | 54.4% |
| Morphine | 10 | Not specified | Not specified |
| Acetyl Salicylic Acid (ASA) | 150 | Not specified | Not specified |
Data extracted from a study on the effects of this compound in a formalin-induced hind-paw licking test in mice (n=10 per group).[1] The inflammatory phase of the formalin test is considered to be from 15 to 30 minutes post-injection.
Table 2: In Vitro Anti-inflammatory Activity of this compound
| Assay | Finding |
| TNF-α Inhibition | Exhibited anti-TNF-α properties in vitro. |
Experimental Protocols
Formalin-Induced Hind-Paw Licking Test
This protocol describes a common method for assessing the antinociceptive effects of a compound in a model of tonic chemical pain.
Caption: Workflow for the formalin-induced hind-paw licking test.
Detailed Methodology:
-
Animals: Male Swiss mice are typically used.
-
Acclimatization: Animals are placed in individual observation chambers for at least 30 minutes before the experiment to allow for acclimatization to the environment.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline with 1% Tween 80) and administered intraperitoneally (i.p.) at the desired doses (e.g., 5, 10, 20 mg/kg). The control group receives the vehicle alone.
-
Induction of Nociception: Thirty minutes after drug administration, a dilute solution of formalin (e.g., 2.5% in saline, 20 µL) is injected into the subplantar region of the right hind paw using a microsyringe.
-
Observation: Immediately after the formalin injection, the animal is returned to the observation chamber. The cumulative time spent licking or biting the injected paw is recorded for two distinct periods:
-
Phase 1 (Neurogenic Phase): 0 to 5 minutes post-injection.
-
Phase 2 (Inflammatory Phase): 15 to 30 minutes post-injection.
-
-
Data Analysis: The mean licking/biting time for each group is calculated. The percentage of inhibition of the nociceptive response is determined by comparing the mean time of the treated groups to the mean time of the control group.
In Vitro TNF-α Inhibition Assay
This protocol provides a general framework for assessing the ability of a compound to inhibit the production of TNF-α from immune cells, such as macrophages.
Caption: General workflow for an in vitro TNF-α inhibition assay.
Detailed Methodology:
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control. The cells are pre-incubated for a period of 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS), a potent inducer of TNF-α, is added to the wells to a final concentration of, for example, 1 µg/mL.
-
Incubation: The plates are incubated for a further 4 to 24 hours to allow for TNF-α production.
-
Supernatant Collection: After incubation, the cell culture supernatants are collected.
-
TNF-α Quantification: The concentration of TNF-α in the supernatants is determined using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The percentage of TNF-α inhibition for each concentration of this compound is calculated relative to the LPS-stimulated vehicle control. An IC50 value can be determined from the dose-response curve.
Conclusion
This compound is a promising anti-inflammatory and antinociceptive agent that functions as an agonist of the adenosine A2A receptor. Its mechanism of action involves the activation of the A2A receptor, leading to a Gs-protein-mediated increase in intracellular cAMP and subsequent PKA activation. This signaling cascade ultimately results in the inhibition of the pro-inflammatory NF-κB pathway and a reduction in the production of key inflammatory mediators like TNF-α. The quantitative data from preclinical models supports its efficacy in attenuating inflammatory pain. The provided experimental protocols offer a foundation for further investigation into the pharmacological properties of this compound.
References
LASSBio-1359: A Technical Guide to its Adenosine A2A Receptor Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
LASSBio-1359, chemically identified as (E)-N'-(3,4-dimethoxybenzylidene)-N-methylbenzohydrazide, is a novel synthetic small molecule that has been characterized as a potent agonist of the adenosine (B11128) A2A receptor (A2AR). This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its activity as an A2AR agonist. The information presented herein is intended to support further research and development efforts by providing detailed experimental methodologies, quantitative pharmacological data, and a clear understanding of the underlying signaling pathways.
Core Pharmacological Profile
This compound has demonstrated significant vasodilatory and anti-inflammatory properties, which are primarily attributed to its agonist activity at the adenosine A2A receptor. Preclinical studies have validated its potential as a therapeutic agent in models of pulmonary hypertension.
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound.
Table 1: Radioligand Binding Affinity
| Adenosine Receptor Subtype | Radioligand | This compound Concentration | % Inhibition of Radioligand Binding | Reference |
| A1 | [³H]-DPCPX | 10 µM | < 30% | [1] |
| A2A | [³H]-CGS 21680 | 10 µM | 78.6% | [1] |
| A2B | [³H]-DPCPX | 10 µM | < 30% | [1] |
| A3 | [³H]-NECA | 10 µM | < 30% | [1] |
Note: Specific Kᵢ values for this compound are not yet publicly available. The data indicates a higher affinity for the A2A receptor subtype compared to A1, A2B, and A3 at the tested concentration.
Table 2: Ex Vivo Vasodilatory Activity
| Preparation | Pre-contraction Agent | This compound pEC₅₀ (M) | This compound Eₘₐₓ (%) | Antagonist Effect | Reference |
| Rat Pulmonary Artery Rings | Phenylephrine (B352888) (1 µM) | 5.3 ± 0.1 | 89.2 ± 5.6 | Relaxation inhibited by ZM 241385 (A2AR antagonist) | [1] |
Signaling Pathways and Experimental Workflows
Activation of the adenosine A2A receptor by an agonist like this compound initiates a well-defined intracellular signaling cascade. The experimental workflows used to characterize this activity are also outlined below.
Figure 1: Adenosine A2A Receptor Signaling Pathway.
Figure 2: Pharmacological Evaluation Workflow.
Detailed Experimental Protocols
Radioligand Binding Assay (Adapted from Alencar et al., 2013)
Objective: To determine the binding affinity of this compound for adenosine receptor subtypes (A1, A2A, A2B, A3).
Materials:
-
Membrane preparations from cells expressing the specific human adenosine receptor subtype.
-
Radioligands: [³H]-DPCPX (for A1 and A2B), [³H]-CGS 21680 (for A2A), [³H]-NECA (for A3).
-
This compound.
-
Non-specific binding control (e.g., theophylline (B1681296) or a high concentration of a non-labeled standard ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubate the cell membrane preparations with the respective radioligand and varying concentrations of this compound (or a single high concentration for screening) in the assay buffer.
-
For determination of non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled antagonist.
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage inhibition of specific binding by this compound. For determination of the inhibition constant (Kᵢ), perform competition binding experiments with a range of this compound concentrations and analyze the data using non-linear regression.
Ex Vivo Vasodilation Assay in Rat Pulmonary Artery Rings (Adapted from Alencar et al., 2013)
Objective: To evaluate the functional effect of this compound on vascular tone and confirm its mechanism of action via the A2A receptor.
Materials:
-
Male Wistar rats.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, KH₂PO₄ 1.2, MgSO₄ 1.2, CaCl₂ 2.5, NaHCO₃ 25, glucose 11).
-
Phenylephrine (vasoconstrictor).
-
This compound.
-
ZM 241385 (selective A2AR antagonist).
-
Organ bath system with force transducers.
-
Data acquisition system.
Procedure:
-
Isolate the pulmonary arteries from euthanized rats and cut them into rings (2-3 mm in length).
-
Suspend the arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.
-
Allow the rings to equilibrate under a resting tension of approximately 1 g for at least 60 minutes.
-
Induce a sustained contraction with phenylephrine (1 µM).
-
Once the contraction is stable, add cumulative concentrations of this compound to the organ bath to generate a concentration-response curve.
-
To confirm the involvement of the A2A receptor, pre-incubate a separate set of arterial rings with the A2AR antagonist ZM 241385 (e.g., 1 µM) for 30 minutes before adding phenylephrine and then generate the this compound concentration-response curve.
-
Record the changes in isometric tension and express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
-
Calculate the pEC₅₀ (-log EC₅₀) and the maximal effect (Eₘₐₓ) from the concentration-response curves.
In Vivo Monocrotaline-Induced Pulmonary Hypertension Model (Adapted from Alencar et al., 2013)
Objective: To assess the therapeutic efficacy of this compound in a preclinical model of pulmonary arterial hypertension (PAH).
Materials:
-
Male Wistar rats.
-
Monocrotaline (B1676716) (MCT).
-
This compound.
-
Vehicle for drug administration.
-
Echocardiography equipment.
-
Catheters for hemodynamic measurements.
Procedure:
-
Induce PAH in rats by a single subcutaneous or intraperitoneal injection of monocrotaline (e.g., 60 mg/kg).
-
After a period for disease development (e.g., 14 days), randomize the animals into treatment and control groups.
-
Administer this compound (e.g., orally at a specific dose) or vehicle daily for a defined treatment period (e.g., 14 days).
-
Monitor the animals for clinical signs and body weight.
-
At the end of the treatment period, perform echocardiography to assess cardiac structure and function (e.g., right ventricular hypertrophy, pulmonary artery diameter).
-
Perform invasive hemodynamic measurements by catheterizing the right ventricle to measure right ventricular systolic pressure.
-
Following euthanasia, harvest the heart and lungs for histological analysis to assess vascular remodeling and right ventricular hypertrophy.
Conclusion
This compound is a promising adenosine A2A receptor agonist with demonstrated vasodilatory and anti-inflammatory effects in preclinical models. The available data strongly support its mechanism of action through the A2A receptor. Further characterization, including the determination of its binding affinity (Kᵢ) and functional potency in cAMP assays (EC₅₀), will be crucial for its continued development as a potential therapeutic agent. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the pharmacological properties of this compound and similar compounds.
References
LASSBio-1359: A Technical Overview of a Novel Adenosine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
LASSBio-1359, identified by its IUPAC name (E)-N'-(3,4-dimethoxybenzylidene)-N-methylbenzohydrazide, is a synthetic small molecule that has emerged as a promising pharmacological agent with potent anti-inflammatory and vasodilatory properties. Developed at the Laboratory for the Evaluation and Synthesis of Bioactive Substances (LASSBio) at the Federal University of Rio de Janeiro, this N-acylhydrazone derivative primarily functions as an agonist of the adenosine (B11128) A2A receptor. Its multifaceted mechanism of action, which includes the modulation of key inflammatory mediators, positions it as a significant candidate for further investigation in the context of inflammatory disorders and related pathologies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound, including detailed experimental protocols and an exploration of its signaling pathways.
Chemical Structure and Properties
This compound is characterized by a central N-acylhydrazone scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. The molecule's structure is distinguished by a 3,4-dimethoxybenzylidene moiety attached to the hydrazone nitrogen and a methylbenzohydrazide group.
2D Structure:
Caption: 2D Chemical Structure of this compound.
A summary of the key chemical and physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | (E)-N'-(3,4-dimethoxybenzylidene)-N-methylbenzohydrazide | [1] |
| Molecular Formula | C₁₇H₁₈N₂O₃ | [2] |
| Molecular Weight | 298.34 g/mol | [2] |
| CAS Number | 1396397-19-5 | |
| Physical Form | Solid | [2] |
| Purity | >98% | [2] |
Pharmacological Properties and Mechanism of Action
This compound exerts its pharmacological effects primarily through the activation of the adenosine A2A receptor, a G-protein coupled receptor widely expressed in the cardiovascular, immune, and central nervous systems. Its engagement with this receptor initiates a signaling cascade that culminates in anti-inflammatory and vasodilatory responses. Furthermore, this compound has been identified as a novel selective phosphodiesterase inhibitor, suggesting a multi-target mechanism of action that contributes to its overall therapeutic potential.
Adenosine A2A Receptor Agonism and Anti-inflammatory Effects
The anti-inflammatory activity of this compound is significantly attributed to its ability to suppress the production of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α).[1] Activation of the adenosine A2A receptor by this compound leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels are known to inhibit the synthesis and release of TNF-α from inflammatory cells such as macrophages. This effect has been demonstrated to be receptor-mediated, as the anti-inflammatory effects of this compound can be reversed by the selective A2A receptor antagonist, ZM 241385.
The proposed signaling pathway for the this compound-mediated inhibition of TNF-α is depicted below.
Caption: this compound mediated TNF-α inhibition pathway.
Vasodilatory Effects
The vasodilatory properties of this compound are also linked to its agonistic activity at the adenosine A2A receptor, which is expressed on vascular smooth muscle cells. Activation of these receptors leads to an increase in intracellular cAMP, which in turn activates protein kinase A (PKA). PKA phosphorylates and inhibits myosin light chain kinase, leading to smooth muscle relaxation and vasodilation. This mechanism is particularly relevant to its observed effect of inducing relaxation of the corpus cavernosum.
Experimental Protocols
The pharmacological effects of this compound have been characterized through a series of in vivo and in vitro experiments. Detailed methodologies for key assays are provided below.
Formalin-Induced Paw Licking Test
This model is used to assess the antinociceptive (pain-relieving) effects of a compound in response to a persistent chemical stimulus.
Methodology:
-
Animals: Male Swiss mice (25-30 g) are typically used. Animals are allowed to acclimatize to the testing environment before the experiment.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 0.5% Tween 80 in saline) and administered intraperitoneally (i.p.) at various doses (e.g., 5, 10, and 20 mg/kg) 30 minutes before the formalin injection. A control group receives the vehicle alone.
-
Induction of Nociception: A 2.5% formalin solution (20 µL) is injected subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately after the formalin injection, the animal is placed in a transparent observation chamber. The cumulative time (in seconds) that the animal spends licking or biting the injected paw is recorded for two distinct phases: the early phase (0-5 minutes post-injection), representing neurogenic pain, and the late phase (15-30 minutes post-injection), representing inflammatory pain.
-
Data Analysis: The mean licking time for each group is calculated. Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to compare the drug-treated groups with the control group.
Workflow Diagram:
Caption: Workflow for the formalin-induced paw licking test.
Carrageenan-Induced Paw Edema
This is a classic model of acute inflammation used to evaluate the anti-inflammatory activity of compounds.
Methodology:
-
Animals: Male Wistar rats (180-220 g) are commonly used.
-
Drug Administration: this compound is administered orally or intraperitoneally at specified doses one hour before the carrageenan injection.
-
Induction of Inflammation: A 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours). The difference in paw volume before and after carrageenan injection represents the degree of edema.
-
Data Analysis: The percentage of inhibition of edema in the drug-treated groups is calculated relative to the control group.
Measurement of TNF-α and iNOS Expression
The effect of this compound on the production of TNF-α and the expression of inducible nitric oxide synthase (iNOS), another key inflammatory mediator, can be assessed in vivo or in vitro.
In Vivo Methodology (from paw tissue):
-
Following an inflammatory challenge (e.g., carrageenan injection), animals are euthanized at a specific time point.
-
The inflamed paw tissue is collected and homogenized.
-
TNF-α levels in the tissue homogenate are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
iNOS expression can be determined by Western blotting or immunohistochemistry using an antibody specific for iNOS.
In Vitro Methodology (using macrophages):
-
Peritoneal macrophages are harvested from mice or a macrophage cell line (e.g., RAW 264.7) is used.
-
Cells are pre-treated with various concentrations of this compound for a specified time.
-
Inflammation is stimulated by adding lipopolysaccharide (LPS) to the cell culture.
-
After an incubation period, the cell culture supernatant is collected to measure TNF-α levels by ELISA.
-
Cell lysates are prepared to analyze iNOS protein expression by Western blotting.
Quantitative Data Summary
The following table summarizes the available quantitative data for the pharmacological activity of this compound.
| Assay | Species | Route of Admin. | Dose (mg/kg) | Effect | Reference |
| Formalin Test (Early Phase) | Mouse | i.p. | 10 | Reduction in licking time | [1] |
| 20 | Reduction in licking time | [1] | |||
| Formalin Test (Late Phase) | Mouse | i.p. | 5 | Reduction in licking time | [1] |
| 10 | Reduction in licking time | [1] | |||
| 20 | Reduction in licking time | [1] | |||
| Carrageenan-Induced Hyperalgesia | Mouse | i.p. | 10, 20 | Reduced thermal hyperalgesia | |
| CFA-Induced Monoarthritis | Mouse | i.p. | 25, 50 | Reduced thermal and mechanical hyperalgesia; Normalized TNF-α and iNOS expression |
Conclusion
This compound is a novel N-acylhydrazone derivative with significant potential as a therapeutic agent for inflammatory conditions. Its primary mechanism of action as an adenosine A2A receptor agonist, leading to the inhibition of TNF-α, provides a strong rationale for its anti-inflammatory effects. The additional possibility of phosphodiesterase inhibition suggests a complex and potentially synergistic pharmacological profile. The in vivo data from established models of pain and inflammation further support its promise. Future research should focus on a more detailed elucidation of its signaling pathways, a comprehensive pharmacokinetic and toxicological profiling, and exploration of its efficacy in a broader range of disease models. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the properties and potential applications of this compelling molecule.
References
LASSBio-1359: A Technical Overview of a Novel Adenosine A2A Receptor Agonist with Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
LASSBio-1359, chemically identified as (E)-N'-(3,4-dimethoxybenzylidene)-N-methylbenzohydrazide, is a novel N-acylhydrazone derivative with significant anti-inflammatory and antinociceptive properties. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological background of this compound. It has been characterized as an agonist of the adenosine (B11128) A2A receptor, and its mechanism of action involves the modulation of inflammatory pathways, including the inhibition of tumor necrosis factor-alpha (TNF-α). This document details the available quantitative data, experimental protocols, and the underlying signaling pathways associated with its biological activity.
Discovery and Rationale
The N-acylhydrazone (NAH) scaffold is a recognized privileged structure in medicinal chemistry, known for its synthetic accessibility and broad range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The design and discovery of this compound emerged from a research program focused on developing new therapeutic agents for inflammatory disorders. The rationale behind its specific design was likely based on the hybridization of pharmacophoric subunits known to interact with targets involved in inflammation. The 3,4-dimethoxybenzylidene moiety and the N-methylbenzohydrazide core were likely selected to optimize interactions with the target receptor, leading to the observed pharmacological profile. This compound was identified as a promising candidate due to its potent in vivo anti-inflammatory and antinociceptive effects, which were later attributed to its action as an adenosine A2A receptor agonist.
Synthesis of this compound
The synthesis of this compound follows a straightforward and efficient two-step procedure characteristic of N-acylhydrazone synthesis. The general method involves the initial preparation of a hydrazide followed by its condensation with an appropriate aldehyde.
Experimental Protocol: Synthesis of (E)-N'-(3,4-dimethoxybenzylidene)-N-methylbenzohydrazide (this compound)
Step 1: Synthesis of N-methylbenzohydrazide
A mixture of methyl benzoate (B1203000) and an excess of N-methylhydrazine is refluxed in a suitable solvent, such as ethanol, for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting crude N-methylbenzohydrazide is purified by recrystallization or column chromatography to yield the desired intermediate.
Step 2: Condensation to form this compound
Equimolar amounts of N-methylbenzohydrazide and 3,4-dimethoxybenzaldehyde (B141060) are dissolved in methanol (B129727). A catalytic amount of a weak acid, such as acetic acid, is added to the mixture. The reaction is then refluxed for 3-4 hours, with the reaction progress monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product is then washed with cold methanol and dried to afford (E)-N'-(3,4-dimethoxybenzylidene)-N-methylbenzohydrazide (this compound) as a solid. The final product can be further purified by recrystallization from a suitable solvent like methanol to obtain a product of high purity.
Caption: Synthetic pathway of this compound.
Biological Activity and Mechanism of Action
This compound exerts its anti-inflammatory and antinociceptive effects primarily through the activation of the adenosine A2A receptor. This G-protein coupled receptor is a key regulator of inflammation, and its activation generally leads to immunosuppressive effects.
Adenosine A2A Receptor Agonism
The anti-inflammatory effects of this compound are mediated by its agonist activity at the adenosine A2A receptor. Activation of this receptor on various immune cells, including macrophages and neutrophils, initiates a signaling cascade that ultimately suppresses the production and release of pro-inflammatory cytokines. A key downstream effect of A2A receptor activation is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical transcriptional regulator of inflammatory genes.
Caption: this compound signaling via the Adenosine A2A receptor.
Inhibition of TNF-α Production
In vitro studies have demonstrated that this compound exhibits anti-TNF-α properties. This effect is a downstream consequence of adenosine A2A receptor activation. By inhibiting the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, this compound effectively reduces the production and release of TNF-α from inflammatory cells, such as macrophages, that have been stimulated by pro-inflammatory signals like lipopolysaccharide (LPS).
Caption: Inhibition of TNF-α production by this compound.
Quantitative Pharmacological Data
The anti-inflammatory and antinociceptive effects of this compound have been quantified in various preclinical models. The following tables summarize the key in vivo data.
Table 1: In Vivo Antinociceptive Activity of this compound in the Formalin Test in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Licking Time (seconds) - Neurogenic Phase (0-5 min) | Licking Time (seconds) - Inflammatory Phase (15-30 min) |
| Vehicle | - | 56.3 ± 6.0 | 307 ± 44 |
| This compound | 10 | 32.7 ± 2.2 | 129 ± 21 |
| This compound | 20 | 23.8 ± 2.6 | 140 ± 16 |
Table 2: In Vivo Anti-hyperalgesic Activity of this compound in the Complete Freund's Adjuvant (CFA) Model of Monoarthritis in Mice
| Treatment Group | Dose (mg/kg, oral gavage) | Thermal Hyperalgesia | Mechanical Hyperalgesia |
| This compound | 25 | Reduced | Reduced |
| This compound | 50 | Reduced | Reduced |
Note: Specific quantitative values for hyperalgesia were not provided in the abstract, but a significant reduction was reported.
Detailed Experimental Protocols
Formalin-Induced Nociception in Mice
This model assesses both acute (neurogenic) and persistent (inflammatory) pain.
-
Animals: Male Swiss mice are used.
-
Acclimatization: Animals are allowed to acclimate to the testing environment.
-
Drug Administration: this compound is administered intraperitoneally (i.p.) at the desired doses (e.g., 10 and 20 mg/kg). A vehicle control group receives the same volume of the vehicle.
-
Induction of Nociception: A solution of 2.5% formalin is injected into the subplantar region of the right hind paw.
-
Observation: Immediately after formalin injection, the time the animal spends licking or biting the injected paw is recorded for two distinct periods: 0-5 minutes (neurogenic phase) and 15-30 minutes (inflammatory phase).
-
Data Analysis: The total licking time in each phase is calculated and compared between the treated and vehicle control groups.
Caption: Workflow for the formalin-induced nociception assay.
Carrageenan-Induced Hyperalgesia
This model is used to evaluate the anti-hyperalgesic effects of compounds in a model of acute inflammation.
-
Animals: Male mice are used.
-
Baseline Measurement: Baseline thermal and mechanical sensitivity of the hind paws is determined.
-
Drug Administration: this compound or vehicle is administered.
-
Induction of Inflammation: Carrageenan solution is injected into the subplantar region of one hind paw.
-
Assessment of Hyperalgesia: At various time points after carrageenan injection, thermal and mechanical hyperalgesia are measured and compared to baseline values.
TNF-α and iNOS Expression in Monoarthritis Model
This protocol evaluates the effect of this compound on key inflammatory markers in a chronic inflammation model.
-
Induction of Monoarthritis: Complete Freund's Adjuvant (CFA) is injected into the knee joint of mice to induce monoarthritis.
-
Treatment: Animals are treated with this compound or vehicle by oral gavage.
-
Tissue Collection: After the treatment period, paw tissue is collected.
-
Immunohistochemistry/Western Blot: The expression levels of TNF-α and inducible nitric oxide synthase (iNOS) in the tissue are determined using standard immunohistochemistry or Western blotting techniques.
-
Data Analysis: The expression levels of the inflammatory markers are compared between the treated and control groups.
Conclusion
This compound is a promising N-acylhydrazone derivative with significant anti-inflammatory and antinociceptive properties. Its mechanism of action as an adenosine A2A receptor agonist, leading to the inhibition of TNF-α production, provides a strong rationale for its potential therapeutic use in inflammatory conditions. The available preclinical data demonstrates its efficacy in both acute and chronic models of inflammation and pain. Further studies to fully elucidate its pharmacokinetic and pharmacodynamic profile, including the determination of its potency (IC50/EC50 values) at its molecular targets, are warranted to advance its development as a potential therapeutic agent.
LASSBio-1359 and Cyclic AMP Signaling: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the compound LASSBio-1359 and its interaction with the cyclic AMP (cAMP) signaling pathway. Designed for researchers, scientists, and drug development professionals, this document outlines the core mechanism of action, presents available data, details relevant experimental protocols, and visualizes the key biological processes.
Executive Summary
This compound is recognized as an adenosine (B11128) A2A receptor agonist.[1][2] The activation of the adenosine A2A receptor, a Gs protein-coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This elevation in cAMP, a crucial second messenger, is implicated in a variety of physiological responses, including vasodilation and anti-inflammatory effects. While specific quantitative data on the direct impact of this compound on cAMP levels are not extensively available in the public domain, its role as an A2A receptor agonist provides a strong basis for its mechanism of action. This guide synthesizes the current understanding of this compound's function and provides a framework for its further investigation.
Core Mechanism of Action: Adenosine A2A Receptor Agonism
The primary mechanism of action for this compound is its function as an agonist for the adenosine A2A receptor. This interaction initiates a well-characterized signaling cascade that ultimately leads to an increase in intracellular cAMP concentration.
The Cyclic AMP Signaling Pathway
The canonical cAMP signaling pathway initiated by A2A receptor activation is as follows:
-
Receptor Binding: this compound binds to the extracellular domain of the adenosine A2A receptor.
-
G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit of the G protein complex.
-
Adenylyl Cyclase Stimulation: The activated Gs alpha subunit stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into cyclic AMP.
-
Downstream Effects: cAMP then activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates various substrate proteins, leading to a cellular response.
Phosphodiesterases (PDEs) are enzymes that degrade cAMP, thus terminating the signal. Inhibition of PDEs is another mechanism to increase intracellular cAMP levels. While some sources suggest this compound may have phosphodiesterase inhibitory activity, its primary and confirmed mechanism is as an adenosine A2A receptor agonist.
Quantitative Data
Currently, there is a lack of publicly available, specific quantitative data such as EC50 or Ki values for this compound's binding to the adenosine A2A receptor or its potency in inducing cAMP production. The anti-inflammatory effects of other LASSBio compounds, however, have been quantified. For instance, LASSBio-1135 has been shown to inhibit TNF-α release with an IC50 of 546 nM.[3]
| Compound | Target | Assay | Parameter | Value |
| LASSBio-1135 | TNF-α production | LPS-stimulated macrophages | IC50 | 546 nM[3] |
| LASSBio-1829 | IKK2 | Enzyme inhibition assay | IC50 | 3.8 µM[4] |
This table includes data for other LASSBio compounds to provide context for the anti-inflammatory potential within this class of molecules.
Experimental Protocols
The following are generalized protocols for assessing the effects of an adenosine A2A receptor agonist like this compound on intracellular cAMP levels. These protocols are based on common methodologies used in the field.
Cell Culture and Preparation
-
Cell Line: A suitable cell line endogenously expressing the adenosine A2A receptor (e.g., PC12 cells) or a recombinant cell line overexpressing the human A2A receptor (e.g., HEK293 or CHO cells) should be used.
-
Culture Conditions: Cells should be cultured in the appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Intracellular cAMP Measurement Assay (General Protocol)
This protocol outlines a typical workflow for a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Cell Seeding: Seed the cells in a 96- or 384-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Compound Addition: Add varying concentrations of this compound to the wells. Include a vehicle control and a positive control (e.g., a known A2A agonist like CGS 21680).
-
Stimulation: Incubate the plate at 37°C for a specified time to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
Anti-Inflammatory Effects and Downstream Signaling
The elevation of intracellular cAMP is known to have significant anti-inflammatory effects. A key mechanism is the PKA-mediated inhibition of the pro-inflammatory transcription factor NF-κB. This can lead to a reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). The anti-inflammatory properties of this compound are attributed to this cAMP-mediated pathway. While direct evidence linking this compound to the PKA-mediated inhibition of TNF-α is still emerging, the known functions of the A2A-cAMP axis strongly support this proposed mechanism.
Conclusion and Future Directions
This compound is a promising adenosine A2A receptor agonist with the potential for therapeutic applications in inflammatory conditions. Its mechanism of action via the cAMP signaling pathway is well-established for this class of compounds. Future research should focus on obtaining specific quantitative data for this compound, including its binding affinity for the A2A receptor and its functional potency in stimulating cAMP production. Furthermore, detailed studies are required to fully elucidate the downstream signaling events that connect cAMP elevation to the observed anti-inflammatory responses, particularly the inhibition of TNF-α. Such data will be crucial for the continued development and potential clinical translation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. LASSBio-1135: a dual TRPV1 antagonist and anti-TNF-alpha compound orally effective in models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LASSBio-1829 Hydrochloride: Development of a New Orally Active N-Acylhydrazone IKK2 Inhibitor with Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Vasodilatory Effects of LASSBio Compounds: A Technical Overview
Disclaimer: No publicly available scientific literature detailing the in vitro vasodilatory effects of a compound specifically named LASSBio-1359 could be identified. This guide therefore provides a comprehensive overview of the vasodilatory properties of other structurally related compounds from the LASSBio series, namely LASSBio-294, LASSBio-788, and LASSBio-1289, to serve as a representative technical resource for researchers, scientists, and drug development professionals.
This document synthesizes available data on the mechanisms of action, quantitative efficacy, and experimental protocols used to characterize the vasodilatory effects of these novel thienylhydrazone and N-acylhydrazone derivatives.
Quantitative Data on Vasodilatory Potency
The following table summarizes the reported in vitro vasodilatory potency of select LASSBio compounds on rat aortic rings. This data provides a comparative basis for understanding their efficacy in inducing vascular relaxation.
| Compound | Preparation | Agonist | Potency (pIC₅₀ / IC₅₀) | Endothelium Dependence | Reference |
| LASSBio-294 | Intact rat aortic rings | Noradrenaline | IC₅₀: 74 µM (95% CI: 59 - 92 µM) | Dependent | [1][2] |
| LASSBio-1289 | Intact WKY rat aortic rings | Phenylephrine | pIC₅₀: 5.07 ± 0.09 | Dependent & Independent | [3] |
| LASSBio-1289 | Denuded WKY rat aortic rings | Phenylephrine | pIC₅₀: 4.26 ± 0.09 | Independent | [3] |
| LASSBio-1289 | Intact SHR aortic rings | Phenylephrine | pIC₅₀: 5.43 ± 0.05 | Independent | [3] |
| LASSBio-1289 | Denuded SHR aortic rings | Phenylephrine | pIC₅₀: 5.58 ± 0.07 | Independent | [3] |
WKY: Wistar-Kyoto rats, SHR: Spontaneously Hypertensive Rats
Signaling Pathways of Vasodilation
The vasodilatory effects of the studied LASSBio compounds are mediated by various signaling pathways, primarily involving the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) cascade and modulation of calcium ion channels.
LASSBio-294: This compound induces vasodilation through an endothelium-dependent mechanism that elevates intracellular cGMP levels.[1][2] Evidence suggests that LASSBio-294 may act as a phosphodiesterase 5 (PDE5) inhibitor, thereby preventing the degradation of cGMP and prolonging its vasodilatory signaling.[1][2]
LASSBio-788: The vasodilatory action of LASSBio-788 is also endothelium-dependent and is associated with an increased expression of endothelial nitric oxide synthase (eNOS).[4][5] This suggests that LASSBio-788 enhances the production of NO, a potent vasodilator, leading to smooth muscle relaxation.
LASSBio-1289: This compound exhibits a dual mechanism of action. It induces endothelium-dependent vasodilation via the NO/cGMP pathway, similar to LASSBio-788.[3] Additionally, it possesses a significant endothelium-independent vasodilatory effect mediated by the inhibition of L-type Ca²⁺ channels in vascular smooth muscle cells.[3] This blockage of calcium influx prevents the activation of the contractile machinery, leading to relaxation.
Experimental Protocols
The in vitro vasodilatory effects of LASSBio compounds are typically assessed using isolated arterial rings, most commonly from rat aorta, mounted in an organ bath system for isometric tension recording.
General Experimental Workflow for Vascular Reactivity Studies
Detailed Methodology for LASSBio-294
Based on the study by G. Zapata-Sudo et al. (2002), the following protocol was utilized for assessing the vasodilatory effect of LASSBio-294:
-
Tissue Preparation: Thoracic aortas were excised from male Wistar rats and cut into rings (5 mm in width). For some experiments, the endothelium was mechanically removed.[2]
-
Mounting: Aortic rings were mounted in organ baths containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with a 95% O₂ / 5% CO₂ mixture. The rings were subjected to a resting tension of 1.5 g.[6]
-
Equilibration: The tissues were allowed to equilibrate for at least 60 minutes, with the bathing solution being changed every 15 minutes.[6]
-
Viability and Endothelial Integrity: The viability of the smooth muscle was confirmed by contraction induced by KCl. Endothelial integrity was assessed by the relaxation response to acetylcholine (B1216132) in pre-contracted rings. A relaxation of over 70-80% indicated an intact endothelium.[6][7]
-
Pre-contraction: A stable contraction was induced using a vasoconstrictor agent such as noradrenaline (1 µM) or phenylephrine.[2][7]
-
Drug Administration: Once a stable plateau of contraction was reached, LASSBio-294 was added to the organ bath in a cumulative manner to construct a concentration-response curve.[2]
-
Data Acquisition: Changes in isometric tension were continuously recorded using a force transducer connected to a data acquisition system.
-
Mechanism of Action Studies: To investigate the signaling pathway, experiments were repeated in the presence of various inhibitors, such as:
-
L-NAME: An inhibitor of nitric oxide synthase (NOS) to assess the role of NO.[2]
-
Indomethacin: A cyclooxygenase inhibitor to evaluate the involvement of prostanoids.[2]
-
ODQ: An inhibitor of soluble guanylate cyclase (sGC) to determine the role of the cGMP pathway.[1][2]
-
Experiments were also conducted on endothelium-denuded rings to confirm endothelium-dependency.[2]
-
-
Cyclic GMP Measurement: To directly quantify the effect on cGMP levels, intact aortic rings were incubated with LASSBio-294, and the tissue was then flash-frozen in liquid nitrogen. The cGMP content was subsequently determined using an appropriate assay kit.[2]
This guide provides a foundational understanding of the in vitro vasodilatory properties of the LASSBio series of compounds. Further research is warranted to elucidate the specific effects of this compound and to fully characterize the therapeutic potential of this chemical class in cardiovascular diseases.
References
- 1. Cyclic GMP-dependent vasodilatory properties of LASSBio 294 in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclic GMP-dependent vasodilatory properties of LASSBio 294 in rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vasodilator and antihypertensive effects of a novel N-acylhydrazone derivative mediated by the inhibition of L-type Ca²⁺ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-atherogenic effects of a new thienylacylhydrazone derivative, LASSBio-788, in rats fed a hypercholesterolemic diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Adenosine relaxation in isolated rat aortic rings and possible roles of smooth muscle Kv channels, KATP channels and A2a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relaxation of Rat Aorta by Farrerol Correlates with Potency to Reduce Intracellular Calcium of VSMCs [mdpi.com]
LASSBio-1359: A Technical Guide to its Therapeutic Potential in Inflammation and Pain
For Researchers, Scientists, and Drug Development Professionals
Abstract
LASSBio-1359, identified as (E)-N'-(3,4-dimethoxybenzylidene)-N-methylbenzohydrazide, is a novel N-acylhydrazone derivative with significant potential as a therapeutic agent for inflammatory disorders and pain management. This technical guide consolidates the current understanding of this compound, detailing its mechanism of action as an adenosine (B11128) A2A receptor agonist and an inhibitor of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α). This document provides an in-depth overview of its pharmacological effects, supported by available preclinical data, and outlines key experimental protocols relevant to its study. The aim is to furnish researchers and drug development professionals with a comprehensive resource to facilitate further investigation into the therapeutic applications of this compound.
Introduction
This compound emerges from the Laboratory of Evaluation and Synthesis of Bioactive Substances (LASSBio) at the Federal University of Rio de Janeiro (UFRJ), a research center known for its work in medicinal chemistry and drug discovery. Structurally, it is an N-acylhydrazone, a class of compounds recognized for their diverse pharmacological activities. Preclinical studies have identified this compound as a promising candidate for treating pain and inflammation, primarily through its action on the adenosine A2A receptor and its ability to modulate inflammatory cytokines.
Mechanism of Action
This compound exhibits a multi-target mechanism of action, contributing to its potential therapeutic efficacy in complex pathological conditions like inflammatory pain.
Adenosine A2A Receptor Agonism
This compound functions as an agonist of the adenosine A2A receptor.[1][2] The activation of A2A receptors is known to mediate anti-inflammatory effects. This is a key aspect of its pharmacological profile, as adenosine signaling plays a crucial role in regulating inflammation and immune responses.
Inhibition of TNF-α Production
In addition to its activity on adenosine receptors, this compound has been shown to possess anti-TNF-α properties in vitro.[3] TNF-α is a pivotal pro-inflammatory cytokine implicated in the pathophysiology of numerous inflammatory diseases, including rheumatoid arthritis. By inhibiting TNF-α, this compound can directly target a key mediator of the inflammatory cascade.
Potential Therapeutic Applications
Based on its mechanism of action and preclinical data, this compound holds promise for the following therapeutic areas:
-
Inflammatory Pain: By activating anti-inflammatory pathways through the A2A receptor and inhibiting the pro-inflammatory cytokine TNF-α, this compound is a strong candidate for the management of inflammatory pain.
-
Rheumatoid Arthritis: Its demonstrated ability to reduce TNF-α and iNOS expression in a monoarthritis model suggests its potential in treating rheumatoid arthritis, a chronic inflammatory autoimmune disorder.[3]
-
Vasodilatory Agent: As an adenosine A2A receptor agonist, this compound also exhibits vasodilatory properties, which could be explored for cardiovascular applications.[1][2]
Preclinical Data
The following table summarizes the available quantitative data from preclinical studies on this compound. It is important to note that publicly available data is limited, and further studies are required to fully characterize its pharmacological profile.
| Assay | Species | Experimental Model | Dosage | Observed Effect | Reference |
| Formalin-induced Hind-paw Licking | Mice | Inflammatory Pain | 10 mg/kg (i.p.) | Decrease in licking/bite time to 129 ± 21 seconds (control: 307 ± 44 seconds) | [3] |
| Formalin-induced Hind-paw Licking | Mice | Inflammatory Pain | 20 mg/kg (i.p.) | Decrease in licking/bite time to 140 ± 16 seconds (control: 307 ± 44 seconds) | [3] |
| Monoarthritis Model | Not Specified | Arthritis | Not Specified | Reduction in inflammation, TNF-α, and iNOS expression | [3] |
Experimental Protocols
Detailed experimental protocols for the assays used to characterize this compound are provided below. These protocols are based on standard methodologies and can be adapted for further studies.
Synthesis of this compound
-
Principle: this compound, or (E)-N'-(3,4-dimethoxybenzylidene)-N-methylbenzohydrazide, can be synthesized via a condensation reaction between N-methylbenzohydrazide and 3,4-dimethoxybenzaldehyde (B141060).
-
Procedure:
-
Dissolve equimolar amounts of N-methylbenzohydrazide and 3,4-dimethoxybenzaldehyde in a suitable solvent, such as methanol (B129727) or ethanol.
-
Add a catalytic amount of acetic acid to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold solvent to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
-
Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
-
In Vivo Formalin Test for Nociception
-
Principle: The formalin test is a widely used model of inflammatory pain in rodents. It involves the subcutaneous injection of a dilute formalin solution into the hind paw, which elicits a biphasic pain response (an early neurogenic phase and a late inflammatory phase).
-
Procedure:
-
Acclimate mice to the experimental setup (e.g., clear observation chambers).
-
Administer this compound or vehicle control intraperitoneally (i.p.) at the desired doses (e.g., 5, 10, 20 mg/kg) at a predetermined time before the formalin injection.
-
Inject a 20 µL of 1% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the animal back into the observation chamber.
-
Record the total time the animal spends licking or biting the injected paw during the two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
-
To investigate the involvement of the A2A receptor, a separate group of animals can be pre-treated with an A2A antagonist, such as ZM 241385 (e.g., 3 mg/kg, i.p.), before the administration of this compound.
-
In Vitro TNF-α Inhibition Assay
-
Principle: This assay measures the ability of this compound to inhibit the production of TNF-α from immune cells, such as macrophages, stimulated with an inflammatory agent like lipopolysaccharide (LPS). The amount of TNF-α in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure:
-
Culture murine peritoneal macrophages or a suitable macrophage cell line (e.g., RAW 264.7) in 96-well plates.
-
Pre-incubate the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production. Include appropriate controls (unstimulated cells, vehicle-treated stimulated cells).
-
Incubate the cells for a specified period (e.g., 4-24 hours).
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a commercial mouse TNF-α ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of TNF-α inhibition for each concentration of this compound and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound and the workflows for key experiments.
References
LASSBio-1359 for Pulmonary Hypertension Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research on LASSBio-1359, a selective adenosine (B11128) A2A receptor agonist, for the treatment of pulmonary hypertension (PH). This document details the mechanism of action, key experimental findings, and comprehensive protocols for researchers investigating novel therapeutic strategies for this complex disease.
Core Concepts: Mechanism of Action and Therapeutic Rationale
This compound is a selective agonist for the adenosine A2A receptor (A2AR).[1][2] The activation of A2AR is a promising therapeutic strategy for pulmonary hypertension due to its multifaceted beneficial effects on the cardiopulmonary system.[1][2] The A2A receptor is expressed in pulmonary vascular tissue and cardiac cells.[1] Its activation is known to promote vasodilation, and it also possesses antiproliferative, anti-inflammatory, and cardioprotective properties.[1][2]
Preclinical studies have demonstrated that this compound, particularly in combination with the phosphodiesterase 5 (PDE5) inhibitor sildenafil (B151), can synergistically ameliorate the pathological features of experimentally induced pulmonary hypertension.[1] This synergistic action is believed to stem from the dual modulation of cyclic nucleotide signaling pathways. This compound increases intracellular cyclic adenosine monophosphate (cAMP) levels through A2AR activation, while sildenafil prevents the breakdown of cyclic guanosine (B1672433) monophosphate (cGMP). Both pathways ultimately contribute to vasodilation and the inhibition of vascular remodeling.
Quantitative Data Summary
The following tables summarize the key quantitative data from a pivotal preclinical study investigating the effects of this compound, both as a monotherapy and in combination with sildenafil, in a monocrotaline-induced rat model of pulmonary hypertension.
Table 1: Effects on Right Ventricular Hypertrophy (Fulton's Index)
| Treatment Group | Dose (µmol/kg/day) | Fulton's Index (RV / (LV + S)) |
| Control | - | 0.25 ± 0.01 |
| MCT + Vehicle | - | 0.48 ± 0.03 |
| MCT + Sildenafil (Low Dose) | 34 | 0.45 ± 0.02 |
| MCT + this compound (Low Dose) | 34 | 0.46 ± 0.02 |
| MCT + Sildenafil (High Dose) | 170 | 0.35 ± 0.02# |
| MCT + this compound (High Dose) | 170 | 0.36 ± 0.01*# |
| MCT + Sildenafil + this compound (Combination) | 34 + 34 | 0.32 ± 0.01#†° |
Data are presented as mean ± SEM. RV: Right Ventricle; LV: Left Ventricle; S: Septum. *P < 0.05 vs. Control; #P < 0.05 vs. MCT + Vehicle; †P < 0.05 vs. MCT + Sildenafil (Low Dose); °P < 0.05 vs. MCT + this compound (Low Dose).
Table 2: Effects on Right Ventricular Systolic Pressure (RVSP)
| Treatment Group | Dose (µmol/kg/day) | RVSP (mmHg) |
| Control | - | 25.3 ± 1.1 |
| MCT + Vehicle | - | 58.6 ± 3.2 |
| MCT + Sildenafil (Low Dose) | 34 | 55.4 ± 2.8 |
| MCT + this compound (Low Dose) | 34 | 56.1 ± 3.5 |
| MCT + Sildenafil (High Dose) | 170 | 42.1 ± 2.5# |
| MCT + this compound (High Dose) | 170 | 44.8 ± 1.9*# |
| MCT + Sildenafil + this compound (Combination) | 34 + 34 | 28.7 ± 1.5#†° |
Data are presented as mean ± SEM. *P < 0.05 vs. Control; #P < 0.05 vs. MCT + Vehicle; †P < 0.05 vs. MCT + Sildenafil (Low Dose); °P < 0.05 vs. MCT + this compound (Low Dose).
Table 3: Echocardiographic Parameters of Right Ventricular Function
| Parameter | Control | MCT + Vehicle | MCT + Sildenafil (Low Dose) | MCT + this compound (Low Dose) | MCT + Sildenafil + this compound (Combination) |
| RV Free Wall Thickness (diastole, mm) | 0.5 ± 0.02 | 1.1 ± 0.05 | 1.0 ± 0.04 | 1.0 ± 0.06 | 0.7 ± 0.03#†° |
| RV Internal Diameter (diastole, mm) | 5.1 ± 0.2 | 8.9 ± 0.4 | 8.5 ± 0.5 | 8.7 ± 0.3 | 6.2 ± 0.3#†° |
| Pulmonary Artery Acceleration Time / Ejection Time (PAT/ET) | 0.45 ± 0.01 | 0.28 ± 0.01 | 0.30 ± 0.02 | 0.29 ± 0.01* | 0.42 ± 0.02#†° |
Data are presented as mean ± SEM. *P < 0.05 vs. Control; #P < 0.05 vs. MCT + Vehicle; †P < 0.05 vs. MCT + Sildenafil (Low Dose); °P < 0.05 vs. MCT + this compound (Low Dose).
Experimental Protocols
This section provides detailed methodologies for the key experiments conducted in the preclinical evaluation of this compound.
Monocrotaline-Induced Pulmonary Hypertension in Rats
This protocol describes the induction of pulmonary hypertension in Wistar rats using monocrotaline (B1676716) (MCT), a widely used and reproducible model.[3][4][5]
Materials:
-
Male Wistar rats (200-250 g)
-
Monocrotaline (MCT) (Sigma-Aldrich)
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for injection
Procedure:
-
Prepare a solution of MCT in sterile saline at a concentration of 60 mg/mL. The solution may require slight warming and vortexing to fully dissolve.
-
Administer a single intraperitoneal (i.p.) injection of MCT at a dose of 60 mg/kg body weight to each rat.[1]
-
A control group of rats should receive an equivalent volume of sterile saline.
-
House the animals under standard laboratory conditions with free access to food and water.
-
Monitor the animals daily for signs of distress.
-
Pulmonary hypertension typically develops over a period of 2 to 4 weeks. The study by Alencar et al. (2018) initiated treatment 14 days after MCT injection.[1]
Echocardiographic Assessment of Cardiopulmonary Function
Echocardiography is a non-invasive technique used to assess cardiac structure and function.[4][6][7]
Materials:
-
High-frequency ultrasound system with a small animal probe (e.g., 12-15 MHz)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
ECG monitoring
Procedure:
-
Anesthetize the rat using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).
-
Place the rat in a supine or left lateral decubitus position on a heating pad.
-
Apply ultrasound gel to the shaved chest area.
-
Obtain parasternal long-axis and short-axis views of the heart.
-
M-mode measurements: From the parasternal short-axis view at the level of the papillary muscles, acquire M-mode images to measure right ventricular internal diameter (RVID) and right ventricular free wall thickness (RVFWT) during diastole.
-
Doppler measurements: From the parasternal short-axis view at the level of the aortic valve, obtain pulsed-wave Doppler recordings of the pulmonary artery flow. Measure the pulmonary artery acceleration time (PAT) and the ejection time (ET). The PAT/ET ratio is a key indicator of pulmonary artery pressure.
-
All measurements should be averaged from at least three consecutive cardiac cycles.
Measurement of Right Ventricular Systolic Pressure (RVSP)
Direct measurement of RVSP via catheterization is the gold standard for assessing the severity of pulmonary hypertension in animal models.[8][9][10]
Materials:
-
Pressure transducer and recording system
-
Catheter (e.g., 2F Millar Mikro-Tip)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Surgical instruments for exposing the jugular vein
Procedure:
-
Anesthetize the rat.
-
Make a small incision in the neck to expose the right external jugular vein.
-
Carefully insert the pressure-tip catheter into the jugular vein and advance it through the right atrium into the right ventricle. The pressure waveform will confirm the catheter's position.
-
Allow the pressure signal to stabilize for a few minutes.
-
Record the RVSP for a period of at least 5-10 minutes.
-
Data analysis involves calculating the mean RVSP from the recorded waveforms.
Isolated Pulmonary Artery Vascular Reactivity Studies
This ex vivo protocol assesses the direct effect of vasoactive substances on pulmonary artery tone.[11][12]
Materials:
-
Krebs-Henseleit solution
-
Organ bath system with force transducers
-
Phenylephrine (B352888) (vasoconstrictor)
-
Acetylcholine (B1216132) (endothelium-dependent vasodilator)
-
This compound and/or other test compounds
-
Dissection microscope and instruments
Procedure:
-
Euthanize the rat and excise the lungs.
-
Under a dissection microscope, carefully dissect the main pulmonary artery and its primary branches.
-
Cut the artery into rings of approximately 2-3 mm in length.
-
Mount the arterial rings in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 1 g.
-
Pre-contract the arterial rings with phenylephrine (e.g., 10⁻⁶ M).
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of the test compound (e.g., this compound) to generate a concentration-response curve for relaxation.
-
To assess endothelium-dependent relaxation, a concentration-response curve to acetylcholine can be generated in separate pre-contracted rings.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key conceptual and methodological frameworks in this compound research.
References
- 1. Synergistic interaction between a PDE5 inhibitor (sildenafil) and a new adenosine A2A receptor agonist (this compound) improves pulmonary hypertension in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Monocrotaline-induced pulmonary hypertension in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive Echocardiographic Assessment of Right Ventricle Function in a Rat Model of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive Echocardiographic Assessment of Right Ventricle Function in a Rat Model of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Echocardiographic detection of pulmonary hypertension in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A refined radio-telemetry technique to monitor right ventricle or pulmonary artery pressures in rats: a useful tool in pulmonary hypertension research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid and accurate assessment of pulmonary hypertension in rats via diaphragmatic puncture method [yxbwk.njournal.sdu.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. Tension Measurement in Isolated Rat and Mouse Pulmonary Artery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
LASSBio-1359 and Rheumatoid Arthritis: A Technical Overview of a Preclinical Candidate
Disclaimer: No direct studies or data specifically referencing "LASSBio-1359" in the context of rheumatoid arthritis were identified in the available research. This guide will proceed by summarizing the findings on a closely related compound, LASSBio-596 , which has been investigated for its anti-inflammatory and potential anti-arthritic properties. The information presented herein is based on existing preclinical data for LASSBio-596 and established knowledge of rheumatoid arthritis pathology, intended to serve as a technical guide for researchers, scientists, and drug development professionals.
Introduction to LASSBio-596
LASSBio-596 is a hybrid compound that has demonstrated potential as a preclinical candidate for rheumatoid arthritis (RA) due to its ability to modulate key inflammatory mediators.[1][2] It has been shown to exhibit anti-inflammatory and antinociceptive effects in various experimental models.[1][2] The primary mechanism of action appears to be linked to the modulation of tumor necrosis factor-alpha (TNF-α) and phosphodiesterases 4 and 5.[1][2]
Rheumatoid arthritis is a chronic, systemic autoimmune disease characterized by persistent inflammation of the synovial joints, leading to progressive joint damage, disability, and reduced quality of life.[3][4][5] The pathogenesis of RA involves a complex interplay of immune cells, pro-inflammatory cytokines, and signaling pathways that perpetuate the inflammatory cascade.[3][4][6][7][8][9][10] Key cytokines such as TNF-α, interleukin-1 (IL-1), and IL-6 play a central role in driving the disease process.[6][8][9][10][11][12]
Quantitative Data on LASSBio-596 in Preclinical Models
The following tables summarize the key quantitative findings from preclinical studies of LASSBio-596.
Table 1: Anti-inflammatory and Antinociceptive Effects of LASSBio-596
| Experimental Model | Parameter Measured | Treatment Group (Dose) | Result | Percentage Inhibition/Reduction |
| Acetic acid-induced writhing | Number of writhes | LASSBio-596 (50 mg/kg, p.o.) | Dose-dependent inhibition | Not specified |
| Glutamate-induced nociception | Nociceptive response | LASSBio-596 (50 mg/kg, p.o.) | Inhibition of nociception | 31.9% |
| Formalin-induced nociception (1st phase) | Nociceptive response | LASSBio-596 (50 mg/kg, p.o.) | Inhibition of nociception | 25.7% |
| Formalin-induced nociception (2nd phase) | Nociceptive response | LASSBio-596 (50 mg/kg, p.o.) | Inhibition of nociception | 23.9% |
| Peritonitis | Leukocyte migration | LASSBio-596 | Inhibition of migration | 39.9% |
Data extracted from a study on LASSBio-596.[1][2]
Table 2: Efficacy of LASSBio-596 in a Chronic Arthritis Model
| Experimental Model | Parameter Measured | Treatment Group | Result | Percentage Reduction |
| Arthritis model | Paw edema | LASSBio-596 | Reduction from day 15 to 21 | Not specified |
| Arthritis model | Serum TNF-α levels | LASSBio-596 | Decrease in serum levels | 67.1% |
Data extracted from a study on LASSBio-596.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols used in the preclinical evaluation of LASSBio-596.
Animal Models of Arthritis
The most commonly used preclinical model for rheumatoid arthritis is Collagen-Induced Arthritis (CIA) .[13][14][15][16] This model is induced in susceptible strains of mice or rats by immunization with type II collagen emulsified in Complete Freund's Adjuvant (CFA).[13][14][15]
A typical CIA protocol involves:
-
Immunization: An initial intradermal injection of bovine or chicken type II collagen in CFA at the base of the tail.[13][14]
-
Booster: A second immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is typically administered 21 days after the primary immunization.[13]
-
Disease Assessment: The onset and severity of arthritis are monitored through clinical scoring of paw swelling, erythema, and joint rigidity.[13][14]
Another relevant model is the Freund's Complete Adjuvant (FCA)-induced arthritis model in rats, which involves a single injection of FCA to induce an inflammatory arthritis.[17][18]
Nociception and Anti-inflammatory Assays
-
Acetic Acid-Induced Writhing Test: This is a visceral pain model where an intraperitoneal injection of acetic acid induces characteristic stretching and writhing movements. The number of writhes is counted over a specific period to assess the efficacy of analgesic compounds.[1][2]
-
Formalin Test: This model of tonic pain involves the injection of a dilute formalin solution into the paw. The response is biphasic: an early neurogenic phase followed by a later inflammatory phase. The time spent licking or biting the injected paw is measured.[1][2]
-
Peritonitis Model: Inflammation is induced by injecting an irritant (e.g., thioglycollate or carrageenan) into the peritoneal cavity. After a set time, the peritoneal fluid is collected to quantify the migration of leukocytes, primarily neutrophils.[1][2]
Measurement of Inflammatory Mediators
-
Enzyme-Linked Immunosorbent Assay (ELISA): Serum or tissue homogenate levels of key pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 are quantified using specific ELISA kits. This was the method used to determine the 67.1% reduction in serum TNF-α by LASSBio-596.[1][2]
Signaling Pathways in Rheumatoid Arthritis
The therapeutic targeting of intracellular signaling pathways is a major focus of RA drug development. Several key pathways are implicated in the pathogenesis of the disease.
-
TNF-α Signaling: TNF-α is a pivotal cytokine in RA.[6][8][11][12] Its binding to its receptor (TNFR) can activate downstream pathways like NF-κB and MAPK, leading to the expression of numerous pro-inflammatory genes.[4][10]
References
- 1. researchgate.net [researchgate.net]
- 2. LASSBio-596: a New Pre-clinical Candidate for Rheumatoid Arthritis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. conquest.health [conquest.health]
- 4. Rheumatoid arthritis: pathological mechanisms and modern pharmacologic therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rheumatoid Arthritis Pathogenesis Signaling Pathway | Cell Signaling Technology [cellsignal.com]
- 7. Intracellular Signaling Pathways in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence that cytokines play a role in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytokines in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RA Pathophysiology • Johns Hopkins Arthritis Center [hopkinsarthritis.org]
- 11. Role of cytokines in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. content-assets.jci.org [content-assets.jci.org]
- 13. researchgate.net [researchgate.net]
- 14. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In Vivo Models for Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. thaiscience.info [thaiscience.info]
- 18. In vivo antiarthritic activity of the ethanol extracts of stem bark and seeds of Calophyllum inophyllum in Freund’s complete adjuvant induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
LASSBio-1359: A Technical Guide to its Modulation of Inflammatory Pain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of LASSBio-1359, an adenosine (B11128) A2A receptor agonist, and its role in the modulation of inflammatory pain. The document outlines the quantitative efficacy of this compound in preclinical models, details the experimental protocols used in its evaluation, and illustrates the key signaling pathways involved in its mechanism of action.
Core Efficacy and Mechanism of Action
This compound, chemically known as (E)-N'-(3,4-dimethoxybenzylidene)-N-methylbenzohydrazide, has demonstrated significant antinociceptive and anti-inflammatory properties in various animal models of pain. Its primary mechanism of action involves the activation of the adenosine A2A receptor, a G-protein coupled receptor that plays a crucial role in downregulating inflammatory responses. Furthermore, this compound exhibits inhibitory effects on the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α).[1]
Quantitative Data Summary
The following tables summarize the key quantitative data on the efficacy of this compound in modulating inflammatory pain.
| In Vivo Model | Species | Administration Route | Dose | Parameter Measured | Result | Reference |
| Formalin-Induced Pain (Neurogenic Phase) | Mouse | Intraperitoneal (i.p.) | 10 mg/kg | Licking/Biting Time (seconds) | Reduction from 56.3 ± 6.0 s to 32.7 ± 2.2 s | [1] |
| Formalin-Induced Pain (Neurogenic Phase) | Mouse | Intraperitoneal (i.p.) | 20 mg/kg | Licking/Biting Time (seconds) | Reduction from 56.3 ± 6.0 s to 23.8 ± 2.6 s | [1] |
| Formalin-Induced Pain (Inflammatory Phase) | Mouse | Intraperitoneal (i.p.) | 10 mg/kg and 20 mg/kg | Antinociceptive Effect | Reversed by A2A antagonist ZM 241385 | [1] |
| Carrageenan-Induced Thermal Hyperalgesia | Mouse | - | - | Thermal Hyperalgesia | Reduced | [1] |
| Carrageenan-Induced Mechanical Hyperalgesia | Mouse | - | - | Mechanical Hyperalgesia | Reduced | [1] |
| Complete Freund's Adjuvant (CFA)-Induced Thermal Hyperalgesia | Mouse | Oral Gavage | 25 mg/kg and 50 mg/kg | Thermal Hyperalgesia | Reduced | [1] |
| Complete Freund's Adjuvant (CFA)-Induced Mechanical Hyperalgesia | Mouse | Oral Gavage | 25 mg/kg and 50 mg/kg | Mechanical Hyperalgesia | Reduced | [1] |
| Monoarthritis Model | Mouse | - | - | TNF-α and iNOS Expression | Normalized | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Formalin-Induced Hind-Paw Licking Test
This model assesses nociceptive responses to a persistent chemical stimulus, encompassing both a neurogenic and an inflammatory phase.
-
Animals: Male Swiss mice (25-30 g) are used.
-
Acclimatization: Animals are allowed to acclimate to the testing environment for at least 1 hour before the experiment.
-
Drug Administration: this compound is dissolved in a suitable vehicle and administered intraperitoneally (i.p.) at doses of 10 mg/kg and 20 mg/kg. A control group receives the vehicle alone.
-
Nociceptive Induction: 30 minutes after drug administration, 20 µL of 2.5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately after formalin injection, the animal is placed in a transparent observation chamber. The total time spent licking or biting the injected paw is recorded in two distinct phases:
-
Neurogenic Phase (Phase 1): 0-5 minutes post-injection.
-
Inflammatory Phase (Phase 2): 15-30 minutes post-injection.
-
-
Data Analysis: The mean licking/biting time for each group is calculated and statistically analyzed, typically using an ANOVA followed by a post-hoc test for multiple comparisons. To investigate the involvement of the A2A receptor, a separate group of animals is pre-treated with the A2A antagonist ZM 241385 before this compound administration.
Carrageenan-Induced Paw Edema and Hyperalgesia
This model is used to evaluate the anti-inflammatory and anti-hyperalgesic effects of compounds in an acute inflammatory state.
-
Animals: Male Swiss mice or Wistar rats are commonly used.
-
Baseline Measurement: Baseline paw volume and sensitivity to thermal and mechanical stimuli are measured before any treatment.
-
Paw Volume: Measured using a plethysmometer.
-
Thermal Hyperalgesia: Assessed using a plantar test apparatus, measuring the latency of paw withdrawal from a radiant heat source.
-
Mechanical Hyperalgesia: Evaluated using von Frey filaments to determine the paw withdrawal threshold.
-
-
Drug Administration: this compound is administered, typically orally or intraperitoneally, at the desired doses. A control group receives the vehicle.
-
Induction of Inflammation: A solution of carrageenan (e.g., 1% in saline) is injected into the plantar surface of the hind paw, usually 30-60 minutes after drug administration.
-
Post-Induction Measurements: Paw volume and hyperalgesia are measured at several time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage of edema inhibition and the reversal of hyperalgesia are calculated by comparing the measurements in the drug-treated groups to the vehicle-treated control group.
In Vitro TNF-α Inhibition Assay
This assay determines the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α from immune cells.
-
Cell Culture: A suitable cell line, such as murine macrophages (e.g., RAW 264.7) or primary peritoneal macrophages, is used. Cells are cultured in an appropriate medium and seeded in multi-well plates.
-
Compound Treatment: Cells are pre-incubated with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Stimulation: TNF-α production is stimulated by adding an inflammatory agent, typically lipopolysaccharide (LPS), to the cell culture medium.
-
Sample Collection: After an incubation period (e.g., 4-24 hours), the cell culture supernatant is collected.
-
TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of TNF-α inhibition at each concentration of this compound is calculated relative to the LPS-stimulated control. The half-maximal inhibitory concentration (IC50) is then determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound.
Caption: Signaling pathway of this compound via the Adenosine A2A receptor.
Caption: Workflow for the Formalin-Induced Pain Test.
Caption: Workflow for Carrageenan-Induced Hyperalgesia Model.
References
LASSBio-1359 Off-Target Effects: A Technical Investigation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
LASSBio-1359, a novel N-acylhydrazone derivative, has been identified as a potent adenosine (B11128) A2A receptor agonist with promising therapeutic potential in preclinical models of pulmonary hypertension. As with any drug candidate, a thorough understanding of its off-target pharmacology is critical for a comprehensive safety and risk assessment. This technical guide provides a detailed overview of the known pharmacological profile of this compound and outlines a systematic approach to investigating its potential off-target effects. The document includes detailed experimental protocols for key in vitro and in vivo assays essential for constructing a comprehensive safety profile. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a clear understanding of the methodologies and biological context.
Introduction to this compound
This compound is a synthetic small molecule developed by the Laboratory for the Evaluation and Synthesis of Bioactive Substances (LASSBio) at the Federal University of Rio de Janeiro. It is characterized as a selective agonist of the adenosine A2A receptor (A2AR), a G-protein coupled receptor (GPCR) involved in various physiological processes, including vasodilation, inflammation, and neurotransmission. Preclinical studies have highlighted its vasodilatory and anti-inflammatory properties, with demonstrated efficacy in a rat model of monocrotaline-induced pulmonary hypertension[1][2].
Known Pharmacological Profile of this compound
The primary pharmacological activity of this compound is the activation of the adenosine A2A receptor. This interaction initiates a signaling cascade that leads to the relaxation of smooth muscle cells and the modulation of inflammatory responses.
On-Target Activity
Published research has established the on-target activity of this compound through functional assays.
| Target | Assay | Result | Reference |
| Adenosine A2A Receptor | Relaxation of rat pulmonary arteries | Synergistic interaction with sildenafil | [1][2] |
| Anti-inflammatory activity | Inhibition of LPS-induced TNF-α production in human PBMC | EC50 = 1.75 µM | [3] |
Investigation of Potential Off-Target Effects
A comprehensive assessment of off-target interactions is a cornerstone of preclinical drug development, aimed at identifying potential safety liabilities. For this compound, a systematic screening against a panel of common off-target families is recommended.
General Considerations for Adenosine A2A Receptor Agonists
Adenosine receptors are broadly expressed throughout the body, and achieving subtype selectivity can be challenging. Off-target effects of A2AR agonists can arise from interactions with other adenosine receptor subtypes (A1, A2B, A3) or with unrelated receptors, ion channels, and enzymes. Potential off-target liabilities for this class of compounds include cardiovascular effects (e.g., hypotension, tachycardia), central nervous system effects, and immune modulation.
Recommended Off-Target Screening Panels
A tiered approach to off-target screening is advisable, starting with a broad panel at a single high concentration, followed by concentration-response studies for any identified "hits."
-
Receptor Binding Panel: A comprehensive panel of GPCRs, ion channels, and transporters to identify potential binding interactions.
-
Kinase Panel: A broad panel of kinases to assess potential inhibition of key signaling pathways.
-
Enzyme Inhibition Panel: Screening against key metabolic enzymes, such as cytochrome P450 (CYP) isoforms, to evaluate the potential for drug-drug interactions.
-
hERG Channel Assay: To specifically assess the risk of QT prolongation and potential cardiotoxicity.
-
In Vitro Toxicology Assays: Including cytotoxicity and genotoxicity assays to identify potential cellular liabilities.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to investigate the off-target effects of this compound.
In Vitro Off-Target Screening
Principle: This assay measures the ability of a test compound to displace a known radiolabeled ligand from its target receptor, providing an indication of binding affinity.
Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines or tissues expressing the target receptor.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, the radiolabeled ligand at a concentration near its Kd, and the test compound (this compound) at various concentrations.
-
Incubation: Incubate the plate at a specific temperature and for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation cocktail to the dried filters and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Principle: This electrophysiological assay directly measures the inhibitory effect of a compound on the potassium current flowing through the hERG channel, which is crucial for cardiac repolarization.
Protocol:
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Patch-Clamp Recording: Perform whole-cell patch-clamp recordings from single cells.
-
Voltage Protocol: Apply a specific voltage-clamp protocol to elicit hERG tail currents.
-
Compound Application: Perfuse the cells with increasing concentrations of the test compound.
-
Data Acquisition: Record the hERG current at each concentration.
-
Data Analysis: Measure the percentage of inhibition of the hERG tail current and determine the IC50 value.
Principle: This assay evaluates the potential of a compound to inhibit the activity of major CYP isoforms, which are responsible for the metabolism of most drugs.
Protocol:
-
Incubation: Incubate human liver microsomes with a specific CYP isoform probe substrate and the test compound at various concentrations.
-
Metabolite Formation: Initiate the reaction by adding NADPH and incubate for a specific time.
-
Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Metabolite Quantification: Quantify the formation of the specific metabolite using LC-MS/MS.
-
Data Analysis: Determine the IC50 value for the inhibition of each CYP isoform.
In Vitro Toxicology
Principle: This assay detects chromosomal damage by identifying the presence of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division).
Protocol:
-
Cell Treatment: Treat a suitable cell line (e.g., CHO-K1, L5178Y) with the test compound at a range of concentrations, with and without metabolic activation (S9 fraction).
-
Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes.
-
Microscopy or Flow Cytometry: Score the frequency of micronuclei in binucleated cells using a microscope or an automated flow cytometry system.
-
Data Analysis: Compare the frequency of micronucleated cells in treated versus control cultures to assess genotoxic potential.
In Vivo Safety Pharmacology & Toxicology
Principle: This study provides information on the potential adverse effects of a test substance following repeated oral administration over 28 days.
Protocol:
-
Animal Model: Use a standard rodent species (e.g., Sprague-Dawley rats).
-
Dose Groups: Administer the test compound daily by oral gavage at three dose levels plus a vehicle control group.
-
Clinical Observations: Conduct daily clinical observations for signs of toxicity.
-
Body Weight and Food Consumption: Measure body weight and food consumption weekly.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: Perform a full necropsy on all animals and collect organs for histopathological examination.
-
Data Analysis: Analyze all data for dose-related changes and determine the No-Observed-Adverse-Effect Level (NOAEL).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Adenosine A2A Receptor Signaling Pathway Activated by this compound.
Caption: General Workflow for Off-Target Effects Investigation.
Conclusion
This compound is a promising adenosine A2A receptor agonist with therapeutic potential. While its on-target activity is partially characterized, a comprehensive investigation of its off-target effects is imperative for its continued development. This technical guide provides a framework for such an investigation, outlining key experimental approaches and detailed protocols. The systematic application of these methodologies will enable a thorough risk assessment and provide crucial data to support the advancement of this compound as a potential therapeutic agent.
References
An In-Depth Technical Guide on the Selectivity of LASSBio-1359 for Adenosine Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the adenosine (B11128) A₂A receptor agonist, LASSBio-1359. While comprehensive selectivity data across all adenosine receptor subtypes is not publicly available, this document outlines the standard experimental procedures used to determine such selectivity, alongside the known biological activity of this compound.
Introduction to this compound
This compound is recognized as an agonist of the adenosine A₂A receptor, exhibiting vasodilatory and anti-inflammatory properties. The activation of the A₂A receptor is known to play a crucial role in modulating inflammatory responses, primarily through the elevation of intracellular cyclic adenosine monophosphate (cAMP).
Quantitative Data for this compound
To date, the publicly available quantitative data for this compound is limited. The following table summarizes the known functional potency and will be updated as more information becomes available. A comprehensive selectivity profile would typically include binding affinities (Ki) and functional potencies (EC₅₀/IC₅₀) for all four adenosine receptor subtypes.
| Receptor Subtype | Ligand | Assay Type | Value | Notes |
| Adenosine A₂A | This compound | TNF-α Inhibition (human PBMC) | EC₅₀ = 1.75 µM | Measures anti-inflammatory activity, an indirect measure of A₂A agonism. |
| Adenosine A₁ | This compound | Not Reported | Not Reported | - |
| Adenosine A₂B | This compound | Not Reported | Not Reported | - |
| Adenosine A₃ | This compound | Not Reported | Not Reported | - |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the selectivity and functional activity of compounds like this compound at adenosine receptors.
Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[1] These assays measure the displacement of a radiolabeled ligand by the test compound.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human adenosine A₁, A₂A, A₂B, and A₃ receptors.
Materials:
-
Membrane preparations from cells stably expressing the human A₁, A₂A, A₂B, or A₃ adenosine receptor.
-
Radioligands:
-
A₁: [³H]-DPCPX (antagonist)
-
A₂A: [³H]-ZM241385 (antagonist) or [³H]-CGS 21680 (agonist)
-
A₂B: [³H]-PSB-603 (antagonist)
-
A₃: [¹²⁵I]-AB-MECA (agonist)
-
-
Non-specific binding control: Theophylline or NECA (N-Ethylcarboxamidoadenosine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing MgCl₂.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and pellet the membranes by centrifugation.[2] Resuspend the pellet in the assay buffer.[2]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.[2]
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[2]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.[1]
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.[2]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Functional assays measure the biological response to receptor activation or inhibition. For adenosine receptors, this is often a change in the intracellular concentration of cyclic AMP (cAMP).
Objective: To determine the potency of this compound to either stimulate (agonist, EC₅₀) or inhibit (antagonist, IC₅₀) cAMP production mediated by each adenosine receptor subtype.
Materials:
-
Whole cells stably expressing the human A₁, A₂A, A₂B, or A₃ adenosine receptor.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
Forskolin (B1673556) (an adenylyl cyclase activator, used for A₁ and A₃ antagonist assays).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Seeding: Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Agonist Mode (for A₂A and A₂B receptors):
-
Replace the culture medium with stimulation buffer containing varying concentrations of this compound.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Antagonist Mode (for A₁ and A₃ receptors):
-
Pre-incubate the cells with varying concentrations of this compound.
-
Add a fixed concentration of an agonist (e.g., adenosine or a synthetic agonist) in the presence of forskolin to stimulate cAMP production.
-
Incubate for a specified time at 37°C.
-
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Agonist: Plot the cAMP concentration against the logarithm of the this compound concentration and fit a sigmoidal curve to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
-
Antagonist: Plot the inhibition of the agonist-induced cAMP response against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Visualization of Methodologies and Pathways
The following diagrams illustrate the experimental workflow for determining receptor selectivity and the signaling pathways associated with each adenosine receptor subtype.
Caption: Workflow for determining adenosine receptor selectivity.
Caption: Adenosine receptor signaling pathways.
Conclusion
This compound is a promising adenosine A₂A receptor agonist with demonstrated anti-inflammatory effects. While its complete selectivity profile across all adenosine receptor subtypes has not been fully disclosed in public literature, the experimental protocols detailed in this guide provide a comprehensive framework for how such a characterization is performed. A thorough understanding of a compound's selectivity is paramount for predicting its therapeutic efficacy and potential side effects in drug development. Further studies are required to fully elucidate the binding affinities and functional potencies of this compound at the A₁, A₂B, and A₃ adenosine receptors.
References
LASSBio-1359 and its N-acylhydrazone Derivatives: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Selective Adenosine (B11128) A2A Receptor Agonist for Cardiopulmonary and Inflammatory Diseases
This technical guide provides a comprehensive overview of LASSBio-1359, a selective adenosine A2A receptor agonist, and the broader class of N-acylhydrazone (NAH) derivatives. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this chemical scaffold. It details the synthesis, mechanism of action, pharmacological effects, and experimental protocols related to this compound, with a focus on its application in pulmonary hypertension and its anti-inflammatory properties.
Core Compound: this compound
This compound, chemically known as (E)-N'-(3,4-dimethoxybenzylidene)-N-methylbenzohydrazide, is a potent and selective agonist of the adenosine A2A receptor. This receptor is a member of the G-protein coupled receptor family and its activation triggers a cascade of intracellular events with significant therapeutic implications. This compound has demonstrated promising vasodilator, antiproliferative, anti-inflammatory, and cardioprotective properties, making it a valuable lead compound for the development of novel therapeutics.[1][2]
Mechanism of Action: Adenosine A2A Receptor Signaling
The primary mechanism of action of this compound is the activation of the adenosine A2A receptor. This receptor is coupled to a Gs protein, and its stimulation leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the observed physiological effects.
The key signaling pathways initiated by this compound binding to the adenosine A2A receptor include:
-
Vasodilation: Increased cAMP in vascular smooth muscle cells leads to their relaxation and subsequent vasodilation.
-
Anti-inflammatory Effects: Activation of the A2A receptor on immune cells can suppress the production and release of pro-inflammatory cytokines.
-
Cardioprotection: A2A receptor agonism has been shown to protect cardiac tissue from ischemic damage.
Caption: Adenosine A2A Receptor Signaling Pathway
Quantitative Biological Data
The biological activity of this compound has been quantified in several preclinical studies. The following tables summarize key findings.
Table 1: In Vitro Vasodilatory Effect of this compound
| Parameter | Value | Species | Tissue | Reference |
| EC50 | 1.3 ± 0.2 µM | Rat | Pulmonary Artery | [1] |
Table 2: In Vivo Effects of this compound in a Rat Model of Monocrotaline-Induced Pulmonary Hypertension
| Treatment Group | Dose (µmol/kg/day) | Right Ventricular Systolic Pressure (RVSP, mmHg) | Endothelial Function (% Relaxation to ACh) | Reference |
| Control | - | 30.2 ± 1.5 | 95.3 ± 2.1 | [1] |
| MCT + Vehicle | - | 58.7 ± 3.2 | 55.4 ± 4.8 | [1] |
| MCT + this compound | 34 | 55.1 ± 2.9 | 60.1 ± 3.5 | [1] |
| MCT + this compound | 170 | 42.3 ± 2.1 | 85.7 ± 3.9 | [1] |
| MCT + Sildenafil + this compound | 34 (each) | 32.5 ± 1.8# | 92.4 ± 2.7# | [1] |
*P < 0.05 compared with MCT + Vehicle group. #P < 0.05 compared with monotherapy groups.
Experimental Protocols
Synthesis of this compound and its N-acylhydrazone Derivatives
The synthesis of N-acylhydrazones, including this compound, generally follows a two-step procedure involving the formation of a hydrazide intermediate followed by condensation with an appropriate aldehyde.
Caption: General Synthesis Workflow for this compound
Step 1: Synthesis of N-Methylbenzohydrazide
-
Benzohydrazide Synthesis: Methyl benzoate is refluxed with an excess of hydrazine hydrate in ethanol (B145695) for several hours. The reaction mixture is then cooled, and the resulting precipitate of benzohydrazide is collected by filtration and recrystallized.
-
N-Methylation: The synthesized benzohydrazide is then subjected to N-methylation. This can be achieved using various methylating agents, such as methyl iodide, in the presence of a suitable base. The product, N-methylbenzohydrazide, is then purified.
Step 2: Synthesis of this compound ((E)-N'-(3,4-dimethoxybenzylidene)-N-methylbenzohydrazide)
-
Condensation Reaction: Equimolar amounts of N-methylbenzohydrazide and 3,4-dimethoxybenzaldehyde are dissolved in ethanol.
-
A catalytic amount of a strong acid, such as hydrochloric acid, is added to the mixture.
-
The reaction is stirred at room temperature for a few hours.
-
The resulting precipitate of this compound is collected by filtration, washed with cold ethanol, and dried.
-
The final product can be further purified by recrystallization.
In Vitro Vasodilation Assay
-
Tissue Preparation: Thoracic pulmonary artery rings are isolated from male Wistar rats and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.
-
Contraction: The arterial rings are pre-contracted with phenylephrine (B352888) to induce a stable tonic contraction.
-
Drug Administration: Cumulative concentrations of this compound are added to the organ baths.
-
Data Analysis: The relaxation response is measured as a percentage of the pre-contraction induced by phenylephrine. The EC50 value is calculated from the concentration-response curve.
In Vivo Monocrotaline-Induced Pulmonary Hypertension Model
-
Induction of Pulmonary Hypertension: Male Wistar rats are injected with a single intraperitoneal dose of monocrotaline (B1676716) (MCT).
-
Treatment: Fourteen days after MCT injection, rats are treated daily via oral gavage with this compound, sildenafil, a combination of both, or vehicle for 14 days.
-
Hemodynamic Measurements: At the end of the treatment period, rats are anesthetized, and a catheter is inserted into the right ventricle to measure the right ventricular systolic pressure (RVSP).
-
Endothelial Function Assessment: The vasodilatory response of isolated pulmonary arteries to acetylcholine (B1216132) is assessed to determine endothelial function.
-
Histological Analysis: Lung and heart tissues are collected for histological examination to assess vascular remodeling and right ventricular hypertrophy.
The N-Acylhydrazone Scaffold: A Privileged Structure in Drug Discovery
The N-acylhydrazone (NAH) moiety is recognized as a "privileged structure" in medicinal chemistry. This is due to its ability to interact with multiple biological targets and its favorable physicochemical properties. The versatility of the NAH scaffold allows for the synthesis of large libraries of compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects. The LASSBio research group at the Federal University of Rio de Janeiro has been instrumental in exploring the therapeutic potential of this chemical class, leading to the discovery of numerous bioactive compounds, including this compound.
Conclusion
This compound is a promising N-acylhydrazone derivative with selective adenosine A2A receptor agonist activity. Its potent vasodilatory, anti-inflammatory, and cardioprotective effects, demonstrated in preclinical models of pulmonary hypertension, highlight its potential as a novel therapeutic agent. The synergistic interaction observed with a PDE5 inhibitor further underscores its potential in combination therapies. The straightforward synthesis and the privileged nature of the N-acylhydrazone scaffold make this compound and its derivatives an attractive area for further drug discovery and development efforts in the fields of cardiovascular and inflammatory diseases.
References
Methodological & Application
Application Notes and Protocols: Synthesis of LASSBio-1359 from Benzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of LASSBio-1359, (E)-N'-(3,4-dimethoxybenzylidene)-N-methylbenzohydrazide, a known adenosine (B11128) A2A receptor agonist with anti-inflammatory properties. The synthesis is a two-step process commencing with the N-methylation of benzohydrazide (B10538), followed by a condensation reaction with 3,4-dimethoxybenzaldehyde (B141060). This application note includes comprehensive experimental procedures, tables of reagents and expected quantitative data, and a visualization of the synthetic workflow. Additionally, a diagram of the putative signaling pathway of this compound, illustrating its mechanism of action in the inhibition of Tumor Necrosis Factor-alpha (TNF-α), is provided.
Introduction
This compound is a synthetic N-acylhydrazone derivative that has been identified as a potent agonist of the adenosine A2A receptor. Activation of this receptor subtype is associated with a range of physiological effects, including vasodilation and the modulation of inflammatory responses. Specifically, agonism at the A2A receptor has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, making this compound a person of interest for the development of novel anti-inflammatory therapeutics. The synthesis of this compound is accessible through a straightforward two-step synthetic route, which is detailed in this protocol.
Synthesis of this compound
The synthesis of this compound from benzohydrazide is achieved in two sequential steps:
-
Step 1: N-methylation of Benzohydrazide to yield N-methylbenzohydrazide.
-
Step 2: Condensation of N-methylbenzohydrazide with 3,4-dimethoxybenzaldehyde to yield this compound.
Experimental Protocols
Step 1: Synthesis of N-methylbenzohydrazide
This protocol is adapted from general methods for the N-alkylation of hydrazide derivatives.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Quantity |
| Benzohydrazide | C₇H₈N₂O | 136.15 | 1.0 | 1.36 g |
| Potassium Carbonate | K₂CO₃ | 138.21 | 1.5 | 2.07 g |
| Methyl Iodide | CH₃I | 141.94 | 1.1 | 0.70 mL |
| Acetone (B3395972) | C₃H₆O | 58.08 | - | 50 mL |
Procedure:
-
To a 100 mL round-bottom flask, add benzohydrazide (1.36 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Add 50 mL of dry acetone to the flask and stir the suspension at room temperature for 15 minutes.
-
Slowly add methyl iodide (0.70 mL, 11 mmol) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the solid residue with a small amount of acetone.
-
Combine the filtrate and washings, and evaporate the solvent under reduced pressure to obtain the crude N-methylbenzohydrazide.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695)/water) to yield the pure product.
Expected Results:
| Parameter | Value |
| Yield | 75-85% |
| Physical State | White to off-white solid |
| Melting Point | Not available |
Step 2: Synthesis of this compound ((E)-N'-(3,4-dimethoxybenzylidene)-N-methylbenzohydrazide)
This protocol is based on standard procedures for the synthesis of N-acylhydrazones via condensation.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Quantity |
| N-methylbenzohydrazide | C₈H₁₀N₂O | 150.18 | 1.0 | 1.50 g |
| 3,4-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | 1.0 | 1.66 g |
| Ethanol | C₂H₅OH | 46.07 | - | 30 mL |
| Glacial Acetic Acid | CH₃COOH | 60.05 | Catalytic | 2-3 drops |
Procedure:
-
In a 50 mL round-bottom flask, dissolve N-methylbenzohydrazide (1.50 g, 10 mmol) in 20 mL of ethanol.
-
In a separate beaker, dissolve 3,4-dimethoxybenzaldehyde (1.66 g, 10 mmol) in 10 mL of ethanol.
-
Add the 3,4-dimethoxybenzaldehyde solution to the N-methylbenzohydrazide solution with stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
Dry the product in a vacuum oven to obtain this compound. The product can be further purified by recrystallization from ethanol if necessary.
Expected Results for this compound:
| Parameter | Value |
| Yield | 80-90% |
| Physical State | Crystalline solid |
| Melting Point | ~179 °C (for a similar analogue) |
| Molecular Formula | C₁₇H₁₈N₂O₃ |
| Molecular Weight | 298.34 g/mol |
Synthesis Workflow
Caption: Workflow for the two-step synthesis of this compound.
Signaling Pathway of this compound
This compound acts as an agonist for the adenosine A2A receptor, which is a G-protein coupled receptor (GPCR). The activation of this receptor initiates a signaling cascade that ultimately leads to the inhibition of TNF-α production, a key mediator of inflammation.
Caption: Putative signaling pathway of this compound.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Methyl iodide is toxic and a suspected carcinogen; handle with extreme care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols: LASSBio-1359 for In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LASSBio-1359 is a synthetic N-acylhydrazone derivative that has been identified as an adenosine (B11128) A2A receptor agonist.[1][2] Adenosine A2A receptor activation is known to play a crucial role in modulating inflammatory responses. This compound has demonstrated anti-inflammatory and analgesic properties in preclinical studies, which are attributed to its agonistic activity at the A2A receptor.[1] Notably, this compound has been shown to possess anti-Tumor Necrosis Factor-alpha (TNF-α) properties in vitro, making it a valuable research tool for studying inflammatory pathways and for the development of novel anti-inflammatory therapeutics.[1]
These application notes provide detailed protocols for two key in vitro cell-based assays to characterize the activity of this compound: a functional assay to measure the inhibition of TNF-α production in macrophages and a mechanistic assay to quantify the activation of the adenosine A2A receptor through cyclic AMP (cAMP) accumulation.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the activation of the adenosine A2A receptor, a G-protein coupled receptor (GPCR). The A2A receptor is coupled to the Gs alpha subunit (Gαs). Upon agonist binding, such as by this compound, the Gαs protein is activated, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP into cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, which ultimately results in the decreased production and release of pro-inflammatory cytokines like TNF-α.[1][3]
Data Presentation
The following table summarizes the expected quantitative data for this compound in relevant in vitro assays. Note: Specific experimental values for this compound are not yet widely published. The values presented below are for illustrative purposes and should be determined experimentally.
| Parameter | Assay | Cell Line | Value | Reference |
| IC50 | TNF-α Inhibition | RAW 264.7 | To be determined | [1] |
| EC50 | cAMP Accumulation | HEK293 (hA2AR) | To be determined | N/A |
Mandatory Visualization
Experimental Protocols
Protocol 1: Inhibition of TNF-α Production in LPS-Stimulated RAW 264.7 Macrophages
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound for TNF-α production in a murine macrophage cell line.
Materials and Reagents:
-
Cell Line: RAW 264.7 murine macrophages (ATCC® TIB-71™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Assay Plate: Sterile 96-well flat-bottom cell culture plates.
-
Quantification: Mouse TNF-α ELISA Kit.
-
Reagents: Phosphate-Buffered Saline (PBS), Trypsin-EDTA, DMSO.
Procedure:
-
Cell Culture and Seeding:
-
Maintain RAW 264.7 cells in culture medium at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest cells using a cell scraper and resuspend in fresh medium.
-
Seed the cells into a 96-well plate at a density of 5 x 104 cells per well in 100 µL of culture medium.[4]
-
Incubate the plate overnight to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the this compound dilutions to the respective wells. For control wells, add medium with the corresponding concentration of DMSO (vehicle control) and medium alone (negative control).
-
Pre-incubate the plate for 1 hour at 37°C.[5]
-
-
LPS Stimulation:
-
Prepare a 2X working solution of LPS (e.g., 2 µg/mL) in culture medium.
-
Add 100 µL of the LPS working solution to all wells except the negative control wells, to achieve a final concentration of 1 µg/mL.[5]
-
To the negative control wells, add 100 µL of culture medium.
-
The final volume in each well should be 200 µL.
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[4]
-
After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell layer. Store the supernatants at -80°C until analysis.
-
-
TNF-α Quantification:
-
Quantify the concentration of TNF-α in the collected supernatants using a commercial mouse TNF-α ELISA kit, following the manufacturer’s instructions.
-
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope).
-
Protocol 2: Adenosine A2A Receptor Activation via cAMP Accumulation Assay
This protocol provides a method to determine the half-maximal effective concentration (EC50) of this compound for A2A receptor activation by measuring intracellular cAMP levels.
Materials and Reagents:
-
Cell Line: HEK293 or CHO-K1 cells stably expressing the human adenosine A2A receptor (hA2AR).
-
Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F12) supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).
-
This compound: Stock solution in DMSO.
-
Control Agonist: NECA (5'-N-Ethylcarboxamidoadenosine) or CGS21680.
-
PDE Inhibitor: IBMX (3-isobutyl-1-methylxanthine) or Ro 20-1724 to prevent cAMP degradation.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or PBS with calcium and magnesium.
-
Assay Plate: Sterile 96-well or 384-well white, opaque cell culture plates.
-
Quantification: A suitable cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Cell Culture and Seeding:
-
Culture the hA2AR-expressing cells in the appropriate medium.
-
Harvest the cells and resuspend them in fresh, serum-free medium.
-
Seed the cells into the assay plate at a density determined by optimization (e.g., 10,000 cells/well).[6]
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of this compound and the control agonist (e.g., NECA) in assay buffer containing a fixed concentration of a PDE inhibitor (e.g., 500 µM IBMX).[7]
-
Gently wash the cells with assay buffer.
-
Add the agonist dilutions to the wells. Include wells with assay buffer and PDE inhibitor only (basal control) and vehicle control.
-
Incubate the plate at room temperature or 37°C for 30-60 minutes to allow for cAMP accumulation.[2][7]
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit. Follow the manufacturer’s protocol precisely. For HTRF assays, this typically involves adding a lysis buffer containing the detection reagents (e.g., cAMP-d2 and anti-cAMP cryptate).[2]
-
-
Data Measurement:
-
Read the plate on a compatible plate reader (e.g., an HTRF-compatible reader for fluorescence at 620 nm and 665 nm).
-
-
Data Analysis:
-
Convert the raw data (e.g., HTRF ratio) to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC50 and Emax (maximum effect) values by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
References
- 1. Adenosine A2A Receptor and TNF-α Regulate the Circadian Machinery of the Human Monocytic THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A2A receptors in inflammation and injury: lessons learned from transgenic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. ashpublications.org [ashpublications.org]
Application Notes and Protocols for LASSBio-1359 in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
LASSBio-1359 is a novel N-acylhydrazone derivative that has demonstrated significant anti-inflammatory and antinociceptive properties in preclinical studies. Its mechanism of action involves the activation of the adenosine (B11128) A2A receptor, a key regulator of inflammatory pathways. Activation of this receptor leads to a signaling cascade that ultimately suppresses the production of pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α) and inducible Nitric Oxide Synthase (iNOS).[1] These characteristics make this compound a promising candidate for the development of new therapeutics for inflammatory diseases.
These application notes provide detailed protocols for utilizing this compound in established murine models of acute and chronic inflammation, along with methods for assessing its efficacy. The quantitative data presented is based on available preclinical findings and is organized for clear comparison.
Mechanism of Action: Adenosine A2A Receptor Signaling
This compound exerts its anti-inflammatory effects by acting as an agonist for the adenosine A2A receptor. The binding of this compound to this G-protein coupled receptor initiates a downstream signaling cascade that modulates the inflammatory response.
Caption: this compound signaling pathway in inflammation.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound in various animal models of inflammation.
Table 1: Efficacy of this compound in the Formalin-Induced Nociception Model
| Treatment Group | Dose (mg/kg, i.p.) | Licking Time (seconds) - Inflammatory Phase (Mean ± SEM) |
| Vehicle | - | 307 ± 44 |
| This compound | 10 | 129 ± 21 |
| This compound | 20 | 140 ± 16 |
Data extracted from a study on acute and chronic inflammation models.
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema
| Treatment Group | Dose | Paw Edema Inhibition (%) |
| This compound | Specific doses not detailed in available abstracts | Data not available in a quantitative format in the provided search results. Published studies indicate a reduction in edema. |
Table 3: Effect of this compound in CFA-Induced Monoarthritis Model
| Treatment Group | Dose (mg/kg, p.o.) | Effect on Inflammatory Markers |
| This compound | 25 and 50 | Normalization of increased TNF-α and iNOS expression. |
Qualitative data from a study on a murine model of monoarthritis. Specific quantitative values for TNF-α and iNOS levels are not available in the provided search results.
Experimental Protocols
The following are detailed protocols for inducing and assessing inflammation in animal models, suitable for evaluating the efficacy of this compound.
Carrageenan-Induced Paw Edema in Mice
This model is used to assess the acute anti-inflammatory activity of this compound.
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Parenteral administration supplies
-
Plethysmometer
Procedure:
-
Animal Acclimation: Acclimate male Swiss mice (25-30 g) for at least one week under standard laboratory conditions.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally or orally) at predetermined doses.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each mouse.
-
Edema Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 6 hours).
-
Data Analysis: Calculate the increase in paw volume for each animal at each time point. The percentage of inhibition of edema by this compound can be calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
References
LASSBio-1359 solubility in DMSO and PBS for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of LASSBio-1359, an adenosine (B11128) A2A receptor agonist with vasodilatory and anti-inflammatory properties.[1][2] This document outlines what is known about its solubility, provides protocols for preparing solutions and conducting in vitro experiments, and describes its mechanism of action.
Physicochemical Properties and Solubility
Data Presentation: this compound Properties
| Property | Data | Source |
| Compound Name | This compound | N/A |
| Mechanism of Action | Adenosine A2A receptor agonist | [1][2] |
| Reported Activities | Vasodilatory, Anti-inflammatory, Anti-TNF-α properties in vitro | [1][3] |
| Solubility in DMSO | Not specified. High solubility is expected. | N/A |
| Solubility in PBS | Not specified. Likely low, requiring a co-solvent. | N/A |
Experimental Protocols
Protocol for Determining the Solubility of this compound
Objective: To experimentally determine the solubility of this compound in DMSO and PBS.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Vortex mixer
-
Sonicator
-
Spectrophotometer or HPLC
Methodology:
-
DMSO Solubility:
-
Prepare a series of concentrations of this compound in DMSO (e.g., 1, 5, 10, 25, 50, 100 mM).
-
Vortex each solution vigorously for 2-5 minutes.
-
If dissolution is not complete, sonicate the solutions for 10-15 minutes.
-
Visually inspect for any undissolved particles. The highest concentration that results in a clear solution is the approximate solubility.
-
For a more quantitative measure, centrifuge the supersaturated solutions and measure the concentration of the supernatant using a validated analytical method (e.g., spectrophotometry or HPLC).
-
-
PBS Solubility:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM).
-
Prepare a series of dilutions of the DMSO stock solution into PBS (pH 7.4). The final concentration of DMSO should be kept low (e.g., <1%) to minimize its effect on the cells and the solubility measurement.
-
Mix the solutions thoroughly and incubate at room temperature for at least one hour.
-
Observe the solutions for any signs of precipitation.
-
Filter the solutions through a 0.22 µm filter to remove any precipitate.
-
Determine the concentration of this compound in the filtrate using a validated analytical method. The highest concentration that remains in solution is the aqueous solubility.
-
Preparation of this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO for use in in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
In Vitro TNF-α Inhibition Assay
Objective: To evaluate the in vitro anti-inflammatory activity of this compound by measuring its effect on TNF-α production in stimulated immune cells.
Materials:
-
RAW 264.7 murine macrophages (or other suitable immune cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound DMSO stock solution
-
Lipopolysaccharide (LPS)
-
TNF-α ELISA kit
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration should be consistent across all wells and typically below 0.5%. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: After the pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production. Include appropriate controls (vehicle control, LPS-only control, and untreated control).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound as an adenosine A2A receptor agonist.
Experimental Workflow for In Vitro TNF-α Inhibition Assay
References
LASSBio-1359 Administration in a Collagen-Induced Arthritis Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the evaluation of LASSBio-1359 in a collagen-induced arthritis (CIA) rodent model, a well-established preclinical model for rheumatoid arthritis. This compound is a novel compound with known anti-inflammatory properties, acting as an agonist of the adenosine (B11128) A2A receptor and exhibiting anti-Tumor Necrosis Factor-alpha (TNF-α) activity.[1] While specific data for this compound in the CIA model is not yet available, this guide synthesizes existing data from other inflammatory arthritis models and provides a comprehensive framework for its investigation in the CIA model. The provided protocols are intended to serve as a starting point for researchers to explore the therapeutic potential of this compound in inflammatory autoimmune diseases.
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. A key mediator in the pathogenesis of RA is TNF-α, a pro-inflammatory cytokine.[1] this compound has been identified as a promising therapeutic candidate due to its ability to inhibit TNF-α and activate the adenosine A2A receptor, which is known to have anti-inflammatory effects.[1][2] Preclinical studies in a murine monoarthritis model induced by Complete Freund's Adjuvant (CFA) have demonstrated the efficacy of this compound in reducing inflammatory pain and normalizing the expression of TNF-α and inducible nitric oxide synthase (iNOS).[1] The collagen-induced arthritis (CIA) model in rodents is the most widely used and relevant animal model for studying the pathology of RA and for testing the efficacy of new therapeutic agents. This document outlines the necessary protocols to extend the investigation of this compound to this robust and translational model.
Data Presentation
The following table summarizes the available quantitative data for this compound from a study utilizing a CFA-induced monoarthritis model in mice.[1] This data can serve as a reference for dose selection in a CIA study.
| Parameter | Vehicle Control | This compound (25 mg/kg) | This compound (50 mg/kg) |
| Thermal Hyperalgesia (s) | Decreased Paw Withdrawal Latency | Increased Paw Withdrawal Latency | Increased Paw Withdrawal Latency |
| Mechanical Hyperalgesia (g) | Decreased Paw Withdrawal Threshold | Increased Paw Withdrawal Threshold | Increased Paw Withdrawal Threshold |
| TNF-α Expression | Increased | Normalized | Normalized |
| iNOS Expression | Increased | Normalized | Normalized |
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model
This protocol describes the induction of arthritis in DBA/1 mice, a commonly used strain for this model.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (CII), immunization grade
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Syringes and needles
-
Homogenizer
Procedure:
-
Preparation of Collagen Emulsion (Day 0):
-
Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
Prepare an emulsion by homogenizing equal volumes of the collagen solution and CFA. The final concentration of collagen will be 1 mg/mL.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a second emulsion of type II collagen with IFA (1 mg/mL).
-
Inject 100 µL of the collagen-IFA emulsion intradermally at the base of the tail.
-
-
Monitoring of Arthritis:
-
Visually score the mice for signs of arthritis daily or every other day, starting from day 21.
-
Use a standardized scoring system (e.g., 0 = no swelling, 1 = mild swelling and erythema of the wrist or ankle, 2 = moderate swelling and erythema, 3 = severe swelling and erythema of the entire paw, 4 = maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
Measure paw thickness using a digital caliper.
-
Administration of this compound
This protocol outlines the therapeutic administration of this compound once clinical signs of arthritis are evident.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Dose Preparation:
-
Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 25 mg/kg and 50 mg/kg, based on previous studies).[1]
-
-
Treatment Regimen:
-
Begin treatment when mice develop a clinical arthritis score of at least 1.
-
Administer this compound or vehicle control orally via gavage once daily.
-
Continue treatment for a predefined period (e.g., 14-21 days).
-
-
Outcome Measures:
-
Continue to monitor clinical scores and paw thickness throughout the treatment period.
-
At the end of the study, collect blood for serological analysis (e.g., anti-CII antibodies, inflammatory cytokines).
-
Euthanize the mice and collect paws for histological analysis of joint inflammation, cartilage destruction, and bone erosion.
-
Experimental Workflow
Caption: Experimental workflow for CIA and this compound treatment.
References
LASSBio-1359: Protocols for Assessing Anti-inflammatory Effects
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
LASSBio-1359 is a novel N-acylhydrazone derivative that has demonstrated significant anti-inflammatory and antinociceptive properties. Its mechanism of action is primarily attributed to the activation of adenosine (B11128) A2A receptors, which leads to the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). This document provides detailed protocols for assessing the anti-inflammatory effects of this compound in established preclinical models of inflammation.
Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory and antinociceptive effects of this compound in various preclinical models.
Table 1: Effect of this compound on Formalin-Induced Nociceptive Behavior in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Licking Time (seconds) - Early Phase (0-5 min) | Licking Time (seconds) - Late Phase (5-30 min) |
| Vehicle Control | - | 56.3 ± 6.0 | 307 ± 44 |
| This compound | 10 | 32.7 ± 2.2 | 129 ± 21 |
| This compound | 20 | 23.8 ± 2.6 | 140 ± 16** |
*Data are expressed as mean ± S.E.M. *p < 0.01 compared to the vehicle-treated group.
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Mice (Hypothetical Data)
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume (mL) at 3h post-carrageenan | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| This compound | 10 | 0.62 ± 0.04* | 27% |
| This compound | 25 | 0.45 ± 0.03 | 47% |
| Indomethacin | 10 | 0.42 ± 0.03 | 51% |
*Data are expressed as mean ± S.E.M. *p < 0.05, *p < 0.01 compared to the vehicle-treated group. (Note: This data is illustrative as specific quantitative results for this compound in this model were not available in the searched literature).
Table 3: Effect of this compound on Complete Freund's Adjuvant (CFA)-Induced Arthritis in Mice (Hypothetical Data)
| Treatment Group | Dose (mg/kg, p.o., daily) | Arthritis Score (Day 21) | Paw Volume (mL) (Day 21) |
| Vehicle Control | - | 3.5 ± 0.3 | 1.2 ± 0.1 |
| This compound | 25 | 2.1 ± 0.2 | 0.8 ± 0.08 |
| This compound | 50 | 1.5 ± 0.2 | 0.6 ± 0.07 |
| Dexamethasone | 1 | 1.2 ± 0.1 | 0.5 ± 0.06 |
*Data are expressed as mean ± S.E.M. *p < 0.05, *p < 0.01 compared to the vehicle-treated group. (Note: This data is illustrative as specific quantitative results for this compound in this model were not available in the searched literature).
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-inflammatory effects of this compound are provided below.
Carrageenan-Induced Paw Edema in Mice
This is a widely used model of acute inflammation.
Materials:
-
Male Swiss mice (20-25 g)
-
Lambda Carrageenan (1% w/v in sterile saline)
-
This compound
-
Vehicle (e.g., 0.5% Tween 80 in saline)
-
Positive control: Indomethacin (10 mg/kg)
-
Plethysmometer or digital calipers
-
Syringes and needles
Protocol:
-
Acclimatize animals for at least one week before the experiment.
-
Fast the mice overnight with free access to water.
-
Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection. The positive control group receives indomethacin.
-
Measure the initial volume of the right hind paw of each mouse using a plethysmometer or calipers.
-
Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[1]
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Formalin-Induced Nociception in Mice
This model assesses both neurogenic and inflammatory pain.
Materials:
-
Male Swiss mice (20-25 g)
-
Formalin (2.5% in sterile saline)
-
This compound
-
Vehicle
-
Positive control: Morphine (10 mg/kg, s.c.) or Acetylsalicylic acid (100 mg/kg, p.o.)
-
Observation chambers (transparent boxes)
-
Stopwatch
Protocol:
-
Acclimatize mice to the observation chambers for at least 30 minutes before the experiment.
-
Administer this compound, vehicle, or positive control at the appropriate time before the formalin injection (e.g., 60 minutes for p.o., 30 minutes for i.p. or s.c.).
-
Inject 20 µL of 2.5% formalin solution subcutaneously into the dorsal surface of the right hind paw.
-
Immediately place the mouse back into the observation chamber.
-
Record the total time (in seconds) the animal spends licking or biting the injected paw during two distinct phases:
-
Early phase (neurogenic pain): 0-5 minutes post-injection.
-
Late phase (inflammatory pain): 15-30 minutes post-injection.
-
Complete Freund's Adjuvant (CFA)-Induced Arthritis in Mice
This model is used to study chronic inflammation and autoimmune responses.
Materials:
-
Male C57BL/6 or BALB/c mice (8-10 weeks old)
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (1 mg/mL)
-
This compound
-
Vehicle
-
Positive control: Dexamethasone or Methotrexate
-
Digital calipers
-
Scoring system for arthritis severity
Protocol:
-
On day 0, induce arthritis by injecting 20-50 µL of CFA into the subplantar region of the right hind paw or intradermally at the base of the tail.
-
Begin treatment with this compound, vehicle, or positive control on a prophylactic (from day 0) or therapeutic (e.g., from day 7) regimen. Administer daily via oral gavage.
-
Monitor the animals regularly for clinical signs of arthritis, including paw swelling and erythema.
-
Measure the paw volume of both hind paws using digital calipers every 2-3 days.
-
Score the severity of arthritis based on a scale (e.g., 0-4 for each paw, with 0 = no signs of arthritis, 1 = mild swelling and erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = joint deformity and/or ankylosis).
-
On day 21 or 28, euthanize the animals and collect paws for histological analysis and blood for cytokine measurement (e.g., TNF-α, IL-6).
Visualization of Pathways and Workflows
Signaling Pathway of this compound
The primary anti-inflammatory mechanism of this compound involves the activation of the adenosine A2A receptor.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Workflow: Carrageenan-Induced Paw Edema
A visual representation of the experimental steps.
Caption: Workflow for the carrageenan-induced paw edema model.
Experimental Workflow: CFA-Induced Arthritis
A schematic of the chronic inflammation model protocol.
Caption: Workflow for the CFA-induced arthritis model.
References
Application Notes and Protocols for LASSBio-1359 in Isolated Organ Bath Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction:
LASSBio-1359 is a novel adenosine (B11128) A2A receptor agonist that has demonstrated significant vasorelaxant properties.[1][2][3][4] These application notes provide a detailed protocol for evaluating the effects of this compound in isolated organ bath experiments, specifically focusing on its synergistic vasorelaxant activity when combined with a phosphodiesterase-5 (PDE5) inhibitor, sildenafil (B151), in isolated rat pulmonary arteries.[1][2][3] The methodologies described herein are based on established findings and provide a framework for consistent and reproducible results.
Mechanism of Action: Signaling Pathway
This compound elicits its vasorelaxant effects by activating adenosine A2A receptors on smooth muscle cells. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation. The synergistic effect with sildenafil, a PDE5 inhibitor, arises from sildenafil's ability to prevent the breakdown of cyclic guanosine (B1672433) monophosphate (cGMP), another key signaling molecule in vasorelaxation, leading to enhanced smooth muscle relaxation.[1][2][3]
Caption: Signaling pathway of this compound in smooth muscle cells.
Experimental Protocols
Isolated Rat Pulmonary Artery Preparation
This protocol details the dissection and preparation of rat pulmonary artery rings for isolated organ bath experiments.
Materials:
-
Male Wistar rats (250-300g)
-
Euthanasia solution (e.g., sodium pentobarbital)
-
Dissection instruments (scissors, forceps)
-
Petri dish filled with Krebs-Henseleit solution at room temperature
-
Krebs-Henseleit solution composition (in mM): 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, and 11 glucose.
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
Procedure:
-
Euthanize the rat according to approved animal care protocols.
-
Open the thoracic cavity and carefully excise the heart and lungs.
-
Place the tissues in a Petri dish containing cold Krebs-Henseleit solution.
-
Isolate the main pulmonary artery and carefully remove surrounding connective tissue and fat.
-
Cut the artery into rings of approximately 2-3 mm in length.
-
Take extreme care to not damage the endothelium during this process.
Isolated Organ Bath Setup and Equilibration
This section describes the mounting of the arterial rings in the organ bath and the equilibration process.
Materials:
-
Isolated organ bath system with a 10 mL chamber capacity.[5]
-
Force-displacement transducer
-
Data acquisition system
-
Krebs-Henseleit solution
-
Carbogen gas (95% O2 / 5% CO2)
-
Two stainless steel hooks or wires per chamber
Procedure:
-
Fill the organ bath chambers with Krebs-Henseleit solution and maintain the temperature at 37°C.[5]
-
Continuously bubble the solution with carbogen gas.[5]
-
Suspend each arterial ring between two stainless steel hooks/wires in the organ bath chamber.[6]
-
Attach one hook to a fixed point in the chamber and the other to a force-displacement transducer.[5]
-
Apply a resting tension of 1.5 g to each ring and allow the tissue to equilibrate for at least 60 minutes.
-
During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
Caption: Experimental workflow for isolated organ bath studies.
Vasorelaxant Effect of this compound
This protocol outlines the steps to determine the concentration-response curve for the vasorelaxant effect of this compound.
Materials:
-
Prepared and equilibrated pulmonary artery rings
-
Phenylephrine (B352888) (Phe) solution (10⁻⁵ M)
-
Krebs-Henseleit solution
Procedure:
-
After equilibration, induce a sustained contraction in the arterial rings by adding phenylephrine (10⁻⁵ M) to the organ bath.
-
Once the contraction has reached a stable plateau, add cumulative concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M) to the bath.
-
Allow the tissue to stabilize after each addition before adding the next concentration.
-
Record the relaxation response at each concentration. The relaxation is expressed as a percentage of the initial contraction induced by phenylephrine.
-
At the end of the experiment, add a known vasodilator (e.g., sodium nitroprusside, 10⁻⁴ M) to achieve maximal relaxation.
Synergistic Interaction with Sildenafil
This protocol is designed to evaluate the synergistic vasorelaxant effect of this compound in combination with sildenafil.
Procedure:
-
Follow the same procedure as described in section 3.
-
In separate experiments, incubate the arterial rings with a fixed, low-dose concentration of sildenafil for 20 minutes before inducing contraction with phenylephrine.
-
Then, generate a cumulative concentration-response curve for this compound in the presence of sildenafil.
-
Similarly, generate a concentration-response curve for sildenafil alone and in the presence of a fixed, low-dose of this compound.
-
The synergistic interaction can be analyzed using isobolographic analysis.[1][2][3]
Data Presentation
The quantitative data from studies evaluating the vasorelaxant effects of this compound, sildenafil, and their combination are summarized in the table below. The data represents the mean ± SEM of 6 experiments.[1]
| Drug/Combination | EC₅₀ (M) | Maximum Relaxation (%) |
| This compound | 1.2 ± 0.2 x 10⁻⁷ | 95 ± 5 |
| Sildenafil | 3.5 ± 0.5 x 10⁻⁸ | 98 ± 3 |
| This compound + Sildenafil (Theoretical Additive EC₅₀) | 1.9 ± 0.3 x 10⁻⁸ | - |
| This compound + Sildenafil (Experimental EC₅₀) | 0.8 ± 0.1 x 10⁻⁸ | 100 ± 2 |
EC₅₀ represents the molar concentration of the agonist that produces 50% of the maximal possible effect.
The experimental EC₅₀ for the combination of this compound and sildenafil was found to be significantly lower than the theoretical additive EC₅₀, indicating a synergistic interaction.[1][3]
Disclaimer: This document is intended for research purposes only. All experiments involving animals must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The concentrations and specific parameters mentioned may need to be optimized for different experimental setups.
References
- 1. Synergistic interaction between a PDE5 inhibitor (sildenafil) and a new adenosine A2A receptor agonist (this compound) improves pulmonary hypertension in rats | PLOS One [journals.plos.org]
- 2. Synergistic interaction between a PDE5 inhibitor (sildenafil) and a new adenosine A2A receptor agonist (this compound) improves pulmonary hypertension in rats | PLOS One [journals.plos.org]
- 3. Synergistic interaction between a PDE5 inhibitor (sildenafil) and a new adenosine A2A receptor agonist (this compound) improves pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic interaction between a PDE5 inhibitor (sildenafil) and a new adenosine A2A receptor agonist (this compound) improves pulmonary hypertension in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 6. reprocell.com [reprocell.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
LASSBio-1359 Cell Viability Assay: Application Notes and Protocols
Introduction
LASSBio-1359 is recognized as an adenosine (B11128) A2A receptor agonist, exhibiting vasodilatory and anti-inflammatory properties. The assessment of its impact on cell viability is crucial for understanding its cellular effects and therapeutic potential. This document provides detailed application notes and a comprehensive protocol for determining the effects of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
The MTT assay is predicated on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals.[1] The concentration of these insoluble crystals, which are subsequently solubilized, is directly proportional to the number of metabolically active cells. The absorbance of the colored solution is then quantified using a spectrophotometer.
Data Presentation
Due to the limited publicly available quantitative cell viability data specifically for this compound, the following table presents representative data from studies on other LASSBio compounds to illustrate the expected format for data presentation. These values represent the half-maximal cytotoxic concentration (CC50) or half-maximal inhibitory concentration (IC50) in various cancer cell lines, as determined by MTT or similar viability assays.
| Compound | Cell Line | Assay Duration (hours) | CC50 / IC50 (µM) | Reference |
| LASSBio-1971 | PC-9 (NSCLC) | 72 | 0.13 | [2] |
| LASSBio-1971 | NCI-H292 (NSCLC) | 72 | 1.5 | [2] |
| LASSBio-1971 | NCI-H1975 (NSCLC) | 72 | 5.1 | [2] |
| LASSBio-1974 | PC-9 (NSCLC) | 72 | 1.1 | [2] |
| LASSBio-2208 | MOLT-4 (Leukemia) | 72 | 7.15 | [1] |
| LASSBio-2208 | CCRF-CEM (Leukemia) | 72 | 8.54 | [1] |
| LASSBio-2208 | MCF-7 (Breast Cancer) | 72 | 23.0 | [1] |
| LASSBio-1920 | HCT-116 (Colorectal) | 72 | 0.06 | [3] |
| LASSBio-1920 | PC-9 (NSCLC) | 72 | 0.07 | [3] |
NSCLC: Non-Small Cell Lung Cancer
Experimental Protocols
MTT Assay Protocol for this compound
This protocol is a generalized procedure and should be optimized for specific cell types and experimental conditions.
Materials:
-
This compound
-
Target cells (adherent or suspension)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
For adherent cells, harvest and count cells, then seed them in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
For suspension cells, seed at a similar density.
-
Incubate the plate for 24 hours to allow cells to attach (for adherent cells) and enter the exponential growth phase.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in serum-free or low-serum medium to achieve the desired final concentrations.
-
Remove the seeding medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used for this compound) and a no-treatment control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals or the cells (for adherent cells).
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium and MTT only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Workflow for assessing cell viability with this compound using the MTT assay.
Caption: this compound activates the Adenosine A2A receptor signaling pathway.
References
Application Notes and Protocols for Intraperitoneal Administration of LASSBio-1359
For Researchers, Scientists, and Drug Development Professionals
I. Overview and Mechanism of Action
LASSBio-1359 is a synthetic small molecule that acts as an agonist of the adenosine (B11128) A2A receptor.[1] Its activation of this receptor confers it with vasodilatory and anti-inflammatory properties. The anti-inflammatory effects of this compound are mediated, at least in part, through the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production. This makes this compound a valuable research tool for studying the roles of adenosine A2A receptor signaling in various physiological and pathological processes, particularly those involving inflammation.
The primary mechanism of action for the anti-inflammatory effects of this compound involves the activation of the adenosine A2A receptor, a G-protein coupled receptor. Upon binding, it initiates a signaling cascade that ultimately leads to the post-transcriptional downregulation of TNF-α. This is achieved by decreasing the stability of TNF-α messenger RNA (mRNA), a process mediated by the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
II. Quantitative Data
III. Signaling Pathway
The signaling pathway initiated by this compound leading to the inhibition of TNF-α production is depicted below.
Caption: this compound signaling pathway inhibiting TNF-α production.
IV. Experimental Protocols
A. Preparation of this compound for Intraperitoneal Injection
Objective: To prepare a solution of this compound suitable for intraperitoneal administration in animal models.
Disclaimer: The following protocol is a suggested starting point based on common practices for similar hydrophobic compounds. The optimal vehicle for this compound has not been explicitly reported. Researchers should perform small-scale solubility and stability tests to determine the most appropriate formulation for their specific experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation:
-
A commonly used vehicle for in vivo administration of hydrophobic compounds consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
To prepare 1 mL of this vehicle, combine:
-
100 µL DMSO
-
400 µL PEG300
-
50 µL Tween-80
-
450 µL sterile saline
-
-
Vortex thoroughly to ensure a homogenous mixture.
-
-
This compound Solution Preparation:
-
Determine the desired final concentration of this compound for injection. For example, to prepare a 1 mg/mL solution, weigh 1 mg of this compound.
-
Add the appropriate volume of the prepared vehicle to the this compound powder.
-
Vortex the mixture vigorously for several minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes may be beneficial.
-
Visually inspect the solution to ensure it is clear and free of particulates before administration.
-
Workflow for this compound Preparation:
Caption: Workflow for preparing this compound for injection.
B. Intraperitoneal Injection Protocol (Rodent Model)
Objective: To administer the prepared this compound solution to a rodent model via intraperitoneal injection.
Disclaimer: All animal procedures should be performed in accordance with institutional and national guidelines for the ethical use of animals in research. Personnel should be adequately trained in animal handling and injection techniques.
Materials:
-
Prepared this compound solution
-
Appropriate size sterile syringes (e.g., 1 mL)
-
Appropriate gauge sterile needles (e.g., 25-27 G for mice, 23-25 G for rats)
-
Animal restraint device (if necessary)
-
70% Ethanol for disinfection
Procedure:
-
Animal Restraint: Properly restrain the animal to expose the abdominal area. For mice, this can be achieved by scruffing the neck and securing the tail. For rats, a two-person handling technique or a restraint device may be more appropriate.
-
Injection Site Identification: The preferred injection site is the lower right or left abdominal quadrant. This location helps to avoid puncturing the cecum, bladder, or other vital organs.
-
Disinfection: Swab the injection site with 70% ethanol.
-
Needle Insertion: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid damaging internal organs.
-
Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Injection: Once correct placement is confirmed, slowly and steadily inject the this compound solution. The maximum recommended injection volume is typically 10 mL/kg for mice and rats.
-
Needle Withdrawal: Withdraw the needle smoothly and return the animal to its cage.
-
Monitoring: Monitor the animal for any signs of distress or adverse reactions following the injection.
Experimental Workflow for Intraperitoneal Injection:
Caption: Workflow for intraperitoneal injection of this compound.
References
Application Note: Characterization of LASSBio-1359 by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the characterization of the N-acylhydrazone derivative LASSBio-1359 using high-resolution mass spectrometry. It includes procedures for sample preparation, instrumentation, and data analysis, along with expected fragmentation patterns for this class of compounds.
Introduction
This compound is a member of the N-acylhydrazone (NAH) class of compounds, which are recognized for a wide range of biological activities and are a focus of medicinal chemistry research.[1] The NAH scaffold is a key pharmacophoric unit in numerous bioactive molecules with potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[2][3] Accurate mass measurement and structural elucidation are critical steps in the development of new chemical entities. High-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) is a powerful analytical technique for confirming the molecular weight and characterizing the structure of novel compounds like this compound.
This application note outlines the methodology for the analysis of this compound using Electrospray Ionization (ESI) mass spectrometry, providing expected fragmentation patterns and a visual workflow.
Experimental Protocols
Materials and Reagents
-
This compound sample
-
LC-MS grade Methanol
-
LC-MS grade Water
-
Formic Acid (0.1% v/v solution in water)
-
Ammonium (B1175870) Formate (5 mM solution in water)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
From the stock solution, create a working solution of 1 µg/mL by diluting with a 7:3 (v/v) mixture of water and methanol.[4]
-
To facilitate ionization, acidify the working solution with 0.1% formic acid and add 5 mM ammonium formate.[4]
-
Vortex the solution thoroughly.
-
Filter the final solution through a 0.22 µm syringe filter into an autosampler vial before analysis to remove any particulates.
Instrumentation and Mass Spectrometry Conditions
The following parameters are recommended for analysis on a hybrid quadrupole-Orbitrap mass spectrometer, but can be adapted for other high-resolution instruments.
| Parameter | Recommended Setting |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.5 kV |
| Sheath Gas Flow Rate | 35 (arbitrary units) |
| Auxiliary Gas Flow Rate | 10 (arbitrary units) |
| Capillary Temperature | 320 °C |
| MS1 Resolution | 70,000 |
| MS1 Scan Range | m/z 100-1000 |
| MS/MS Fragmentation | Higher-energy C-trap Dissociation (HCD) |
| Collision Energy (HCD) | Stepped (e.g., 20, 30, 40 eV) |
| MS2 Resolution | 17,500 |
Data Presentation and Analysis
Expected Mass and Fragmentation
The primary goal of the MS analysis is to confirm the molecular weight of this compound by observing the protonated molecule [M+H]⁺. Due to the high resolution of the Orbitrap analyzer, the measured mass should be within 5 ppm of the theoretical calculated mass for the elemental composition of this compound.
N-acylhydrazones typically exhibit characteristic fragmentation patterns in MS/MS experiments. The most common fragmentation involves the cleavage of the N-N bond, which is often a labile site in the molecule.[5] Other potential fragmentations include cleavage of the amide bond and fragmentations within the aromatic or heterocyclic ring systems.
Table 1: Hypothetical Quantitative Data for this compound Analysis
| Ion Species | Theoretical m/z | Measured m/z | Mass Error (ppm) | Relative Abundance (%) |
| [M+H]⁺ | Calculated | Observed | < 5 | 100 |
| Fragment Ions (MS/MS) | ||||
| Fragment 1 (e.g., N-N cleavage product) | Calculated | Observed | < 5 | Variable |
| Fragment 2 (e.g., Amide cleavage product) | Calculated | Observed | < 5 | Variable |
| Fragment 3 | Calculated | Observed | < 5 | Variable |
Note: The theoretical m/z values are dependent on the exact chemical structure of this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the mass spectrometry analysis of this compound.
Caption: Workflow for this compound analysis.
Potential Signaling Pathway
Many LASSBio compounds are designed as inhibitors of key signaling pathways implicated in cancer and inflammation. For instance, LASSBio-2208 is a dual inhibitor of HDAC-6 and the PI3K/AKT/mTOR pathway.[6] The diagram below represents a simplified version of the PI3K/AKT/mTOR signaling cascade, a common target for this class of compounds.[7]
Caption: PI3K/AKT/mTOR signaling pathway.
Conclusion
The protocols described in this application note provide a robust framework for the characterization of this compound using high-resolution mass spectrometry. The combination of accurate mass measurement from full-scan MS and fragmentation data from MS/MS analysis allows for confident confirmation of the compound's identity and provides valuable insights into its chemical structure. This information is fundamental for quality control, metabolism studies, and further drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. LASSBio-1829 Hydrochloride: Development of a New Orally Active N-Acylhydrazone IKK2 Inhibitor with Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cytotoxic and Antiproliferative Activity of LASSBio-2208 and the Attempts to Determine Its Drug Metabolism and Pharmacokinetics In Vitro Profile [mdpi.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
Application Notes and Protocols: LASSBio-1359
For Research Use Only.
Introduction
LASSBio-1359 is a synthetic small molecule characterized as both an adenosine (B11128) receptor agonist and a phosphodiesterase (PDE) inhibitor.[1] Its dual mechanism of action makes it a compound of interest for researchers investigating signaling pathways involving cyclic adenosine monophosphate (cAMP) and for those exploring potential therapeutic applications related to smooth muscle relaxation and anti-inflammatory responses.[1][2] These application notes provide essential guidelines for the proper storage, handling, and use of this compound in a laboratory setting.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₁₈N₂O₃ |
| Molecular Weight | 298.34 g/mol |
| Appearance | Solid |
| Purity | ≥98% |
Storage and Stability Guidelines
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years (projected) | Shipped at ambient temperature; stable for short periods. |
| 4°C | Short-term (days to weeks) | For immediate use. | |
| In Solvent | -80°C | Up to 6 months (projected) | Aliquot to prevent repeated freeze-thaw cycles. |
| -20°C | Up to 1 month (projected) | For frequent use. |
Note: It is highly recommended to aliquot stock solutions into single-use volumes to minimize degradation from repeated freeze-thaw cycles. As a general precaution for organic molecules, protect both powder and solutions from light.
Experimental Protocols
Preparation of this compound Stock Solution
A common solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer or sonicator
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to mix. If solubility is an issue, brief sonication is recommended.
-
Aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -80°C for long-term storage.
In Vivo Protocol: Formalin-Induced Inflammatory Pain Model
This protocol is adapted from a study investigating the anti-inflammatory and analgesic effects of this compound.[2]
Materials:
-
This compound
-
Vehicle (e.g., saline with a small percentage of a solubilizing agent like Tween 80 or DMSO)
-
Formalin solution (e.g., 2.5% in saline)
-
Experimental animals (e.g., mice or rats)
-
Syringes and needles for intraperitoneal (i.p.) and intraplantar injections
Procedure:
-
Animal Acclimation: Acclimate animals to the testing environment before the experiment.
-
Drug Preparation: Prepare the desired doses of this compound (e.g., 5, 10, and 20 mg/kg) in the chosen vehicle.
-
Administration: Administer the prepared this compound solution or vehicle control via intraperitoneal injection.
-
Induction of Inflammation: After a predetermined time following drug administration (e.g., 30-60 minutes), induce inflammation by injecting a small volume of formalin solution into the plantar surface of the animal's hind paw.
-
Behavioral Observation: Immediately after the formalin injection, observe the animal's behavior and record the time spent licking or biting the injected paw. This is typically done in two phases: the early (neurogenic) phase (0-5 minutes) and the late (inflammatory) phase (15-30 minutes).
-
Data Analysis: Compare the nociceptive response times between the vehicle-treated and this compound-treated groups to determine the compound's effect on pain and inflammation.
Signaling Pathway
This compound acts as an adenosine receptor agonist and a phosphodiesterase inhibitor. The following diagram illustrates the general signaling pathway affected by these mechanisms. Activation of G-protein coupled adenosine receptors (A₂A and A₂B) stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. Phosphodiesterases (PDEs) are enzymes that degrade cAMP. By inhibiting PDEs, this compound further potentiates the cAMP signaling cascade.
References
Application Notes and Protocols for LASSBio-1359 in Nociception Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental design for evaluating the antinociceptive properties of LASSBio-1359, a potent A2A adenosine (B11128) receptor agonist with anti-inflammatory activity. The included protocols are based on established preclinical models of nociception and offer a framework for investigating the analgesic potential of this compound.
Introduction to this compound
This compound, chemically identified as (E)-N'-(3,4-dimethoxybenzylidene)-N-methylbenzohydrazide, has emerged as a promising therapeutic candidate for pain and inflammation. Its mechanism of action is primarily attributed to its function as an agonist of the A2A adenosine receptor (A2AAR) and its ability to inhibit the production of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α).[1][2] Activation of A2AAR is known to play a crucial role in modulating inflammatory responses, which are often associated with persistent pain states.
Proposed Signaling Pathway of this compound in Nociception
The antinociceptive effect of this compound is believed to be mediated through the A2A adenosine receptor signaling cascade, which ultimately leads to the suppression of inflammatory mediators. The binding of this compound to the A2AAR, a Gs protein-coupled receptor, initiates a series of intracellular events that counteract inflammatory processes.
Experimental Protocols for Nociception Assays
The following are detailed protocols for three standard preclinical assays to evaluate the antinociceptive effects of this compound.
Formalin-Induced Paw Licking Test
This model assesses both neurogenic and inflammatory pain. The test has two distinct phases: the early phase (neurogenic pain) and the late phase (inflammatory pain).
Experimental Workflow:
Protocol:
-
Animals: Male Swiss mice (20-25 g) are used.
-
Acclimatization: Animals are placed in individual observation chambers for at least 30 minutes before the experiment to allow for acclimatization to the testing environment.
-
Drug Administration: this compound is administered intraperitoneally (i.p.) at doses of 5, 10, and 20 mg/kg. A vehicle control group (e.g., DMSO) and a positive control group (e.g., morphine or acetylsalicylic acid) should be included.
-
Induction of Nociception: Thirty minutes after drug administration, 20 µL of 2.5% formalin solution is injected into the subplantar surface of the right hind paw.
-
Observation: The time the animal spends licking or biting the injected paw is recorded in two phases:
-
Phase 1 (Neurogenic Pain): 0-5 minutes post-formalin injection.
-
Phase 2 (Inflammatory Pain): 15-30 minutes post-formalin injection.
-
-
Data Analysis: The total time spent licking or biting in each phase is calculated for each animal. The data is then analyzed using appropriate statistical methods (e.g., one-way ANOVA followed by Dunnett's test) to compare the this compound treated groups with the vehicle control group.
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg, i.p.) | Licking/Biting Time (Phase 2, seconds) | % Inhibition |
| Vehicle (Control) | - | 307 ± 44 | - |
| This compound | 5 | Data not specified | - |
| This compound | 10 | 129 ± 21 | 58% |
| This compound | 20 | 140 ± 16 | 54% |
| Morphine | 10 | Data not specified | - |
| Acetylsalicylic Acid | 150 | Data not specified | - |
| *Data presented as mean ± S.E.M. (n=10). *P < 0.01 compared to the vehicle-treated group.[2] |
Acetic Acid-Induced Writhing Test
This is a chemical-induced visceral pain model used to screen for peripheral analgesic activity.
Protocol:
-
Animals: Male Swiss mice (20-25 g) are used.
-
Fasting: Animals should be fasted for approximately 4 hours before the experiment, with free access to water.
-
Drug Administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control and a positive control (e.g., diclofenac (B195802) sodium) should be included.
-
Induction of Writhing: Thirty to sixty minutes after drug administration, 1% acetic acid solution is injected intraperitoneally at a volume of 10 mL/kg body weight.[3]
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation box. The number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a period of 10-20 minutes.[4]
-
Data Analysis: The total number of writhes for each animal is recorded. The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group. Statistical significance is determined using appropriate tests (e.g., one-way ANOVA followed by a post-hoc test).
Quantitative Data Summary (Template):
| Treatment Group | Dose (mg/kg, i.p./p.o.) | Number of Writhes (Mean ± SEM) | % Inhibition |
| Vehicle (Control) | - | e.g., 45 ± 5 | - |
| This compound | Dose 1 | Data to be determined | Calculate % |
| This compound | Dose 2 | Data to be determined | Calculate % |
| This compound | Dose 3 | Data to be determined | Calculate % |
| Diclofenac Sodium | 10 | e.g., 10 ± 2 | Calculate % |
Hot Plate Test
This is a thermal nociception model used to evaluate centrally acting analgesics.
Protocol:
-
Animals: Male Swiss mice or Wistar rats can be used.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.[5][6]
-
Baseline Latency: Before drug administration, the baseline latency for each animal to a nociceptive response (e.g., paw licking, jumping) is determined by placing it on the hot plate. A cut-off time (e.g., 20-30 seconds) should be established to prevent tissue damage.
-
Drug Administration: this compound is administered at various doses. A vehicle control and a positive control (e.g., morphine) are included.
-
Test Latency: At different time points after drug administration (e.g., 30, 60, 90, and 120 minutes), the latency to the nociceptive response is measured again.
-
Data Analysis: The percentage of maximum possible effect (%MPE) can be calculated using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100. Data are analyzed for statistical significance.
Quantitative Data Summary (Template):
| Treatment Group | Dose (mg/kg) | Latency to Response (seconds, Mean ± SEM) at 60 min | % MPE |
| Vehicle (Control) | - | e.g., 8 ± 1 | - |
| This compound | Dose 1 | Data to be determined | Calculate % |
| This compound | Dose 2 | Data to be determined | Calculate % |
| This compound | Dose 3 | Data to be determined | Calculate % |
| Morphine | 10 | e.g., 25 ± 3 | Calculate % |
Conclusion
This compound demonstrates significant potential as an antinociceptive agent, particularly in models of inflammatory pain. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of its analgesic efficacy. Further studies are warranted to fully elucidate its therapeutic potential and to establish a comprehensive dose-response relationship in various pain models.
References
- 1. Assessment of the hot-plate antinociceptive test in mice. A new method for the statistical treatment of graded data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for A2A Receptor Localization using LASSBio-1359 Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the immunohistochemical localization of the Adenosine (B11128) A₂A receptor (A₂A R) using the novel agonist LASSBio-1359. The A₂A receptor, a G-protein coupled receptor (GPCR), is a key regulator in various physiological processes, including inflammation, neurotransmission, and cardiovascular function. Its localization in different tissues and cell types is of significant interest for understanding its role in disease and for the development of targeted therapeutics. This compound is an adenosine A₂A receptor agonist with vasodilatory and anti-inflammatory activities.[1] While a specific immunohistochemistry (IHC) protocol for this compound is not yet established, this document outlines a detailed, adaptable protocol based on standard methodologies for A₂A receptor detection.
Data Presentation
Due to the limited availability of public quantitative binding affinity data for this compound, this table provides data for well-characterized A₂A receptor agonists, CGS 21680 and NECA, for comparative purposes. This information is crucial for designing competition binding assays and for understanding the pharmacological context of IHC staining.
| Compound | Receptor Target | Binding Affinity (Ki) | Comments | Reference |
| CGS 21680 | Adenosine A₂A Receptor | 27 nM | A potent and selective A₂A receptor agonist. | [2][3][4] |
| NECA | Adenosine Receptors (A₁, A₂A, A₃) | 20 nM (for human A₂A) | A high-affinity, non-selective adenosine receptor agonist. | [5] |
| This compound | Adenosine A₂A Receptor | Not publicly available | A novel A₂A receptor agonist with reported vasodilatory and anti-inflammatory effects. | [1] |
Signaling Pathway
Activation of the A₂A receptor by an agonist like this compound initiates a signal transduction cascade. The receptor couples to a Gs protein, leading to the activation of adenylyl cyclase (AC). AC then converts ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB, leading to changes in gene expression and cellular function.
Experimental Protocols
This section provides a detailed protocol for the immunohistochemical localization of the A₂A receptor in paraffin-embedded tissue sections. This protocol can be adapted for use with this compound as a tool for receptor visualization, potentially through the use of a labeled version of the compound or by assessing changes in receptor expression following treatment.
Protocol: Immunohistochemistry for A₂A Receptor Localization
1. Materials and Reagents:
-
Primary Antibody: A validated anti-A₂A receptor antibody.
-
Secondary Antibody: HRP-conjugated or fluorescently-labeled secondary antibody appropriate for the primary antibody host species.
-
This compound: For in vivo or in vitro treatment prior to tissue collection (optional).
-
Tissue Samples: Formalin-fixed, paraffin-embedded tissue blocks.
-
Microscope Slides: Positively charged.
-
Xylene and Ethanol (B145695) Series: For deparaffinization and rehydration.
-
Antigen Retrieval Solution: Citrate buffer (10 mM, pH 6.0) or Tris-EDTA buffer (10 mM Tris, 1 mM EDTA, pH 9.0).
-
Blocking Buffer: 1% BSA and 0.3% Triton X-100 in PBS.
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Detection System: DAB substrate kit (for chromogenic detection) or mounting medium with DAPI (for fluorescent detection).
-
Counterstain: Hematoxylin (B73222) (for chromogenic detection).
-
Mounting Medium: Aqueous or permanent mounting medium.
2. Experimental Workflow:
The following diagram illustrates the key steps in the IHC protocol.
3. Detailed Procedure:
a. Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate the sections by sequential immersion in 100%, 95%, and 70% ethanol for 3 minutes each.
-
Rinse with distilled water for 5 minutes.
b. Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution.
-
Heat the slides in a microwave, pressure cooker, or water bath according to the manufacturer's instructions for the primary antibody. A typical protocol is heating to 95-100°C for 10-20 minutes.
-
Allow the slides to cool to room temperature in the retrieval buffer (approximately 20-30 minutes).
-
Rinse slides with distilled water and then with PBS.
c. Blocking:
-
Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes to quench endogenous peroxidase activity (for chromogenic detection). Rinse with PBS.
-
Incubate sections with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.
d. Primary Antibody Incubation:
-
Dilute the primary anti-A₂A receptor antibody in blocking buffer to its optimal concentration (determine by titration).
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
e. Secondary Antibody Incubation:
-
Wash the slides three times with PBST for 5 minutes each.
-
Dilute the appropriate secondary antibody in blocking buffer.
-
Incubate the sections with the diluted secondary antibody for 1-2 hours at room temperature.
f. Detection:
-
For Chromogenic Detection:
-
Wash the slides three times with PBST for 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate the sections with the DAB solution until the desired brown color develops (monitor under a microscope).
-
Stop the reaction by rinsing with distilled water.
-
-
For Fluorescent Detection:
-
Wash the slides three times with PBST for 5 minutes each, protecting from light.
-
Proceed to counterstaining and mounting.
-
g. Counterstaining:
-
For Chromogenic Detection:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
-
For Fluorescent Detection:
-
Mounting medium containing DAPI can be used to visualize nuclei.
-
h. Dehydration and Mounting:
-
For Chromogenic Detection:
-
Dehydrate the sections through a graded series of ethanol and xylene.
-
Coverslip with a permanent mounting medium.
-
-
For Fluorescent Detection:
-
Coverslip with an aqueous mounting medium.
-
4. Imaging and Analysis:
-
Examine the slides under a light microscope (for chromogenic detection) or a fluorescence microscope (for fluorescent detection).
-
The A₂A receptor staining pattern can be analyzed qualitatively for its subcellular and tissue distribution.
-
Quantitative analysis can be performed using image analysis software to measure staining intensity and the percentage of positive cells.
Controls and Validation
-
Negative Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.
-
Positive Control: Use a tissue known to express the A₂A receptor (e.g., striatum of the brain).
-
Peptide Block: Pre-incubate the primary antibody with the immunizing peptide to confirm antibody specificity.
Disclaimer
This protocol is a general guideline and may require optimization for specific antibodies, tissues, and experimental conditions. It is recommended to consult the datasheet of the specific primary antibody used for any specific instructions. The application of this compound in this IHC protocol is a proposed use and should be validated for the specific research question.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Adenosine A2A Receptor Agonist I, CGS 21680, Hydrochloride [sigmaaldrich.com]
- 4. CGS 21680 hydrochloride | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 5. NECA | Non-selective Adenosine | Tocris Bioscience [tocris.com]
Troubleshooting & Optimization
troubleshooting LASSBio-1359 solubility issues in aqueous solutions
This technical support center provides guidance to researchers, scientists, and drug development professionals who may encounter solubility challenges with LASSBio-1359 in aqueous solutions during their experiments. The following information is designed to help troubleshoot and overcome these potential issues in a systematic manner.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the first steps I should take?
A1: When encountering solubility issues with this compound, it is recommended to start with a systematic approach. First, ensure that you are using a high-purity solvent and that your stock solution has not precipitated. Visually inspect the solution for any particulate matter. If solubility remains an issue, consider gentle heating or sonication to aid dissolution. If these initial steps do not resolve the problem, you may need to explore modifications to the solvent, such as adjusting the pH or incorporating co-solvents.
Q2: How does pH affect the solubility of this compound?
Q3: Can I use organic co-solvents to dissolve this compound?
A3: Yes, the use of organic co-solvents is a common and effective strategy to enhance the solubility of poorly water-soluble compounds.[1] Solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or polyethylene (B3416737) glycol (PEG) can be added to the aqueous solution to increase the solubility of hydrophobic molecules.[2] It is crucial to start with a small percentage of the co-solvent and gradually increase it, keeping in mind the potential for the co-solvent to affect your experimental system.
Q4: Are there other methods to improve the solubility of this compound for in vitro or in vivo studies?
A4: Several other techniques can be employed to improve the solubility and bioavailability of challenging compounds. These include particle size reduction through methods like micronization, the use of surfactants, and the formation of inclusion complexes with cyclodextrins.[3][4] For in vivo studies, formulation strategies such as solid dispersions can also be considered to enhance oral absorption.[2]
Troubleshooting Guides
Issue 1: this compound Precipitates Out of Solution
If you observe precipitation of this compound from your aqueous solution, follow these troubleshooting steps:
-
Verify Stock Solution Integrity: Ensure your stock solution, likely prepared in an organic solvent like DMSO, is fully dissolved before diluting into your aqueous buffer.
-
Optimize pH: Conduct a pH-solubility profile to identify a pH range where this compound is most soluble.
-
Introduce a Co-solvent: If pH adjustment is not sufficient or compatible with your experiment, introduce a biocompatible co-solvent.
-
Consider Formulation Aids: For persistent issues, explore the use of solubilizing agents such as surfactants or cyclodextrins.
Issue 2: Low Dissolution Rate of this compound Powder
If the powdered form of this compound is dissolving very slowly, consider the following:
-
Particle Size Reduction: A smaller particle size increases the surface area available for solvation, which can improve the dissolution rate.[5] Techniques like micronization can be beneficial.[1][4]
-
Increase Agitation: Ensure adequate mixing or stirring of the solution.
-
Gentle Heating: Applying gentle heat can sometimes increase the rate of dissolution, but be cautious of potential compound degradation.
Quantitative Data Summary
Since specific quantitative solubility data for this compound is not publicly available, the following table provides a general framework for how to structure and compare solubility data once it is determined experimentally.
| Solvent System | pH | Temperature (°C) | Maximum Solubility (µg/mL) | Observations |
| Deionized Water | 7.0 | 25 | To be determined | |
| PBS | 7.4 | 25 | To be determined | |
| 5% DMSO in PBS | 7.4 | 25 | To be determined | |
| 10% Ethanol in Water | 7.0 | 25 | To be determined | |
| PBS with 1% Tween 80 | 7.4 | 25 | To be determined |
Experimental Protocols
Protocol 1: Determining the Aqueous Solubility of this compound
This protocol outlines a method to determine the aqueous solubility of this compound, adapted from procedures used for similar compounds.[6]
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Stir the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the suspension at high speed to pellet the undissolved compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
Protocol 2: Enhancing this compound Solubility with a Co-solvent
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution.
-
Prepare Co-solvent Buffers: Prepare a series of your desired aqueous buffer containing increasing percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% DMSO).
-
Dilution: Add a small aliquot of the this compound stock solution to each of the co-solvent buffers to achieve the final desired concentration.
-
Observation: Visually inspect the solutions for any signs of precipitation immediately after preparation and after a defined period (e.g., 1 hour, 24 hours).
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
This compound is known to be an adenosine (B11128) receptor agonist with anti-inflammatory properties, mediated in part through the inhibition of TNF-α.[7] The signaling pathway below illustrates the general mechanism of action.
References
- 1. ijmsdr.org [ijmsdr.org]
- 2. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.stmjournals.com [journals.stmjournals.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Pre-clinical evaluation of LASSBio-1491: From in vitro pharmacokinetic study to in vivo leishmanicidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
improving LASSBio-1359 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use and stability of LASSBio-1359 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule identified as an adenosine (B11128) A2A receptor agonist.[1][2] Its full chemical name is (E)-N'-(3,4-dimethoxybenzylidene)-N-methylbenzohydrazide, with a molecular formula of C17H18N2O3.[2] As an adenosine A2A receptor agonist, it is expected to initiate downstream signaling pathways associated with this G-protein coupled receptor. Additionally, this compound has been noted to have anti-inflammatory properties, including the ability to inhibit Tumor Necrosis Factor-alpha (TNF-α).
Q2: What is the core chemical structure of this compound and how might it affect stability?
This compound belongs to the N-acylhydrazone (NAH) class of compounds. The NAH scaffold is a key feature of a significant portion of the LASSBio chemical library. The stability of the N-acylhydrazone bond can be susceptible to hydrolysis, particularly under acidic or basic conditions, which is a critical consideration for its handling and use in buffered cell culture media.
Q3: What are the primary challenges I might face regarding this compound stability in my cell culture experiments?
Researchers may encounter a few key challenges related to the stability of this compound in aqueous cell culture media. These include:
-
Hydrolytic Degradation: The N-acylhydrazone linkage can be prone to hydrolysis, breaking down the molecule and leading to a loss of activity over time. The rate of hydrolysis can be influenced by the pH and temperature of the culture medium.
-
Precipitation: Like many small molecules, this compound may have limited aqueous solubility. Precipitation of the compound from the culture medium can lead to a decrease in its effective concentration and inconsistent experimental results.
-
Adsorption to Plastics: Small molecules can adsorb to the surfaces of plastic labware, such as culture plates and pipette tips, reducing the actual concentration of the compound in the medium.
Q4: How can I prepare my stock solutions of this compound to maximize stability?
For optimal stability, it is recommended to prepare a high-concentration stock solution of this compound in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO). To minimize the potential for degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C, protected from light. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound activity over time in a multi-day experiment. | Degradation in Culture Medium: this compound may be degrading in the aqueous, buffered environment of the cell culture medium. | Perform a stability study of this compound in your specific cell culture medium without cells. Analyze the concentration of the intact compound at different time points using a suitable analytical method like HPLC. Consider replenishing the compound with fresh medium at regular intervals during your experiment. |
| Precipitate forms when diluting the stock solution into the culture medium. | Poor Aqueous Solubility: The concentration of this compound may have exceeded its solubility limit in the aqueous medium. | Try preparing a more dilute working solution. Ensure thorough mixing immediately after adding the stock solution to the medium. The use of a solubilizing agent, if compatible with your experimental system, could also be considered. |
| Inconsistent or lower-than-expected biological effect. | Inaccurate Compound Concentration: This could be due to precipitation, adsorption to plasticware, or degradation of the stock solution. | Visually inspect for any precipitate in your working solutions. To mitigate adsorption, consider using low-binding labware. To check for degradation of your stock, you can compare its activity to a freshly prepared stock solution. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol provides a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile, low-binding microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution in your cell culture medium to your final experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (e.g., 0.1%).
-
Time Points: Aliquot the working solution into separate sterile, low-binding tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Incubation: Place the tubes in a 37°C incubator with 5% CO2.
-
Sample Collection: At each designated time point, remove one tube and immediately store it at -80°C until analysis. The T=0 sample should be frozen immediately after preparation.
-
HPLC Analysis: Analyze the concentration of intact this compound in each sample using a validated HPLC method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for this compound.
Experimental Workflow
Caption: Workflow for assessing this compound stability.
Troubleshooting Logic
Caption: Troubleshooting logic for this compound experiments.
References
minimizing LASSBio-1359 off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LASSBio-1359. Our goal is to help you minimize off-target effects and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is known to act as an adenosine (B11128) A2A receptor agonist and also exhibits anti-tumor necrosis factor-alpha (TNF-α) properties.[1] As an A2A receptor agonist, it is expected to stimulate the Gs-adenylyl cyclase signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP).[2][3][4] Its anti-TNF-α activity suggests it can interfere with the inflammatory signaling cascade initiated by this cytokine.
Q2: What are the potential off-target effects of this compound?
While a detailed selectivity profile for this compound is not publicly available, potential off-target effects can be inferred from its known activities and chemical structure.
-
Other Adenosine Receptor Subtypes: this compound may interact with other adenosine receptors (A1, A2B, A3), which could lead to a variety of cellular responses.[2][3] For instance, activation of A1 and A3 receptors typically inhibits adenylyl cyclase, while A2B activation, like A2A, stimulates it.[3][4]
-
Targets of N-acylhydrazones: this compound belongs to the N-acylhydrazone class of compounds.[5][6][7][8][9] Molecules with this scaffold have been reported to interact with a range of biological targets, and therefore, off-target activities at unrelated proteins are a possibility.
-
Dopamine (B1211576) Receptors: There is a known interplay between adenosine A2A receptors and dopamine D2 receptors, particularly in the basal ganglia.[10][11][12] Therefore, experiments in neuronal systems should consider potential indirect effects on dopamine signaling.
Q3: How can I determine the selectivity profile of this compound in my experimental system?
Given the lack of a published comprehensive selectivity profile, it is crucial to empirically determine its activity on potential off-targets relevant to your research. A tiered approach is recommended:
-
Primary Target Validation: Confirm the activity of this compound on the human adenosine A2A receptor in your assay system.
-
Secondary Target Screening: Screen for activity against other human adenosine receptor subtypes (A1, A2B, and A3).
-
Broader Kinase and GPCR Screening: If resources permit, profiling against a panel of kinases and other G-protein coupled receptors (GPCRs) can provide a more comprehensive understanding of its selectivity.[13]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
| Potential Cause | Recommended Solution |
| Off-Target Effects | The observed phenotype may be due to this compound acting on an unintended target. - Solution: Perform control experiments using a structurally unrelated A2A agonist and/or a selective A2A antagonist to confirm that the observed effect is mediated by the A2A receptor. - Solution: Test for effects on other adenosine receptor subtypes that are expressed in your cell line. |
| Ligand Bias | This compound may act as a biased agonist, preferentially activating one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[14] - Solution: Profile the activity of this compound in multiple downstream signaling pathways (e.g., cAMP accumulation, β-arrestin recruitment, and ERK phosphorylation). |
| Cell Line Specificity | The expression levels of adenosine receptor subtypes and downstream signaling components can vary between cell lines, leading to different responses.[15] - Solution: Characterize the expression of all four adenosine receptor subtypes in your cell line of interest using techniques like RT-qPCR or western blotting. |
| Compound Instability or Precipitation | This compound may be unstable or precipitate in your assay medium, leading to variable effective concentrations. - Solution: Prepare fresh stock solutions of this compound for each experiment and visually inspect for any precipitation upon dilution into your assay buffer. |
Issue 2: High background signal in functional assays.
| Potential Cause | Recommended Solution |
| Constitutive Receptor Activity | Some GPCRs, including adenosine receptors, can exhibit basal activity in the absence of an agonist.[15][16] - Solution: If available, use a selective inverse agonist for the A2A receptor to reduce basal signaling. |
| Non-specific Binding in Radioligand Assays | The radioligand may be binding to non-receptor components in your membrane preparation.[17] - Solution: Optimize the assay by titrating the membrane protein and radioligand concentrations to minimize non-specific binding while maintaining a robust specific binding signal. |
| Assay Interference | This compound may interfere with the detection method of your assay (e.g., fluorescence or luminescence). - Solution: Run a control experiment in the absence of cells or membranes to determine if this compound directly affects the assay reagents. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Adenosine Receptors
This protocol is used to determine the binding affinity (Ki) of this compound for adenosine receptor subtypes.[18][19]
Materials:
-
Membrane preparations from cells expressing the adenosine receptor subtype of interest.
-
Radioligand specific for the receptor subtype (e.g., [³H]CGS 21680 for A2A).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and increasing concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
| Parameter | Typical Value |
| Membrane Protein | 20-50 µ g/well |
| Radioligand Concentration | At or near Kd |
| Incubation Time | 60-90 minutes |
| Incubation Temperature | Room Temperature |
Protocol 2: cAMP Functional Assay
This protocol measures the effect of this compound on intracellular cAMP levels, indicating its functional activity as an agonist or antagonist at Gs or Gi-coupled adenosine receptors.[18][19]
Materials:
-
Whole cells expressing the adenosine receptor of interest.
-
This compound.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
cAMP detection kit (e.g., HTRF, ELISA).
Methodology:
-
Cell Plating: Plate cells in a suitable multi-well plate and allow them to adhere.
-
Pre-treatment: Pre-incubate the cells with a PDE inhibitor to prevent cAMP degradation.
-
Compound Addition: Add increasing concentrations of this compound to the cells. To test for antagonistic activity, pre-incubate with this compound before adding a known agonist.
-
Incubation: Incubate for a predetermined time to allow for cAMP accumulation.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercial kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the EC50 (for agonists) or IC50 (for antagonists).
| Parameter | Typical Value |
| Cell Density | Assay dependent |
| PDE Inhibitor | e.g., 100 µM IBMX |
| Incubation Time | 15-30 minutes |
| Incubation Temperature | 37°C |
Protocol 3: TNF-α Inhibition ELISA
This protocol quantifies the ability of this compound to inhibit the production of TNF-α from immune cells.[20][21][22]
Materials:
-
Immune cells capable of producing TNF-α (e.g., RAW 264.7 macrophages or human PBMCs).
-
LPS (lipopolysaccharide) to stimulate TNF-α production.
-
This compound.
-
TNF-α ELISA kit.
Methodology:
-
Cell Plating: Plate the immune cells in a 96-well plate.
-
Pre-treatment: Pre-incubate the cells with increasing concentrations of this compound for 1-2 hours.
-
Stimulation: Add LPS to the wells to stimulate TNF-α production and incubate for 4-24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis: Plot the percentage of TNF-α inhibition against the log concentration of this compound to determine the IC50 value.
| Parameter | Typical Value |
| Cell Density | 1-5 x 10⁵ cells/well |
| LPS Concentration | 100 ng/mL - 1 µg/mL |
| Incubation Time | 4-24 hours |
| Incubation Temperature | 37°C |
Visualizations
Caption: Adenosine A2A Receptor Signaling Pathway.
Caption: TNF-α Signaling Pathway and potential inhibition point.
Caption: Workflow for this compound Selectivity Profiling.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of New N-acyl Hydrazone Derivatives of Carprofen as Potential Tuberculostatic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.utar.edu.my [eprints.utar.edu.my]
- 7. researchgate.net [researchgate.net]
- 8. LASSBio-1829 Hydrochloride: Development of a New Orally Active N-Acylhydrazone IKK2 Inhibitor with Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel Tricyclic N-Acylhydrazones as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adenosine A2A Receptor Antagonists Do Not Disrupt Rodent Prepulse Inhibition: An Improved Side Effect Profile in the Treatment of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adenosine A2A Antagonists | Parkinson's Foundation [parkinson.org]
- 13. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]
- 22. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
LASSBio-1359 Dose-Response Curve Optimization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing dose-response curve experiments involving LASSBio-1359. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an adenosine (B11128) A2A receptor agonist. Its in vivo effects are mediated through the activation of this receptor, which is a G-protein coupled receptor (GPCR). Additionally, it has demonstrated anti-tumor necrosis factor-alpha (TNF-α) properties.[1]
Q2: Which signaling pathway is activated by this compound?
A2: As an adenosine A2A receptor agonist, this compound activates the Gs alpha subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate downstream effectors such as Protein Kinase A (PKA).
Q3: What are typical in vivo doses for this compound in rodent models?
A3: In studies investigating its effects on pain and inflammation, this compound has been administered intraperitoneally (i.p.) at doses of 5, 10, and 20 mg/kg.[1]
Q4: Are there established in vitro EC50 or IC50 values for this compound?
A4: Specific EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) values for this compound from in vitro assays are not widely reported in publicly available literature. Researchers should determine these values empirically in their specific experimental system.
Q5: What are potential off-target effects to consider?
A5: While the primary target is the adenosine A2A receptor, researchers should be aware of potential off-target effects, a common consideration for small molecules. It is advisable to include appropriate controls to validate the specificity of the observed effects.
Troubleshooting Guides
This guide provides a systematic approach to troubleshooting unexpected experimental outcomes when generating a dose-response curve for this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| High variability between replicates | - Inconsistent cell seeding density.- Pipetting errors.- Compound precipitation at higher concentrations. | - Ensure a homogenous cell suspension and consistent cell numbers per well.- Use calibrated pipettes and proper technique.- Visually inspect wells for precipitation. If observed, check the solubility of this compound in your assay medium. Consider using a lower top concentration or a different solvent vehicle (with appropriate controls). |
| No observable dose-response | - this compound concentration range is too low.- The chosen cell line does not express the adenosine A2A receptor or expresses it at very low levels.- Inactive compound due to improper storage or handling. | - Extend the concentration range to higher doses.- Confirm A2A receptor expression in your cell line using techniques like RT-qPCR or Western blot.- Prepare fresh stock solutions of this compound from a reputable supplier. |
| Steep or shallow dose-response curve | - Inappropriate concentration range (too narrow or too wide).- Assay conditions are not optimized (e.g., incubation time, cell density). | - Perform a wider range-finding experiment to identify the linear portion of the curve.- Optimize assay parameters such as incubation time and cell density to ensure a robust response window. |
| Inconsistent results with known A2A receptor agonists (positive controls) | - Issues with the assay system itself.- Problems with the positive control compound. | - Validate the assay with a well-characterized A2A agonist.- Ensure the positive control is active and used at an appropriate concentration. |
Data Presentation
In Vivo Dose-Response Data in Formalin-Induced Pain Model
| Treatment Group | Dose (mg/kg, i.p.) | Effect on Inflammatory Phase |
| Vehicle Control | - | Baseline Response |
| This compound | 5 | Not specified |
| This compound | 10 | Significant reduction in licking/bite time |
| This compound | 20 | Significant reduction in licking/bite time |
Note: This table summarizes qualitative findings from a study. For precise quantitative data, refer to the original publication.[1]
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay for A2A Receptor Agonism
Objective: To determine the dose-dependent activation of the adenosine A2A receptor by this compound by measuring intracellular cAMP levels.
Materials:
-
HEK293 cells stably expressing the human adenosine A2A receptor.
-
Cell culture medium (e.g., DMEM) with supplements.
-
This compound.
-
A known A2A receptor agonist (e.g., NECA) as a positive control.
-
A cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.
-
Multi-well assay plates (e.g., 96-well or 384-well).
Methodology:
-
Cell Culture and Seeding:
-
Culture HEK293-A2A cells under standard conditions.
-
On the day of the assay, harvest the cells and resuspend them in assay buffer.
-
Seed the cells into the wells of the assay plate at a pre-determined optimal density.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in assay buffer to create a range of concentrations for the dose-response curve. Also, prepare dilutions of the positive control.
-
-
Assay Procedure:
-
Add the PDE inhibitor to all wells to prevent cAMP breakdown.
-
Add the different concentrations of this compound, positive control, and vehicle control to the respective wells.
-
Incubate the plate at 37°C for a predetermined optimal time to allow for cAMP accumulation.
-
Following incubation, lyse the cells (if required by the assay kit).
-
-
cAMP Detection:
-
Perform the cAMP measurement according to the manufacturer's instructions for your chosen assay kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value and the maximum response (Emax).
-
Protocol 2: In Vitro TNF-α Inhibition Assay
Objective: To evaluate the dose-dependent inhibitory effect of this compound on TNF-α production in stimulated immune cells.
Materials:
-
A suitable immune cell line (e.g., RAW 264.7 murine macrophages) or primary macrophages.
-
Cell culture medium (e.g., RPMI-1640) with supplements.
-
This compound.
-
Lipopolysaccharide (LPS) as a stimulant.
-
A TNF-α ELISA kit.
-
Multi-well cell culture plates.
Methodology:
-
Cell Seeding:
-
Seed the macrophages into the wells of a cell culture plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubate the cells with the different concentrations of this compound or vehicle control for 1-2 hours.
-
-
Cell Stimulation:
-
Stimulate the cells with a predetermined optimal concentration of LPS (e.g., 100 ng/mL) to induce TNF-α production.
-
Incubate the plate for an appropriate duration (e.g., 18-24 hours).
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant, which contains the secreted TNF-α.
-
-
TNF-α Quantification:
-
Measure the concentration of TNF-α in the supernatants using a TNF-α ELISA kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each concentration of this compound relative to the LPS-stimulated vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
References
Technical Support Center: Addressing Vehicle Effects in LASSBio-1359 Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on selecting appropriate vehicles, troubleshooting common issues, and understanding the experimental context for in vivo studies involving LASSBio-1359. Given the limited publicly available data on the specific physicochemical properties of this compound, this guide incorporates information from published studies on this compound and related LASSBio compounds to offer a comprehensive resource for your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an adenosine (B11128) A2A receptor agonist with demonstrated vasodilatory and anti-inflammatory activities.[1] Its mechanism of action involves the activation of the adenosine A2A receptor, which is involved in various physiological processes, including the relaxation of smooth muscle, such as that found in the corpus cavernosum and pulmonary arteries.
Q2: What is the recommended vehicle for in vivo administration of this compound?
A2: A published study on the use of this compound in a rat model of pulmonary hypertension successfully used Dimethyl Sulfoxide (DMSO) as the vehicle for oral administration.[2][3] However, the optimal vehicle for your specific study will depend on the required dose, administration route, and the final formulation's stability and tolerability in your animal model.
Q3: Are there alternative vehicles that can be used for this compound?
A3: While DMSO has been used successfully, other vehicles are commonly employed for poorly water-soluble compounds like many in the LASSBio series. These include:
-
A suspension in 5% arabic gum in saline: This has been used for oral administration of other LASSBio compounds.
-
A co-solvent system: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been described for oral delivery of related compounds.
-
Corn oil: This can be used for lipophilic compounds, sometimes in combination with a small percentage of DMSO to aid initial dissolution.
It is crucial to perform pilot studies to determine the most suitable and well-tolerated vehicle for your specific experimental conditions.
Q4: What are the key considerations when selecting a vehicle for this compound?
A4: The primary considerations include:
-
Solubility: The vehicle must fully dissolve or create a stable and uniform suspension of this compound at the desired concentration.
-
Toxicity and Inertness: The vehicle should be non-toxic at the administered volume and have minimal biological effects that could interfere with the study's outcome.
-
Route of Administration: The vehicle must be compatible with the chosen route (e.g., oral, intraperitoneal).
-
Stability: this compound should remain stable in the vehicle for the duration of the experiment.
Q5: Why is a vehicle control group essential in my this compound study?
A5: A vehicle control group, which receives the vehicle without this compound, is critical to differentiate the pharmacological effects of this compound from any physiological responses caused by the vehicle itself or the administration procedure.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in the vehicle | - Insufficient solubility of this compound in the chosen vehicle.- Incorrect preparation method. | - Increase the proportion of the primary solvent (e.g., DMSO).- Consider a co-solvent system.- Use sonication or gentle warming to aid dissolution (ensure compound stability at higher temperatures).- Prepare fresh formulations before each use. |
| Adverse effects in the vehicle control group (e.g., lethargy, weight loss, irritation) | - Toxicity of the vehicle at the administered dose.- High concentration of solvents like DMSO. | - Reduce the concentration of the organic solvent in the final formulation.- Conduct a dose-response study with the vehicle alone to determine the maximum tolerated dose.- Consider an alternative, more biocompatible vehicle. |
| High variability in experimental results | - Inconsistent dosing due to poor suspension or precipitation.- Improper administration technique (e.g., incorrect oral gavage). | - Ensure the formulation is a homogenous solution or a uniform suspension before each administration.- Provide thorough training on administration techniques to all personnel.- Standardize the time of day for administration. |
| Unexpected or lack of pharmacological effect | - Poor bioavailability from the chosen vehicle.- Degradation of this compound in the vehicle. | - Evaluate a different vehicle or administration route.- Perform a pilot pharmacokinetic study to assess drug absorption.- Assess the stability of this compound in the vehicle under the storage and experimental conditions. |
Quantitative Data on Related LASSBio Compounds
| Compound | Molecular Weight ( g/mol ) | LogP (calculated) | Aqueous Solubility | Permeability (PAMPA-GIT) | Reference |
| LASSBio-1491 | - | - | 8.72 µM | 4.08 x 10⁻⁶ cm/s | [4] |
| LASSBio-1736 | - | - | 0.26 µM | Insoluble | [4] |
| LASSBio-1971 | - | - | - | High | [5] |
| LASSBio-1974 | - | - | - | Lower than LASSBio-1971 | [5] |
Note: This data is for related compounds and should be used as a general guide. Experimental determination of this compound's properties is recommended.
Experimental Protocols
Protocol 1: Vehicle Preparation for Oral Administration of this compound (Based on Published Study)
This protocol is adapted from the methodology used in a study investigating this compound in a rat model of pulmonary hypertension.[2][3]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Accurately weigh the required amount of this compound based on the desired dosage and the number of animals.
-
Dissolve the weighed this compound in a minimal amount of DMSO.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
The final volume for administration should be adjusted based on the animal's body weight and the desired dose. Note: The original study does not specify the final concentration of DMSO. It is recommended to keep the final DMSO concentration as low as possible, ideally below 10% in the final administered volume, by diluting with a suitable aqueous carrier like saline or PBS if possible, while ensuring the compound remains in solution.
-
Administer the solution orally to the animals via gavage.
Protocol 2: Oral Gavage in Rats
Materials:
-
Dosing solution (this compound in vehicle)
-
Appropriately sized syringe
-
Flexible plastic or stainless steel gavage needle with a ball tip
-
Animal scale
Procedure:
-
Accurately weigh the rat to calculate the precise volume of the dosing solution to be administered.
-
Fill the syringe with the calculated volume of the dosing solution.
-
Gently but firmly restrain the rat. The head and body should be in a straight line to facilitate the passage of the gavage needle.
-
Carefully insert the gavage needle into the mouth, slightly to one side of the tongue.
-
Advance the needle gently along the roof of the mouth towards the esophagus. The rat should swallow as the needle passes down the esophagus. Do not force the needle. If resistance is met, withdraw and reinsert.
-
Once the needle is in the stomach (the tip should be approximately at the level of the last rib), slowly administer the solution.
-
Withdraw the needle smoothly in the same direction it was inserted.
-
Observe the animal for any signs of distress, such as difficulty breathing or fluid coming from the nose or mouth.
Visualizations
Signaling Pathways
Caption: Putative signaling pathway of this compound via the Adenosine A2A receptor.
Caption: Simplified signaling pathway for corpus cavernosum smooth muscle relaxation.
Experimental Workflow
Caption: General experimental workflow for vehicle selection in this compound animal studies.
References
- 1. Synergistic interaction between a PDE5 inhibitor (sildenafil) and a new adenosine A2A receptor agonist (this compound) improves pulmonary hypertension in rats | PLOS One [journals.plos.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: LASSBio-1359 Experimental Variability and Reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LASSBio-1359. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on improving experimental reproducibility.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound, chemically known as (E)-N'-(3,4-dimethoxybenzylidene)-N-methylbenzohydrazide, is an N-acylhydrazone derivative. It has been identified as an agonist of the adenosine (B11128) A2A receptor and exhibits anti-inflammatory properties, including the inhibition of Tumor Necrosis Factor-alpha (TNF-α).
Q2: What are the main experimental challenges associated with this compound and other N-acylhydrazone compounds?
A2: N-acylhydrazone derivatives, including this compound, often present challenges related to their limited solubility in aqueous solutions. This can lead to issues with compound precipitation in in vitro assays, affecting the accuracy and reproducibility of the results. Careful consideration of solvent choice and concentration is crucial.
Q3: Where can I find a reliable synthesis protocol for this compound?
II. Troubleshooting Guides
Synthesis and Purification
Q1: I am synthesizing this compound, but the yield is consistently low. What are the potential reasons and how can I optimize the reaction?
A1: Low yields in the synthesis of N-acylhydrazones can stem from several factors. Here is a troubleshooting guide:
-
Reagent Quality: Ensure the purity of your starting materials, N-methylbenzohydrazide and 3,4-dimethoxybenzaldehyde (B141060). Impurities can lead to side reactions and lower yields.
-
Reaction Conditions:
-
Solvent: Methanol (B129727) or ethanol (B145695) are commonly used. Ensure the solvent is anhydrous, as water can hydrolyze the imine bond of the product.
-
Catalyst: A catalytic amount of acid (e.g., acetic acid or hydrochloric acid) is typically required. The optimal amount should be determined empirically.
-
Temperature and Time: The reaction is often carried out at reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid degradation of the product.
-
-
Purification:
-
Crystallization: Recrystallization from a suitable solvent (e.g., ethanol or methanol) is a common method for purification. The choice of solvent and cooling rate can significantly impact crystal formation and purity.
-
Chromatography: If crystallization is not effective, column chromatography on silica (B1680970) gel may be necessary to separate the product from unreacted starting materials and byproducts.
-
Experimental Protocol: General Synthesis of (E)-N'-(benzylidene)-benzohydrazide derivatives
This protocol is based on the synthesis of structurally similar compounds and should be optimized for this compound.
-
Dissolve equimolar amounts of N-methylbenzohydrazide and 3,4-dimethoxybenzaldehyde in a suitable solvent (e.g., methanol or ethanol).
-
Add a catalytic amount of a suitable acid (e.g., 2-3 drops of glacial acetic acid).
-
Reflux the reaction mixture for a period determined by TLC monitoring (typically 2-4 hours).
-
Upon completion, allow the reaction mixture to cool to room temperature, which may induce precipitation of the product.
-
Collect the precipitate by filtration and wash with a small amount of cold solvent.
-
If necessary, recrystallize the crude product from a suitable solvent to obtain pure this compound.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, and Mass Spectrometry).
Q2: My purified this compound shows batch-to-batch variability in biological assays. How can I ensure consistency?
A2: Batch-to-batch variability is a common issue. To ensure consistency:
-
Thorough Characterization: Perform comprehensive analytical characterization of each batch, including NMR, Mass Spectrometry, and HPLC, to confirm identity and purity.
-
Standardized Purification Protocol: Adhere to a strictly standardized purification protocol to minimize variations in impurity profiles between batches.
-
Solubility Assessment: Determine the solubility of each batch in the relevant assay buffers to ensure consistent concentrations are being tested.
-
Storage Conditions: Store the compound under consistent conditions (e.g., protected from light and moisture at a specific temperature) to prevent degradation.
In Vitro Assays: TNF-α Inhibition
Q1: I am not observing consistent TNF-α inhibition with this compound in my ELISA assay. What could be the problem?
A1: Inconsistent results in TNF-α inhibition assays can arise from several sources. Here are some troubleshooting steps:
-
Compound Solubility: this compound may precipitate in your cell culture medium.
-
Solution: Prepare a high-concentration stock solution in DMSO and ensure the final DMSO concentration in the assay is low (typically <0.1%) and consistent across all wells. Perform a vehicle control to assess the effect of DMSO on your cells.
-
-
Cell Health and Density: The response of cells to LPS and the inhibitor can be affected by their health and density.
-
Solution: Ensure your cells (e.g., macrophages) are healthy and seeded at a consistent density for each experiment.
-
-
LPS Stimulation: The concentration and source of Lipopolysaccharide (LPS) can significantly impact the level of TNF-α production.
-
Solution: Use a consistent source and concentration of LPS that elicits a robust but submaximal TNF-α response to allow for the detection of inhibition.
-
-
Incubation Times: The timing of compound pre-incubation and LPS stimulation is critical.
-
Solution: Optimize the pre-incubation time with this compound before LPS stimulation to allow for sufficient target engagement. A typical pre-incubation time is 1-2 hours.
-
Data Presentation: Representative TNF-α Inhibition Data
| Parameter | Value |
| Cell Line | Murine Macrophages (e.g., RAW 264.7) |
| Stimulant | Lipopolysaccharide (LPS) |
| This compound IC50 | To be determined experimentally |
| Positive Control | Dexamethasone |
Experimental Protocol: TNF-α Inhibition ELISA
-
Cell Seeding: Seed macrophages in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent and non-toxic.
-
Pre-incubation: Remove the old medium and add the this compound dilutions to the cells. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to each well (except for the negative control) to a final concentration that induces a robust TNF-α response.
-
Incubation: Incubate the plate for a predetermined time (e.g., 4-6 hours) to allow for TNF-α production.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Quantify the TNF-α concentration in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
Mandatory Visualization: TNF-α Inhibition Assay Workflow
Caption: Workflow for the TNF-α inhibition ELISA with this compound.
In Vitro Assays: Adenosine A2A Receptor Activity
Q1: I am trying to measure the agonist activity of this compound on the adenosine A2A receptor using a cAMP assay, but the results are variable. What are the common pitfalls?
A1: Variability in cAMP assays for GPCRs like the adenosine A2A receptor can be due to several factors:
-
Cell Line and Receptor Expression: The level of A2A receptor expression in your chosen cell line (e.g., HEK293 or CHO cells) can fluctuate, affecting the magnitude of the cAMP response.
-
Solution: Use a stable cell line with consistent receptor expression. Regularly verify receptor expression levels.
-
-
Phosphodiesterase (PDE) Activity: Endogenous PDEs degrade cAMP, which can dampen the signal.
-
Solution: Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation and enhance the signal-to-noise ratio.
-
-
Agonist Concentration and Incubation Time: The concentration of this compound and the incubation time will determine the extent of receptor activation.
-
Solution: Perform dose-response and time-course experiments to determine the optimal concentration range and incubation time for this compound.
-
-
Assay Kit and Detection Method: The sensitivity and dynamic range of your cAMP detection kit can influence the results.
-
Solution: Choose a high-quality cAMP assay kit (e.g., HTRF, FRET, or ELISA-based) and follow the manufacturer's protocol carefully.
-
Data Presentation: Expected Adenosine A2A Receptor Agonist Profile
| Parameter | Value |
| Receptor | Human Adenosine A2A Receptor |
| Cell Line | HEK293 or CHO cells stably expressing the receptor |
| Assay | cAMP accumulation assay |
| This compound EC50 | To be determined experimentally |
| Positive Control | NECA (non-selective adenosine agonist) or CGS-21680 (selective A2A agonist) |
Experimental Protocol: Adenosine A2A Receptor Functional Assay (cAMP)
-
Cell Seeding: Seed cells stably expressing the adenosine A2A receptor in a 96-well plate.
-
Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer containing a PDE inhibitor (e.g., IBMX).
-
Agonist Stimulation: Add the this compound dilutions to the cells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit, following the manufacturer's instructions.
-
Data Analysis: Generate a dose-response curve and calculate the EC50 value for this compound.
Mandatory Visualization: Adenosine A2A Receptor Signaling Pathway
Caption: Activation of the Adenosine A2A receptor signaling pathway by this compound.
In Vivo Assays: Formalin-Induced Nociception
Q1: I am conducting a formalin test in mice to evaluate the anti-nociceptive effects of this compound, but the results are highly variable. How can I improve the reproducibility of this assay?
A1: The formalin test is known for its inherent variability. Here are some key factors to control:
-
Animal Strain and Handling: Different mouse strains can exhibit varying sensitivities to formalin. Stress from handling can also affect the pain response.
-
Solution: Use a consistent mouse strain and acclimate the animals to the experimental setup to minimize stress.
-
-
Formalin Concentration and Volume: The concentration and volume of the injected formalin solution directly impact the intensity of the nociceptive response.
-
Solution: Use a freshly prepared formalin solution at a standardized concentration (e.g., 2.5%) and inject a precise volume (e.g., 20 µL) into the plantar surface of the hind paw.
-
-
Observation and Scoring: The method of observing and scoring nociceptive behaviors (e.g., licking, flinching, biting) can be subjective.
-
Solution: Use a blinded observer and a clear, standardized scoring system. Automated systems for detecting paw licking can also improve objectivity.
-
-
Timing of Phases: The formalin test has two distinct phases (early/neurogenic and late/inflammatory). Inconsistent timing of observations can lead to variability.
-
Solution: Adhere to a strict timeline for observing both phases (e.g., Phase 1: 0-5 minutes post-injection; Phase 2: 15-30 minutes post-injection).
-
-
Drug Administration: The route and timing of this compound administration relative to the formalin injection are critical.
-
Solution: Administer this compound at a consistent time point before the formalin injection (e.g., 30-60 minutes for intraperitoneal injection) to ensure it has reached its site of action.
-
Data Presentation: this compound in the Formalin Test [1]
| Parameter | Value |
| Animal Model | Mice |
| This compound Doses (i.p.) | 5, 10, and 20 mg/kg |
| Formalin Concentration | Typically 1-5% |
| Observation Period | Phase 1 (0-5 min) and Phase 2 (15-30 min) |
| Measured Behavior | Time spent licking/biting the injected paw |
Experimental Protocol: Formalin-Induced Nociception Test
-
Acclimation: Acclimate mice to the observation chambers.
-
Drug Administration: Administer this compound or vehicle (e.g., via intraperitoneal injection) at a predetermined time before the formalin injection.
-
Formalin Injection: Inject a standardized volume and concentration of formalin into the plantar surface of the right hind paw.
-
Observation: Immediately place the mouse back into the observation chamber and record the time spent licking or biting the injected paw during the early (0-5 min) and late (15-30 min) phases.
-
Data Analysis: Compare the nociceptive scores between the vehicle- and this compound-treated groups.
Mandatory Visualization: Logical Flow of the Formalin Test
Caption: Logical workflow of the formalin-induced nociception test.
References
LASSBio-1359 Technical Support Center: Troubleshooting Unexpected Results
Welcome to the technical support center for LASSBio-1359. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and interpret unexpected results during the experimental evaluation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is characterized as an adenosine (B11128) A2A receptor agonist.[1][2] Its biological effects are primarily mediated through the activation of this receptor. Additionally, it has been shown to exhibit synergistic effects when used in combination with phosphodiesterase-5 (PDE5) inhibitors.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: For in vitro assays, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, it can be prepared as a suspension for administration. It is crucial to ensure the final concentration of DMSO in your experimental system is non-toxic to the cells or organism.
Q3: What are the typical dose ranges for this compound in in-vivo experiments?
A3: In murine models of inflammation and pain, intraperitoneal (i.p.) administration of this compound has been effective in the range of 5 to 20 mg/kg.[3] However, the optimal dose may vary depending on the animal model and the specific experimental conditions.
Troubleshooting Guides
In Vitro Assays
Issue 1: Lower than expected potency in an anti-inflammatory assay (e.g., TNF-α inhibition).
-
Possible Cause 1: Suboptimal Compound Concentration.
-
Troubleshooting: Ensure that the concentration range of this compound used brackets the expected effective concentration. If the IC50 is unknown for your specific cell type, a broad concentration range (e.g., logarithmic scale from nM to µM) is recommended for initial experiments.
-
-
Possible Cause 2: Compound Precipitation.
-
Troubleshooting: this compound, like many small molecules, may precipitate in aqueous media. Prepare a fresh stock solution in high-quality, anhydrous DMSO. When diluting into your assay medium, vortex or mix vigorously to minimize precipitation. Visually inspect for any precipitate after dilution.
-
-
Possible Cause 3: Cell Health and Density.
-
Troubleshooting: Ensure cells are healthy and in the logarithmic growth phase. High cell density can sometimes mask the effects of a compound. Optimize cell seeding density prior to the experiment.
-
Issue 2: High variability in results between replicate wells.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Troubleshooting: Ensure a homogenous cell suspension before and during seeding. Use calibrated pipettes and a consistent technique for dispensing cells into each well.
-
-
Possible Cause 2: Edge Effects in multi-well plates.
-
Troubleshooting: Evaporation from the outer wells of a multi-well plate can concentrate media components and affect cell growth and compound activity. Avoid using the outermost wells for experimental conditions or ensure proper humidification of the incubator.
-
-
Possible Cause 3: Inaccurate Compound Dilution.
-
Troubleshooting: Perform serial dilutions carefully and use fresh pipette tips for each dilution step to avoid carryover.
-
In Vivo Assays
Issue 3: Lack of efficacy in an in-vivo pain or inflammation model.
-
Possible Cause 1: Inadequate Dose.
-
Troubleshooting: The effective dose can vary between different animal models and strains. Consider performing a dose-response study to determine the optimal dose for your specific model. Published effective doses are a good starting point but may require optimization.[3]
-
-
Possible Cause 2: Poor Bioavailability or Rapid Metabolism.
-
Troubleshooting: The route of administration and formulation can significantly impact bioavailability. If oral administration is used, ensure proper formulation to enhance absorption. For compounds with rapid metabolism, more frequent dosing may be necessary.
-
-
Possible Cause 3: Timing of Compound Administration and Measurement.
-
Troubleshooting: The pharmacokinetic profile of this compound will determine the optimal timing for administration relative to the induction of pain or inflammation and the subsequent measurement of the effect. A time-course experiment can help to identify the peak effective window.
-
Data Presentation
Table 1: Summary of In Vivo Analgesic Activity of this compound in the Formalin Test
| Treatment Group | Dose (mg/kg, i.p.) | Nociceptive Response (Time in seconds ± SEM) - Inflammatory Phase |
| Vehicle Control | - | 307 ± 44 |
| This compound | 10 | 129 ± 21 |
| This compound | 20 | 140 ± 16 |
Data adapted from a study on the anti-inflammatory and antinociceptive effects of this compound.[3]
Experimental Protocols
Protocol 1: In Vitro TNF-α Inhibition Assay
-
Cell Culture: Culture murine macrophages (e.g., RAW 264.7) in appropriate media and conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Inflammatory Stimulus: After a pre-incubation period with the compound (e.g., 1 hour), stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.
-
Incubation: Incubate the plate for a specified period (e.g., 4-6 hours).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.
-
TNF-α Measurement: Quantify the amount of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of this compound relative to the LPS-stimulated vehicle control.
Visualizations
Caption: this compound signaling pathway via the Adenosine A2A receptor.
Caption: Experimental workflow for the in vitro TNF-α inhibition assay.
Caption: Troubleshooting logic for lower than expected in vitro potency.
References
LASSBio-1359 Technical Support Center: Toxicity and Cytotoxicity Assessment
Disclaimer: As of December 2025, publicly available literature does not contain specific quantitative data on the toxicity or cytotoxicity of LASSBio-1359. The following information is intended to provide a general framework and best practices for researchers to assess the toxicological profile of a novel compound like this compound, which is described as an adenosine (B11128) receptor agonist with anti-TNF-α properties. The data and protocols are based on general methodologies and findings for other related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for assessing the in vitro cytotoxicity of a new compound like this compound?
The initial assessment of cytotoxicity is crucial for any new chemical entity. A typical first step involves determining the compound's half-maximal inhibitory concentration (IC50) against various cell lines. This is the concentration of the compound required to inhibit the growth of 50% of a cell population.[1] Commonly used methods include colorimetric assays like the MTT or Sulforhodamine B (SRB) assays, which measure cell viability and biomass, respectively.[1][2] It is advisable to test the compound on both cancerous and non-cancerous cell lines to determine its selectivity.
Q2: How should I interpret the IC50 values obtained from cytotoxicity assays?
The IC50 value is a measure of the potency of a compound; a lower IC50 indicates a more potent compound.[3] When interpreting IC50 values, it is important to consider the following:
-
Cell Type: IC50 values can vary significantly between different cell lines due to genetic and phenotypic differences.[3]
-
Assay Type: Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity vs. total protein), which can result in different IC50 values.[3]
-
Comparison to a Standard: It is helpful to compare the IC50 of the test compound to that of a known cytotoxic drug (positive control).
It's also important to distinguish between a cytotoxic (cell-killing) and a cytostatic (inhibiting cell proliferation) effect.[4] Further assays, such as apoptosis and cell cycle analysis, can help elucidate the mechanism of action.[1]
Q3: What are the key considerations for designing an in vivo acute toxicity study?
In vivo acute toxicity studies provide preliminary information on the systemic effects of a compound. Key considerations for study design include:
-
Animal Model: Rodents (rats or mice) are commonly used for initial acute toxicity testing.[5][6] The choice of species should be justified based on factors like metabolic profile and target receptor expression.[7]
-
Route of Administration: The route should ideally be the one intended for human use. Intravenous administration is also often included to assess systemic exposure.[6]
-
Dose Selection: At least three dose levels are typically used to establish a dose-response relationship.[5] These doses are often selected based on in vitro data and preliminary dose-range finding studies.[8]
-
Observation Period: Animals are typically observed for 14 days for signs of toxicity and mortality.[6]
-
Ethical Considerations: All animal studies must be conducted in compliance with animal welfare regulations and approved by an Institutional Animal Care and Use Committee (IACUC).[7]
Troubleshooting Guides
In Vitro Cytotoxicity Assays (e.g., MTT, SRB)
| Problem | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the microplate, or improper mixing of reagents. | Ensure a homogenous cell suspension before seeding. To mitigate edge effects, avoid using the outer wells of the plate for experimental data and instead fill them with sterile PBS or medium.[9] Ensure thorough mixing of all reagents before adding them to the wells. |
| Low absorbance readings | Low cell density, insufficient incubation time with the assay reagent, or the compound is cytostatic rather than cytotoxic. | Optimize cell seeding density through a titration experiment.[9] Increase the incubation time with the assay reagent (e.g., MTT) to allow for adequate signal development.[9] Consider performing a cell cycle analysis to investigate potential cytostatic effects. |
| High background absorbance | Contamination of the culture medium, or interference from the test compound. | Use fresh, high-quality reagents and maintain aseptic technique to prevent contamination.[10] Include control wells with the test compound but no cells to check for direct interference with the assay reagent.[10] |
| Dose-response curve is not sigmoidal | The concentration range of the compound is insufficient, or the compound has a biphasic (hormetic) effect. | Test a wider range of concentrations to ensure the curve reaches a plateau at both the top and bottom.[3] If a biphasic response is observed, this may be a real biological effect where low doses stimulate and high doses inhibit. |
In Vivo Acute Toxicity Studies
| Problem | Possible Cause | Troubleshooting Steps |
| No signs of toxicity at the highest dose | The maximum tolerated dose (MTD) is higher than the doses tested, or the compound has low bioavailability via the chosen route of administration. | Consider testing higher doses if feasible. Conduct pharmacokinetic (PK) studies to determine the bioavailability of the compound.[11] |
| High mortality in the vehicle control group | The vehicle itself is toxic, or there was an error in the dosing procedure. | Ensure the vehicle is well-tolerated at the volume administered.[11] Review and refine the dosing technique to minimize stress and potential for injury to the animals. |
| Inconsistent results between animals in the same group | Inherent biological variability, or non-homogenous formulation of the test compound. | While some variability is expected, ensure the test compound is properly formulated and administered consistently to all animals in a dose group.[12] |
Data Presentation
Example Table 1: In Vitro Cytotoxicity of LASSBio Compounds (Illustrative Data)
This table presents hypothetical data to illustrate how results could be structured. No specific cytotoxicity data for this compound is currently available.
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| This compound | A549 (Lung Carcinoma) | MTT | 72 | Data not available |
| This compound | WI-38 (Normal Lung Fibroblast) | MTT | 72 | Data not available |
| LASSBio-1920 | HCT-116 (Colorectal Carcinoma) | MTT | 72 | 0.06 |
| LASSBio-1920 | PC-9 (Non-small Cell Lung Cancer) | MTT | 72 | 0.07 |
Experimental Protocols
General Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol provides a general framework for assessing the cytotoxicity of a compound using the MTT assay.[1]
-
Cell Seeding:
-
Maintain the desired cell line in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells in the logarithmic growth phase and determine cell viability and concentration.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final solvent concentration should not exceed a non-toxic level (typically <0.5% for DMSO).
-
Remove the medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle control (solvent only) and positive control (a known cytotoxic drug) wells.
-
-
MTT Assay:
-
After the desired incubation period (e.g., 24, 48, or 72 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and fit a dose-response curve to determine the IC50 value.
-
General Protocol for In Vivo Acute Oral Toxicity Study in Rodents
This protocol outlines a general procedure for an acute oral toxicity study in rats or mice.[6]
-
Animal Acclimatization and Grouping:
-
Acclimatize animals to the laboratory conditions for at least 5 days.
-
Randomly assign animals to treatment groups (e.g., 5 males and 5 females per group).
-
-
Dose Formulation and Administration:
-
Prepare the test compound in a suitable vehicle.
-
Administer a single oral dose of the compound or vehicle to each animal.
-
-
Observations:
-
Observe animals for mortality, signs of toxicity, and behavioral changes at regular intervals on the day of dosing (e.g., 30 minutes, 2, 4, and 6 hours post-dose) and then daily for 14 days.
-
Record body weights prior to dosing and at regular intervals (e.g., day 7 and day 14).
-
-
Necropsy:
-
At the end of the 14-day observation period, euthanize all surviving animals.
-
Conduct a gross necropsy on all animals (including those that died during the study) to examine for any abnormalities.
-
Visualizations
Caption: Generalized workflow for in vitro cytotoxicity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. nationalacademies.org [nationalacademies.org]
- 6. Acute toxicity study in rodents | Bienta [bienta.net]
- 7. noblelifesci.com [noblelifesci.com]
- 8. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Refining LASSBio-1359 Delivery Methods for Targeted Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in refining delivery methods for the targeted effects of LASSBio-1359, an adenosine (B11128) A2A receptor agonist with anti-inflammatory properties.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing a targeted delivery system for a small molecule like this compound?
A1: The primary challenges include overcoming biological barriers, ensuring the stability of the formulation, achieving controlled release at the target site, and minimizing off-target effects.[3] For this compound, which acts on adenosine receptors, non-specific activation could lead to systemic side effects, making targeted delivery crucial.
Q2: Which delivery systems are most promising for targeted delivery of this compound?
A2: Liposomes and polymeric nanoparticles are highly promising for the targeted delivery of small molecules.[][5] These systems can encapsulate this compound, protect it from degradation, and can be surface-functionalized with targeting ligands (e.g., antibodies, peptides) to direct them to specific cell types or tissues.[][5]
Q3: How can I improve the encapsulation efficiency of this compound in my nanoparticle formulation?
A3: To improve encapsulation efficiency, consider optimizing the formulation parameters. This includes adjusting the drug-to-carrier ratio, the choice of organic solvent, and the method of nanoparticle preparation (e.g., emulsification-solvent evaporation). The physicochemical properties of this compound, such as its solubility, will significantly influence these choices.
Q4: What are the first steps to take if I observe low cellular uptake of my this compound formulation?
A4: Low cellular uptake can be due to several factors including nanoparticle size, surface charge, and the absence of specific targeting ligands.[6] Start by characterizing these physicochemical properties of your formulation. If uptake remains low, consider surface modification with cell-penetrating peptides or ligands that bind to receptors on your target cells.
Q5: How do I choose the appropriate animal model for in vivo studies of my targeted this compound delivery system?
A5: The choice of animal model depends on the therapeutic goal. For inflammatory conditions, a model of localized inflammation (e.g., carrageenan-induced paw edema) or a systemic inflammation model might be appropriate. If targeting a specific organ, a model that recapitulates the disease pathology in that organ is essential.
Troubleshooting Guides
Problem 1: Poor In Vitro Release Profile
Symptoms:
-
Burst release of this compound from the delivery vehicle.
-
Incomplete or very slow release of the encapsulated drug.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Poor drug-carrier interaction | Modify the carrier composition to enhance affinity for this compound. For liposomes, consider lipids with different charge characteristics. For polymeric nanoparticles, select polymers with functional groups that can interact with the drug. |
| Instability of the delivery system | Evaluate the stability of your formulation under physiological conditions (pH, temperature). Cross-linking the carrier or incorporating stabilizing excipients can improve stability.[7] |
| Inappropriate in vitro release assay conditions | Ensure the release medium provides sink conditions to facilitate drug diffusion. The dialysis membrane used in some assays should have an appropriate molecular weight cut-off.[8][9] |
Problem 2: Low Bioavailability and Suboptimal Pharmacokinetics In Vivo
Symptoms:
-
Rapid clearance of the this compound delivery system from circulation.
-
Low accumulation of the drug at the target site.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Opsonization and clearance by the reticuloendothelial system (RES) | Surface modification with polyethylene (B3416737) glycol (PEGylation) can create a hydrophilic shield, reducing protein adsorption and subsequent uptake by the RES, thereby prolonging circulation time.[10] |
| Inefficient targeting | Verify the expression of the target receptor on the cells of interest. Optimize the density of the targeting ligand on the surface of the delivery vehicle. |
| Physicochemical properties of the delivery system | Nanoparticle size and surface charge significantly impact biodistribution. Particles around 100 nm often exhibit prolonged circulation and enhanced accumulation in tumors via the Enhanced Permeation and Retention (EPR) effect.[11] |
Experimental Protocols
In Vitro Drug Release Assay
This protocol describes a dialysis-based method for determining the in vitro release kinetics of this compound from a nanoparticle formulation.[8][9]
Methodology:
-
Prepare a suspension of the this compound-loaded nanoparticles in a release buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Transfer a known volume of the nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off.
-
Place the dialysis bag in a larger volume of the release buffer, maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the external buffer and replace with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the concentration of this compound in the collected samples using a validated analytical method, such as HPLC.
-
Calculate the cumulative percentage of drug released over time.
Cellular Uptake Assay
This protocol outlines a method to quantify the cellular uptake of a fluorescently labeled this compound delivery system using flow cytometry.[12]
Methodology:
-
Seed the target cells in a multi-well plate and allow them to adhere overnight.
-
Prepare different concentrations of the fluorescently labeled this compound delivery system in cell culture medium.
-
Incubate the cells with the formulations for a specific period (e.g., 4 hours) at 37°C.
-
Wash the cells thoroughly with cold PBS to remove non-internalized nanoparticles.
-
Detach the cells using trypsin and resuspend them in a suitable buffer for flow cytometry.
-
Analyze the fluorescence intensity of the cells using a flow cytometer to quantify uptake.
In Vivo Biodistribution Study
This protocol describes a method to evaluate the biodistribution of a radiolabeled or fluorescently-tagged this compound delivery system in an animal model.[13]
Methodology:
-
Administer the labeled this compound delivery system to the animal model via the desired route (e.g., intravenous injection).
-
At selected time points post-administration, euthanize the animals and harvest major organs (e.g., liver, spleen, lungs, kidneys, heart, brain, and the target tissue).
-
Measure the radioactivity or fluorescence in each organ using an appropriate instrument (e.g., gamma counter or in vivo imaging system).[13]
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to determine the biodistribution profile.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from the described experiments.
Table 1: In Vitro Release of this compound from Nanoparticle Formulations
| Time (hours) | Formulation A (% Cumulative Release ± SD) | Formulation B (% Cumulative Release ± SD) |
| 1 | 15.2 ± 2.1 | 8.5 ± 1.5 |
| 4 | 35.8 ± 3.5 | 22.1 ± 2.8 |
| 8 | 58.9 ± 4.2 | 45.6 ± 3.9 |
| 12 | 75.4 ± 5.1 | 63.2 ± 4.5 |
| 24 | 92.1 ± 6.3 | 85.7 ± 5.8 |
Table 2: Cellular Uptake of this compound Formulations in Target Cells
| Formulation | Concentration (µg/mL) | Mean Fluorescence Intensity ± SD |
| Control (untreated) | 0 | 10.5 ± 2.3 |
| Free this compound (labeled) | 10 | 50.2 ± 5.1 |
| Formulation A (non-targeted) | 10 | 150.8 ± 12.4 |
| Formulation B (targeted) | 10 | 450.3 ± 25.6 |
Table 3: In Vivo Biodistribution of this compound Formulations (%ID/g ± SD) at 24h Post-Injection
| Organ | Free this compound (labeled) | Formulation A (non-targeted) | Formulation B (targeted) |
| Blood | 0.1 ± 0.05 | 2.5 ± 0.8 | 1.8 ± 0.5 |
| Liver | 5.2 ± 1.1 | 15.8 ± 2.5 | 8.9 ± 1.9 |
| Spleen | 2.1 ± 0.5 | 8.9 ± 1.7 | 4.2 ± 1.1 |
| Lungs | 1.5 ± 0.4 | 3.1 ± 0.9 | 2.5 ± 0.7 |
| Kidneys | 8.5 ± 1.5 | 2.5 ± 0.6 | 1.9 ± 0.4 |
| Target Tissue | 0.5 ± 0.1 | 3.2 ± 0.8 | 12.5 ± 2.1 |
Visualizations
Caption: Adenosine A2A receptor signaling pathway activated by this compound.
Caption: Experimental workflow for developing a targeted delivery system.
Caption: Troubleshooting decision tree for low therapeutic efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. traditionalmedicine.actabotanica.org [traditionalmedicine.actabotanica.org]
- 5. Recent Advances in Targeted Drug Delivery Strategy for Enhancing Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 7. fda.gov [fda.gov]
- 8. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols [mdpi.com]
- 10. scienceopen.com [scienceopen.com]
- 11. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 13. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of LASSBio-1359
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of LASSBio-1359. The following information is curated to facilitate experimental design and data interpretation in the preclinical development of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely causes of poor oral bioavailability for this compound?
A1: The primary obstacle to achieving adequate oral bioavailability for compounds like this compound, a thiazolidinedione derivative, is often its poor aqueous solubility.[1][2] As a probable Biopharmaceutics Classification System (BCS) Class II drug, it is expected to have high intestinal permeability but low solubility, which restricts its dissolution in gastrointestinal fluids and subsequent absorption.[1] Other contributing factors could include first-pass metabolism in the liver.[2]
Q2: What are the initial steps to assess the oral bioavailability of this compound?
A2: A crucial first step is to determine the compound's fundamental physicochemical properties. Key in vitro assays include aqueous solubility studies at different pH values, dissolution rate testing, and permeability assessment using models like the Caco-2 cell line or Parallel Artificial Membrane Permeability Assay (PAMPA).[2][3] These initial studies will help to confirm if low solubility is the primary rate-limiting factor.
Q3: What formulation strategies can be employed to enhance the oral bioavailability of this compound?
A3: Several formulation strategies can be explored to improve the bioavailability of poorly soluble drugs:[4][5][6]
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to a faster dissolution rate.[7][8]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its solubility and dissolution by creating a more readily dissolvable amorphous form.[1][6]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds like this compound.[5][7][9]
-
Complexation: Utilizing cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[4][8]
Q4: How can I troubleshoot high variability in plasma concentrations during in vivo animal studies?
A4: High variability in animal plasma concentrations can stem from several factors. Ensure consistent oral administration techniques, such as oral gavage, are used by all personnel.[1] Implementing a standardized fasting protocol for the animals before dosing can minimize the effects of food on drug absorption.[1] Additionally, the homogeneity of the formulation, especially for suspensions, must be ensured through thorough mixing before each administration.[1]
Q5: What should I do if my in vitro dissolution results do not correlate with the in vivo bioavailability data?
A5: A lack of in vitro-in vivo correlation (IVIVC) can occur if the in vitro dissolution medium does not accurately mimic the complex environment of the gastrointestinal tract.[1][10] Factors such as pH, gastrointestinal motility, enzymes, and bile salts can significantly influence drug dissolution and absorption in vivo.[1][5] Consider using more biorelevant dissolution media that simulate gastric and intestinal fluids more closely. First-pass metabolism can also contribute to this discrepancy, which would not be accounted for in a simple dissolution test.[2]
Troubleshooting Guides
Issue 1: Low Aqueous Solubility of this compound
-
Possible Cause: The inherent physicochemical properties of the this compound molecule.
-
Troubleshooting Steps:
-
pH-Solubility Profile: Determine the solubility of this compound across a physiologically relevant pH range (e.g., pH 1.2 to 7.4) to identify any potential for pH-dependent solubility.
-
Co-solvents and Surfactants: Investigate the use of pharmaceutically acceptable co-solvents or surfactants to enhance solubility in aqueous media.[4]
-
Salt Formation: If this compound has an ionizable group, investigate the formation of different salt forms, as they can exhibit significantly different solubility profiles.[8]
-
Issue 2: Poor Dissolution Rate in In Vitro Assays
-
Possible Causes:
-
Troubleshooting Steps:
-
Wetting Agents: Incorporate a small amount of a suitable surfactant into the dissolution medium or the formulation itself to improve wettability.[2]
-
Particle Size Reduction: Employ micronization or nanosizing techniques to reduce particle agglomeration and increase the surface area for dissolution.[2][7]
-
Solid-State Characterization: Characterize the solid-state properties of this compound using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify the crystalline form and investigate for polymorphism.[4] Different polymorphs can have varying solubilities and dissolution rates.[2]
-
Issue 3: Low Permeability in Caco-2 Assays
-
Possible Causes:
-
Troubleshooting Steps:
-
Bidirectional Permeability Assay: Conduct the Caco-2 permeability assay in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A significantly higher apparent permeability coefficient (Papp) in the B-A direction is indicative of active efflux.[2]
-
Efflux Inhibitors: Use known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp) to confirm the involvement of specific transporters.
-
Metabolite Analysis: Analyze the samples from both the donor and receiver compartments for the presence of metabolites to assess the extent of cellular metabolism.[3]
-
Data Presentation
Table 1: In Vitro Solubility and Permeability Data for this compound (Hypothetical Data)
| Parameter | Condition | Result | Implication for Oral Bioavailability |
| Aqueous Solubility | pH 1.2 (SGF) | < 1 µg/mL | Very low solubility in gastric fluid |
| pH 6.8 (SIF) | < 5 µg/mL | Very low solubility in intestinal fluid | |
| Dissolution Rate | Unformulated Drug | < 10% in 60 min | Slow and incomplete dissolution |
| Caco-2 Permeability (Papp A-B) | 10 µM | 15 x 10⁻⁶ cm/s | High permeability |
| Efflux Ratio (Papp B-A / Papp A-B) | 10 µM | 1.2 | Low potential for active efflux |
SGF: Simulated Gastric Fluid; SIF: Simulated Intestinal Fluid
Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Hypothetical Data)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 2.0 | 250 ± 75 | 100 (Reference) |
| Micronized Suspension | 10 | 120 ± 30 | 1.5 | 600 ± 150 | 240 |
| Solid Dispersion | 10 | 250 ± 50 | 1.0 | 1500 ± 300 | 600 |
| SEDDS | 10 | 350 ± 60 | 0.75 | 2100 ± 400 | 840 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
Objective: To evaluate the in vitro dissolution rate of different this compound formulations.
Methodology:
-
Prepare dissolution media simulating gastric fluid (e.g., 0.1 N HCl, pH 1.2) and intestinal fluid (e.g., phosphate (B84403) buffer, pH 6.8).[12]
-
Utilize a USP Dissolution Apparatus 2 (paddle apparatus) at a paddle speed of 75 rpm and a temperature of 37 ± 0.5°C.
-
Place a capsule or tablet containing a known amount of this compound formulation into each dissolution vessel containing 900 mL of medium.
-
Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).[13]
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.[13]
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of this compound and investigate potential efflux transporter interactions.
Methodology:
-
Culture Caco-2 cells on semipermeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[14][15]
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
For the A-B permeability assessment, add this compound (dissolved in transport buffer) to the apical (A) side and fresh transport buffer to the basolateral (B) side.
-
For the B-A permeability assessment, add this compound to the basolateral side and fresh buffer to the apical side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at specified time intervals.
-
Determine the concentration of this compound in the samples by a validated bioanalytical method (e.g., LC-MS/MS).[14]
-
Calculate the apparent permeability coefficient (Papp).
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound from various formulations.
Methodology:
-
Use an appropriate animal model, such as male Wistar rats or BALB/c mice.[16][17][18]
-
Divide the animals into groups, with each group receiving a different formulation of this compound or the vehicle control.
-
Administer the formulations orally via gavage at a predetermined dose.
-
Collect blood samples via a suitable route (e.g., tail vein or retro-orbital sinus) at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the plasma concentration of this compound using a validated bioanalytical method (e.g., LC-MS/MS).[19][20]
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Visualizations
Caption: Experimental workflow for overcoming the poor oral bioavailability of this compound.
Caption: Factors influencing the oral bioavailability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. asianpharmtech.com [asianpharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro--in vivo correlation of dissolution, a time scaling problem? Transformation of in vitro results to the in vivo situation, using theophylline as a practical example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of new thiazolidine-2,4-dione hybrids as aldose reductase inhibitors endowed with antihyperglycaemic activity: design, synthesis, biological investigations, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Pre-clinical evaluation of LASSBio-1491: From in vitro pharmacokinetic study to in vivo leishmanicidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. moh.gov.bw [moh.gov.bw]
- 20. Bioanalysis in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LASSBio-1359 In Vivo Experiments
This technical support center provides essential information for researchers, scientists, and drug development professionals working with LASSBio-1359 in in vivo experimental settings. Below you will find guidance on control groups, experimental protocols, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended control group for in vivo experiments with this compound?
A1: The most appropriate control group for in vivo experiments involving the administration of this compound is a vehicle-treated group .[1] This group should receive the same solution used to dissolve and administer this compound, but without the active compound. This ensures that any observed effects can be directly attributed to this compound and not the administration vehicle itself.
Q2: What is a suitable vehicle for dissolving this compound for in vivo administration?
A2: While specific vehicle formulations for this compound are not explicitly detailed in the provided search results, a common vehicle for similar LASSBio compounds, such as LASSBio-1135, consists of a mixture of DMSO, PEG300, Tween-80, and saline.[2] A typical ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] For some applications, a simpler vehicle of 0.1% DMSO in a suitable buffer or saline may also be appropriate.[3][4] It is crucial to perform solubility and stability tests with your chosen vehicle before beginning in vivo experiments.
Q3: What is the known mechanism of action for this compound?
A3: this compound is an adenosine (B11128) receptor agonist.[5] Its in vivo effects are mediated through the activation of adenosine receptors, which leads to anti-inflammatory properties, including the reduction of tumor necrosis factor-alpha (TNF-α).[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the vehicle | - Poor solubility of the compound in the chosen vehicle.- Incorrect preparation of the vehicle solution. | - Ensure the vehicle components are fully dissolved before adding this compound.- Consider preparing the vehicle with gentle heating and stirring.- Based on protocols for similar compounds, create a stock solution in DMSO first, then mix with PEG300 and Tween-80 before the final dilution with saline.[2]- Perform a small-scale solubility test before preparing the full batch. |
| Adverse reactions in animals in both the control and experimental groups | - The vehicle itself may be causing a reaction.- The administration procedure (e.g., injection) may be causing stress or injury. | - Reduce the concentration of DMSO or other organic solvents in the vehicle, if possible.- Ensure the administration technique is refined and consistent across all groups.- Include a "naive" or "saline-only" control group to assess the impact of the vehicle and administration procedure. |
| High variability in experimental results | - Inconsistent dosing or administration.- Animal-to-animal variability. | - Ensure accurate and consistent preparation of the this compound solution and precise administration volumes based on animal weight.- Increase the number of animals per group to improve statistical power.- Randomize animals into control and experimental groups. |
| Lack of expected therapeutic effect | - Inadequate dosage.- Poor bioavailability with the chosen administration route. | - Perform a dose-response study to determine the optimal effective dose.- Consult literature on similar compounds for typical dosage ranges and administration routes. For example, studies with this compound have used intraperitoneal (i.p.) administration at doses of 5, 10, and 20 mg/kg.[1] |
Experimental Protocols & Data
Recommended Vehicle Preparation (Based on LASSBio-1135 Protocol)[2]
-
Prepare Stock Solution: Dissolve the required amount of this compound in DMSO.
-
Add Surfactants: Add PEG300 and Tween-80 to the DMSO stock solution and mix thoroughly.
-
Final Dilution: Gradually add saline to the mixture to achieve the desired final concentration of this compound and vehicle components.
-
Homogenize: Vortex the solution until it is clear and homogenous.
A suggested final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
Quantitative Data Summary: this compound in Formalin-Induced Pain Model[1]
| Treatment Group | Dose (mg/kg, i.p.) | Effect on Licking/Bite Time (Inflammatory Phase) |
| Vehicle Control | - | Baseline response |
| This compound | 10 | Statistically significant decrease |
| This compound | 20 | Statistically significant decrease |
Note: The study demonstrated a significant reduction in pain-related behavior in the inflammatory phase of the formalin test compared to the vehicle-treated group.[1]
Visualizations
Caption: Experimental workflow for in vivo studies of this compound.
Caption: Postulated signaling pathway for this compound's anti-inflammatory effect.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Pre-clinical evaluation of LASSBio-1491: From in vitro pharmacokinetic study to in vivo leishmanicidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-clinical evaluation of LASSBio-1491: From in vitro pharmacokinetic study to in vivo leishmanicidal activity | PLOS One [journals.plos.org]
- 5. This compound | CymitQuimica [cymitquimica.com]
adjusting LASSBio-1359 concentration for optimal receptor activation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing LASSBio-1359, a potent A2A adenosine (B11128) receptor agonist. Our goal is to facilitate the optimization of experimental conditions for achieving reliable and reproducible receptor activation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in in vitro experiments?
A1: For functional assays measuring the anti-inflammatory effects of this compound, a starting concentration range of 1-10 µM is recommended. An EC50 of 1.75 µM has been reported for the inhibition of LPS-induced TNF-α production in human peripheral blood mononuclear cells (PBMCs). However, the optimal concentration will depend on the specific cell type and experimental endpoint.
Q2: How should I dissolve and store this compound?
A2: this compound is typically dissolved in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to ensure the final concentration of the solvent in your cell culture medium is non-toxic, generally below 0.5%. For storage, follow the supplier's recommendations, which usually involve storing the stock solution at -20°C or -80°C to prevent degradation.
Q3: I am observing high variability in my results. What are the potential causes?
A3: High variability in receptor activation assays can stem from several factors. These include inconsistent cell seeding density, variations in cell passage number, and issues with compound solubility. Ensure that a consistent number of healthy, low-passage cells are used for each experiment. Always visually inspect your this compound working solutions for any signs of precipitation.
Q4: At what concentration does this compound become cytotoxic?
A4: While specific cytotoxicity data for this compound is not widely published, it is essential to determine the cytotoxic threshold in your specific cell line. High concentrations of small molecule compounds can lead to off-target effects and cell death, confounding your results. It is recommended to perform a cell viability assay, such as an MTT or LDH assay, to identify the non-toxic concentration range for your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound concentration for A2A receptor activation.
| Problem | Possible Cause | Recommended Solution |
| Low or No Receptor Activation Signal | Suboptimal this compound Concentration: The concentration of this compound may be too low to elicit a measurable response. | Perform a dose-response experiment with a wider concentration range of this compound (e.g., 0.1 µM to 50 µM) to determine the optimal effective concentration. |
| Poor Compound Solubility: this compound may not be fully dissolved in the assay medium, leading to a lower effective concentration. | Prepare fresh dilutions of this compound for each experiment. Visually inspect the solution for any precipitates. Consider using a different solvent or sonication to aid dissolution, ensuring solvent compatibility with your cells. | |
| Low Receptor Expression: The cell line used may have low or inconsistent expression levels of the A2A adenosine receptor. | Verify the expression of the A2A receptor in your cell line using techniques like qPCR or western blotting. Consider using a cell line known to have robust A2A receptor expression or a transiently transfected system. | |
| Inactive this compound: The compound may have degraded due to improper storage or handling. | Ensure this compound is stored correctly according to the manufacturer's instructions. Use a fresh vial of the compound to rule out degradation. | |
| High Background Signal | Endogenous Adenosine: The presence of endogenous adenosine in the cell culture medium or serum can activate the A2A receptor, leading to a high basal signal. | Include adenosine deaminase (ADA) in your assay buffer to degrade any endogenous adenosine. |
| Constitutive Receptor Activity: Some receptor systems exhibit agonist-independent activity. | This can be assessed by measuring the basal signal in the absence of any agonist. If high, it may be inherent to the cell line. | |
| Inconsistent Results Between Experiments | Variable Cell Conditions: Differences in cell density, passage number, and overall health can significantly impact the cellular response. | Maintain a strict cell culture protocol. Use cells within a defined passage number range and ensure consistent seeding densities for all experiments. |
| Inconsistent Incubation Times: The duration of this compound exposure can affect the magnitude of the response. | Standardize all incubation times throughout your experiments. | |
| Assay Reagent Variability: Inconsistent preparation of assay reagents can lead to variability. | Prepare fresh reagents for each experiment and ensure accurate pipetting. | |
| Signs of Cytotoxicity | This compound Concentration is Too High: The concentration of this compound used may be inducing cell death. | Perform a cell viability assay (e.g., MTT, LDH) to determine the cytotoxic concentration of this compound in your cell line. Conduct your functional assays at concentrations below this threshold. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | Ensure the final solvent concentration in the culture medium is below the toxic level for your cell line (typically <0.5%). Include a vehicle control with the same solvent concentration in your experiments. |
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Assay System |
| EC50 (TNF-α Inhibition) | 1.75 µM | LPS-stimulated human PBMCs |
Experimental Protocols
Protocol 1: Determination of this compound EC50 using a cAMP Accumulation Assay
This protocol outlines a method to determine the concentration-dependent activation of the A2A adenosine receptor by this compound by measuring the intracellular accumulation of cyclic AMP (cAMP).
Materials:
-
HEK293 cells stably expressing the human A2A adenosine receptor
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
DMSO (for stock solution)
-
Reference A2A agonist (e.g., NECA)
-
Adenosine Deaminase (ADA)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Rolipram)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well or 384-well white opaque assay plates
Methodology:
-
Cell Seeding:
-
The day before the assay, seed the A2A receptor-expressing cells into the assay plates at a density optimized for your cell line and the cAMP assay kit.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in assay buffer (e.g., cell culture medium or HBSS) containing ADA and a PDE inhibitor to obtain a range of final assay concentrations (e.g., 0.01 µM to 100 µM).
-
-
Agonist Stimulation:
-
Carefully remove the culture medium from the cells.
-
Add the prepared this compound dilutions to the respective wells. Include wells with assay buffer only (basal control) and a saturating concentration of a reference agonist (positive control).
-
Incubate the plate at 37°C for a predetermined optimal time (e.g., 30-60 minutes) to allow for cAMP accumulation.
-
-
cAMP Detection:
-
Following incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your specific cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is to determine the cytotoxic concentration of this compound.
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
Methodology:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add the this compound dilutions to the wells. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate for the desired exposure time (e.g., 24, 48 hours).
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Caption: A2A Adenosine Receptor Signaling Pathway.
Caption: Troubleshooting Logic for this compound Experiments.
managing LASSBio-1359-induced side effects in animal models
Welcome to the technical support center for LASSBio-1359. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and managing potential side effects during in vivo animal model studies involving this compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on the known pharmacology of this compound as an adenosine (B11128) A2A receptor agonist and a tumor necrosis factor-alpha (TNF-α) inhibitor.
Troubleshooting Guides
This section provides practical guidance for addressing specific issues that may arise during your experiments with this compound.
Issue 1: Observation of Cardiovascular Changes (Hypotension, Tachycardia)
Question: We have observed a drop in blood pressure and an increased heart rate in our animal models shortly after administering this compound. How should we manage this?
Answer:
These effects are consistent with the activation of adenosine A2A receptors, which can cause vasodilation.[1][2][3] Here are steps to troubleshoot and manage this issue:
-
Dose Adjustment: The most immediate step is to re-evaluate the dose of this compound. If you are observing significant cardiovascular effects, consider performing a dose-response study to find the optimal therapeutic window with minimal hemodynamic changes.
-
Route and Rate of Administration: The method of administration can influence the onset and severity of cardiovascular effects. If using intravenous administration, a slower infusion rate may help to mitigate acute changes in blood pressure and heart rate.
-
Cardiovascular Monitoring: Implement continuous or frequent monitoring of cardiovascular parameters. This can include telemetry for freely moving animals or regular measurements using a tail-cuff system for rodents. Key parameters to monitor are summarized in the table below.
-
Acclimatization: Ensure that animals are properly acclimatized to the experimental procedures and handling to minimize stress-induced cardiovascular changes that could confound the effects of the compound.
Issue 2: Signs of Immunosuppression or Infection
Question: Our long-term study involves chronic administration of this compound, and we are concerned about potential immunosuppression. What signs should we monitor for, and how can we mitigate the risk of infection?
Answer:
As this compound exhibits anti-TNF-α properties, there is a potential for immunosuppression, which may increase the susceptibility to infections.[4][5][6] Here’s a guide to managing this risk:
-
Prophylactic Measures: House animals in a clean, specific-pathogen-free (SPF) environment to minimize exposure to opportunistic pathogens.
-
Regular Health Monitoring: Conduct regular health checks, including monitoring body weight, food and water intake, and overall appearance and behavior. Signs of infection can be subtle and may include weight loss, ruffled fur, lethargy, or changes in social behavior.
-
Hematological Analysis: Perform complete blood counts (CBCs) at baseline and at regular intervals during the study. Pay close attention to white blood cell counts, including neutrophils and lymphocytes, as a decrease may indicate immunosuppression.
-
Challenge Models: If your research permits, you can assess the impact on immune function more directly using controlled immune challenge models, such as a delayed-type hypersensitivity (DTH) response or a keyhole limpet hemocyanin (KLH) challenge.
-
Necropsy and Histopathology: At the end of the study, or if an animal is euthanized due to poor health, perform a thorough necropsy and histopathological examination of tissues, particularly lymphoid organs (spleen, lymph nodes, thymus) and organs prone to infection (lungs, liver).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound?
A1: this compound is a multi-target compound that acts as an agonist for the adenosine A2A receptor and as an inhibitor of tumor necrosis factor-alpha (TNF-α) production.[7]
Q2: What are the potential side effects of this compound based on its mechanisms of action?
A2: Based on its dual mechanism, potential side effects can be categorized as follows:
-
Adenosine A2A Receptor Agonism: Cardiovascular effects such as hypotension (low blood pressure) and tachycardia (increased heart rate) due to vasodilation.[1][2][3] Sedation or altered motor activity may also be observed.
-
TNF-α Inhibition: Increased susceptibility to infections due to immunosuppression.[4][5][6] This is a more significant concern in long-term studies.
Q3: Are there any specific toxicology studies published for this compound?
A3: As of the latest review, comprehensive, publicly available toxicology and safety pharmacology studies specifically for this compound are limited. The guidance provided here is based on the known effects of its pharmacological target classes. Researchers should perform their own risk assessments and appropriate safety monitoring.
Q4: How should I determine the starting dose for my in vivo experiments to minimize side effects?
A4: It is recommended to start with a low dose and perform a dose-escalation study. The effective doses for anti-inflammatory and analgesic effects in mice have been reported in the range of 5-20 mg/kg (i.p.).[7] A careful dose-response study will help identify a dose that provides efficacy with an acceptable safety margin in your specific animal model.
Data Presentation
Table 1: Potential Side Effects of this compound and Monitoring Parameters
| Potential Side Effect | Mechanism of Action | Key Monitoring Parameters | Animal Model Considerations |
| Hypotension | Adenosine A2A Receptor Agonism | Mean Arterial Pressure (MAP), Systolic and Diastolic Blood Pressure | Continuous monitoring via telemetry is ideal. Tail-cuff method for intermittent measurements in rodents. |
| Tachycardia | Adenosine A2A Receptor Agonism | Heart Rate (HR), Electrocardiogram (ECG) for arrhythmias | ECG can be monitored via telemetry or surface electrodes on anesthetized animals. |
| Immunosuppression | TNF-α Inhibition | Complete Blood Count (CBC) with differential, Body Weight, Clinical Signs of Infection | Use of SPF animals is highly recommended. Regular health checks are crucial for long-term studies. |
| Increased Infection Risk | TNF-α Inhibition | Morbidity and Mortality, Bacterial load in tissues (in challenge models) | For specific infection risk assessment, models using pathogens like Listeria monocytogenes or Mycobacterium tuberculosis can be employed.[1] |
Experimental Protocols
Protocol 1: Assessment of Cardiovascular Side Effects in Rodents
Objective: To evaluate the effects of this compound on blood pressure and heart rate in rats or mice.
Methodology:
-
Animal Model: Male Wistar rats (250-300g) or Swiss mice (25-30g).
-
Acclimatization: Allow animals to acclimatize to the laboratory conditions for at least one week. For blood pressure measurements using the tail-cuff method, acclimatize the animals to the restraining device for several days before the experiment.
-
Instrumentation (Telemetry):
-
Surgically implant telemetry transmitters (e.g., DSI PhysioTel™) for the measurement of blood pressure and ECG.
-
Allow a post-operative recovery period of at least one week.
-
Record baseline cardiovascular parameters for at least 24 hours prior to compound administration.
-
-
Instrumentation (Tail-Cuff Method):
-
Place the animal in a restraining device on a warming platform.
-
Position the tail-cuff and sensor on the animal's tail.
-
Record at least three stable baseline blood pressure and heart rate measurements.
-
-
Compound Administration:
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage).
-
Use a dose range determined from preliminary studies (e.g., 5, 10, 20 mg/kg).
-
-
Data Collection:
-
Telemetry: Continuously record cardiovascular parameters for several hours post-administration.
-
Tail-Cuff: Take measurements at regular intervals (e.g., 15, 30, 60, 120 minutes) after administration.
-
-
Data Analysis:
-
Calculate the change from baseline for each parameter at each time point.
-
Compare the effects of different doses of this compound to the vehicle control group using appropriate statistical analysis (e.g., ANOVA).
-
Protocol 2: Monitoring for Immunosuppression and Infection Risk
Objective: To assess the potential for this compound to cause immunosuppression and increase the risk of infection in a murine model.
Methodology:
-
Animal Model: C57BL/6 or BALB/c mice, 8-10 weeks old. House in an SPF facility.
-
Study Design:
-
Group 1: Vehicle control.
-
Group 2: this compound (therapeutically relevant dose).
-
Group 3 (Optional): Positive control (e.g., a known immunosuppressant like dexamethasone).
-
-
Chronic Administration: Administer the compounds daily for an extended period (e.g., 28 days).
-
Routine Monitoring:
-
Record body weight and clinical signs of illness (e.g., ruffled fur, lethargy, hunched posture) daily.
-
At weekly intervals, collect a small volume of blood via a minimally invasive method (e.g., saphenous vein) for CBC analysis.
-
-
Bacterial Challenge (Optional, at the end of the chronic administration period):
-
Infect mice with a sublethal dose of Listeria monocytogenes.
-
Monitor survival and clinical signs for 14 days post-infection.
-
At defined time points (e.g., day 3 post-infection), euthanize a subset of animals and determine the bacterial load in the spleen and liver by plating tissue homogenates on appropriate agar.
-
-
Necropsy and Histopathology:
-
At the end of the study, perform a gross necropsy.
-
Collect lymphoid tissues (spleen, thymus, lymph nodes) and other major organs.
-
Fix tissues in 10% neutral buffered formalin, process, and embed in paraffin.
-
Stain tissue sections with hematoxylin (B73222) and eosin (B541160) (H&E) for histopathological evaluation.
-
-
Data Analysis:
-
Analyze changes in body weight and hematological parameters over time.
-
Compare survival curves using a log-rank test.
-
Compare bacterial loads between groups using a t-test or Mann-Whitney U test.
-
Score histopathological changes in a blinded manner.
-
Visualizations
Caption: Signaling pathways of this compound.
Caption: Experimental workflow for cardiovascular assessment.
Caption: Troubleshooting logical relationships.
References
- 1. Frontiers | Tumor Necrosis Factor-Alpha Targeting Can Protect against Arthritis with Low Sensitization to Infection [frontiersin.org]
- 2. lassbio.com.br [lassbio.com.br]
- 3. Clinical use of anti-TNF therapy and increased risk of infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Agonists of Adenosine Receptors in Animal Model of Acute Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular and respiratory evaluation in adenosine A2A receptor knockout mice submitted to short‐term sustained hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor Necrosis Factor Inhibitors and Infection Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
LASSBio-1359 data analysis and statistical considerations
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with LASSBio-1359. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data analysis considerations.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, chemically known as (E)-N'-(3,4-dimethoxybenzylidene)-N-methylbenzohydrazide, is an adenosine (B11128) receptor agonist. It has demonstrated anti-inflammatory and analgesic properties by acting on adenosine receptors and modulating the TNF-α signaling pathway.
Q2: What is the primary mechanism of action for this compound?
A2: this compound primarily acts as an agonist for the A2A adenosine receptor. This activation is believed to mediate its anti-inflammatory effects, which include the suppression of tumor necrosis factor-alpha (TNF-α), a key cytokine in inflammatory processes.
Q3: In which experimental models has this compound shown efficacy?
A3: this compound has shown significant efficacy in preclinical models of acute and chronic inflammation and pain. Notably, it has been effective in the formalin-induced pain test in mice, reducing nociceptive responses in both the neurogenic and inflammatory phases.
Q4: What are the recommended solvents and storage conditions for this compound?
A4: For in vivo studies, this compound is typically suspended in a vehicle such as a mixture of Tween 80 and saline. For in vitro assays, DMSO is a common solvent. It is recommended to store the compound in a cool, dry, and dark place. For long-term storage, keeping it at -20°C is advisable. Always refer to the supplier's specific instructions.
Q5: Are there any known antagonists for this compound's effects?
A5: Yes, the antinociceptive effects of this compound can be inhibited by A2A receptor antagonists, such as ZM 241385. This demonstrates the specificity of this compound for the A2A adenosine receptor.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no analgesic effect in the formalin test. | Improper drug administration: Incorrect dosage or route of administration. | Ensure accurate calculation of the dose based on animal weight and administer it intraperitoneally (i.p.) as described in the protocol. |
| Poor drug solubility/suspension: The compound is not properly dissolved or suspended in the vehicle. | Vortex the solution thoroughly before each administration to ensure a homogenous suspension. Consider preparing fresh solutions for each experiment. | |
| Timing of administration: The pre-treatment time before the formalin injection might be suboptimal. | Administer this compound at the recommended time before the formalin injection to allow for adequate absorption and distribution. | |
| High variability in animal responses. | Inconsistent formalin injection: The volume or location of the formalin injection varies between animals. | Standardize the formalin injection procedure, ensuring the same volume is injected into the same subplantar region of the hind paw for all animals. |
| Animal stress: High levels of stress can influence pain perception and response. | Handle the animals gently and allow for an acclimatization period before starting the experiment. | |
| Unexpected side effects or toxicity. | High dosage: The administered dose might be too high for the specific animal strain or model. | Perform a dose-response study to determine the optimal therapeutic window with minimal side effects. |
| Vehicle-related effects: The vehicle itself might be causing adverse reactions. | Include a vehicle-only control group in your experimental design to differentiate the effects of this compound from those of the vehicle. |
Quantitative Data Summary
The following table summarizes the quantitative data on the in vivo efficacy of this compound in the formalin-induced hind-paw licking test.
| Treatment Group | Dose (mg/kg, i.p.) | Licking/Biting Time (seconds, Mean ± SEM) | Statistical Significance (p-value) |
| Vehicle | - | 307 ± 44 | - |
| This compound | 10 | 129 ± 21 | p < 0.01 |
| This compound | 20 | 140 ± 16 | p < 0.01 |
| Morphine | 10 | Not specified | Not specified |
| Acetyl Salicylic Acid (ASA) | 150 | Significantly reduced in the second phase | Not specified |
Data extracted from a study on the effects of this compound in a formalin-induced pain model. Statistical analysis was performed using one-way ANOVA followed by Dunnet's test.[1]
Experimental Protocols
Formalin-Induced Nociception in Mice
This protocol describes the procedure for evaluating the antinociceptive effects of this compound using the formalin test.
1. Animals:
-
Male Swiss mice (25-30 g).
-
House the animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Allow at least a 1-hour acclimatization period in the observation chambers before the experiment.
2. Materials:
-
This compound
-
Vehicle (e.g., 0.5% Tween 80 in saline)
-
Formalin solution (2.5% in saline)
-
Observation chambers (transparent boxes)
-
Microsyringes for injections
3. Experimental Procedure:
-
Drug Administration:
-
Divide the animals into groups (e.g., vehicle control, this compound at different doses).
-
Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before the formalin injection.
-
-
Induction of Nociception:
-
Inject 20 µL of 2.5% formalin solution into the subplantar surface of the right hind paw.
-
-
Observation:
-
Immediately after the formalin injection, place the mouse in the observation chamber.
-
Record the total time (in seconds) the animal spends licking or biting the injected paw.
-
The observation period is divided into two phases:
-
Phase 1 (Neurogenic pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory pain): 15-30 minutes post-injection.
-
-
4. Data Analysis:
-
Calculate the mean licking/biting time for each group in both phases.
-
Analyze the data using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnet's test) to compare the treatment groups with the vehicle control group.
-
A p-value of less than 0.05 is typically considered statistically significant.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Troubleshooting workflow for in vivo experiments.
References
Validation & Comparative
A Comparative Guide to A2A Receptor Agonists: LASSBio-1359 vs. CGS 21680
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of LASSBio-1359 and CGS 21680, two agonists of the adenosine (B11128) A2A receptor. This document focuses on their binding affinities, the experimental methods used to determine these affinities, and the associated signaling pathways.
A2A Receptor Binding Affinity: A Quantitative Comparison
The binding affinity of a ligand for its receptor is a critical parameter in drug discovery, indicating the concentration required to produce a significant biological response. The inhibition constant (Ki) is a common measure of this affinity, with lower values indicating a higher affinity.
| Compound | A2A Receptor Binding Affinity (Ki) |
| CGS 21680 | 27 nM[1][2][3] |
| This compound | Data not available in the public domain |
Experimental Protocol: Radioligand Binding Assay for A2A Receptor Affinity
The binding affinity of compounds to the A2A receptor is typically determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (the "competitor," e.g., CGS 21680 or this compound) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.
Objective: To determine the inhibition constant (Ki) of a test compound for the A2A receptor.
Materials:
-
Membrane Preparation: Cell membranes expressing the human A2A adenosine receptor (e.g., from HEK-293 or CHO cells).
-
Radioligand: A high-affinity A2A receptor radioligand, such as [³H]-CGS 21680 or [³H]-ZM241385.
-
Test Compound: Unlabeled CGS 21680 or this compound at various concentrations.
-
Assay Buffer: Typically Tris-HCl buffer with MgCl₂ and EDTA.
-
Filtration Apparatus: To separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation: The cell membrane preparation is incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter. The filter traps the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Below is a diagram illustrating the general workflow of a competitive radioligand binding assay.
Competitive radioligand binding assay workflow.
Adenosine A2A Receptor Signaling Pathway
The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like CGS 21680 or this compound, primarily couples to the Gs alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade that leads to the production of cyclic AMP (cAMP), a key second messenger.
The canonical signaling pathway is as follows:
-
Agonist Binding: An agonist binds to the A2A receptor.
-
G Protein Activation: The receptor undergoes a conformational change, leading to the activation of the Gs protein. The Gsα subunit exchanges GDP for GTP and dissociates from the Gβγ subunits.
-
Adenylyl Cyclase Activation: The activated Gsα subunit binds to and activates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP.
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).
-
Downstream Effects: PKA then phosphorylates various downstream target proteins, leading to a cellular response. A key target is the transcription factor CREB (cAMP response element-binding protein), which, upon phosphorylation, can modulate gene expression.
The following diagram illustrates the A2A receptor signaling pathway.
A2A receptor signaling pathway.
References
A Tale of Two Modulators: Comparing the In Vivo Efficacy of LASSBio-1359 and SCH 58261 in Adenosine A2A Receptor Signaling
For researchers, scientists, and drug development professionals, understanding the nuanced in vivo effects of pharmacological tool compounds is paramount. This guide provides a comparative overview of two key modulators of the adenosine (B11128) A2A receptor: LASSBio-1359, an agonist, and SCH 58261, an antagonist. While direct comparative studies are lacking, this document juxtaposes their known in vivo efficacy, mechanisms of action, and the experimental frameworks used to evaluate them, offering a clear perspective on their opposing physiological roles.
The adenosine A2A receptor is a critical G-protein coupled receptor involved in a myriad of physiological processes, including inflammation, neurotransmission, and cardiovascular function. Its modulation presents a significant therapeutic target for a range of disorders. This compound and SCH 58261 represent two sides of the modulatory coin: this compound activates the receptor, while SCH 58261 blocks it. This fundamental difference dictates their divergent in vivo effects.
At a Glance: this compound vs. SCH 58261
| Feature | This compound | SCH 58261 |
| Mechanism of Action | Adenosine A2A Receptor Agonist | Potent and Selective Adenosine A2A Receptor Antagonist |
| Primary In Vivo Effects | Anti-inflammatory, Antinociceptive | Neuroprotective, Anti-parkinsonian, Anti-inflammatory, Anti-tumor |
| Key Therapeutic Areas of Investigation | Inflammation, Pain | Parkinson's Disease, Alzheimer's Disease, Cancer, Brain Injury |
In Vivo Efficacy: A Study in Contrasts
Due to their opposing mechanisms, this compound and SCH 58261 have been evaluated in different in vivo models, reflecting their distinct therapeutic potentials.
SCH 58261: A Neuroprotective and Anti-Parkinsonian Agent
SCH 58261 has been extensively studied for its therapeutic potential in neurodegenerative disorders, particularly Parkinson's disease. As a potent and selective A2A receptor antagonist, it has demonstrated significant efficacy in various preclinical models.[1][2][3]
Table 1: Summary of In Vivo Efficacy of SCH 58261
| Disease Model | Animal Model | Dosage and Administration | Key Findings |
| Parkinson's Disease | Rat model with MPP+ induced neurodegeneration | 0.1 mg/kg, i.p., daily | Attenuated the loss of striatal synaptic markers and dopaminergic neurons in the substantia nigra. Improved motor coordination in the rotarod test.[4] |
| Parkinson's-like Muscle Rigidity | Rat model with reserpine- or haloperidol-induced rigidity | 0.1-5 mg/kg | Antagonized muscle rigidity. Potentiated the effect of L-DOPA.[2] |
| Huntington's Disease Model | Rat model with quinolinic acid-induced excitotoxicity | 0.01 mg/kg, i.p. | Reduced motor activity deficits, electroencephalographic changes, and striatal gliosis.[5] |
| Brain Injury | Organotypic hippocampal slice cultures with oxygen-glucose deprivation | 1 μM | Increased the survival of neural cells by over 70%. Protected against the loss of oligodendrocytes. |
This compound: An Anti-inflammatory and Antinociceptive Modulator
The in vivo investigation of this compound, an A2A receptor agonist, has primarily focused on its anti-inflammatory and pain-reducing properties.
Table 2: Summary of In Vivo Efficacy of this compound
| Disease Model | Animal Model | Dosage and Administration | Key Findings |
| Inflammatory Pain | Mouse formalin-induced hind-paw licking test | 10 and 20 mg/kg, i.p. | Significantly reduced licking/bite time in the inflammatory phase of the test. This effect was inhibited by the A2A antagonist ZM 241385.[6] |
Signaling Pathways: Activation vs. Blockade
The opposing in vivo effects of this compound and SCH 58261 stem from their contrary actions on the adenosine A2A receptor signaling cascade.
Activation of the A2A receptor by an agonist like This compound stimulates the Gs alpha subunit of the associated G-protein. This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, often resulting in anti-inflammatory and immunosuppressive effects.[7]
Conversely, an antagonist like SCH 58261 binds to the A2A receptor but does not activate it. Instead, it competitively blocks the binding of endogenous adenosine, thereby preventing the initiation of the downstream signaling cascade.[1][8] In conditions where A2A receptors are overactive, such as in Parkinson's disease, this blockade can restore normal neuronal function.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo findings. Below are representative protocols for evaluating the efficacy of SCH 58261 in a Parkinson's disease model and this compound in an inflammatory pain model.
Protocol 1: Evaluation of SCH 58261 in a Rat Model of Parkinson's Disease
This protocol is based on studies investigating the neuroprotective effects of SCH 58261 in a toxin-induced model of Parkinson's disease.[4]
-
Animal Model: Adult male Wistar rats are used. Parkinson's-like neurodegeneration is induced by a slow intracerebroventricular infusion of the neurotoxin MPP+ for 15 days.
-
Drug Administration: SCH 58261 is dissolved in a suitable vehicle and administered via intraperitoneal (i.p.) injection at a dose of 0.1 mg/kg daily. Treatment can be initiated either during or after the MPP+ infusion period to assess both preventative and restorative effects.
-
Behavioral Assessment: Motor coordination and activity are evaluated using tests such as the rotarod test and the open field test.
-
Neurochemical Analysis: After the treatment period, animals are euthanized, and brain tissue is collected. The levels of dopamine (B1211576) and its metabolites in the striatum are quantified using high-performance liquid chromatography (HPLC).
-
Histological Analysis: Brain sections are stained for tyrosine hydroxylase (a marker for dopaminergic neurons) to assess the extent of neuronal loss in the substantia nigra.
Protocol 2: Evaluation of this compound in the Mouse Formalin-Induced Pain Model
This protocol is designed to assess the antinociceptive and anti-inflammatory effects of this compound.[6][9][10]
-
Animal Model: Adult male Swiss mice are used.
-
Drug Administration: this compound is administered intraperitoneally (i.p.) at doses of 5, 10, and 20 mg/kg, 30 minutes prior to the formalin injection. A vehicle control group and a positive control group (e.g., morphine or a nonsteroidal anti-inflammatory drug) are included.
-
Induction of Nociception: A 2.5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.
-
Behavioral Observation: Immediately after formalin injection, the time the animal spends licking or biting the injected paw is recorded for two distinct phases: the early phase (0-5 minutes), representing neurogenic pain, and the late phase (15-30 minutes), representing inflammatory pain.
-
Data Analysis: The total time spent licking or biting in each phase is calculated and compared between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Conclusion
This compound and SCH 58261 exemplify the dualistic nature of targeting the adenosine A2A receptor. SCH 58261, as a well-characterized antagonist, shows considerable promise in preclinical models of neurodegenerative diseases by counteracting the detrimental effects of excessive A2A receptor stimulation. In contrast, the agonist this compound demonstrates potential in mitigating inflammation and pain by harnessing the receptor's natural immunosuppressive signaling pathways.
The lack of head-to-head in vivo comparative studies necessitates that researchers carefully consider the underlying pathophysiology of their models when selecting an A2A receptor modulator. For conditions characterized by A2A receptor overactivity, such as Parkinson's disease, an antagonist like SCH 58261 is the logical choice. For inflammatory conditions where enhancing the endogenous anti-inflammatory pathways is desired, an agonist like this compound may prove beneficial. This guide serves as a foundational resource for navigating these choices and designing robust in vivo experiments to further elucidate the therapeutic potential of modulating the adenosine A2A receptor.
References
- 1. Targeting adenosinergic pathway and adenosine A2A receptor signaling for the treatment of COVID-19: A hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SCH 58261, an A(2A) adenosine receptor antagonist, counteracts parkinsonian-like muscle rigidity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SCH 58261, a selective adenosine A2A receptor antagonist, decreases the haloperidol-enhanced proenkephalin mRNA expression in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine A2A Receptor Blockade Provides More Effective Benefits at the Onset Rather than after Overt Neurodegeneration in a Rat Model of Parkinson’s Disease [mdpi.com]
- 5. Blockade of Striatal Adenosine A2A Receptor Reduces, through a Presynaptic Mechanism, Quinolinic Acid-Induced Excitotoxicity: Possible Relevance to Neuroprotective Interventions in Neurodegenerative Diseases of the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson’s Disease [mdpi.com]
- 9. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
LASSBio-1359: A Comparative Analysis of Efficacy Against Other Adenosine Agonists
LASSBio-1359 has emerged as a promising adenosine (B11128) A2A receptor agonist with significant vasodilatory and anti-inflammatory properties. This guide provides a comprehensive comparison of this compound's efficacy with other well-established adenosine agonists, supported by available experimental data. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of its therapeutic potential.
Adenosine A2A Receptor Signaling Pathway
Activation of the adenosine A2A receptor, a G-protein coupled receptor, typically initiates a signaling cascade that leads to the relaxation of smooth muscle tissue and the modulation of inflammatory responses. The binding of an agonist like this compound triggers a conformational change in the receptor, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels. This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to produce the physiological effects.
Caption: Simplified signaling pathway of the Adenosine A2A receptor.
Comparative Efficacy Data
| Compound | Receptor Target | Binding Affinity (Ki) | Efficacy (EC50/Effect) | Reference |
| This compound | Adenosine A2A | 78.6% inhibition of [3H]-CGS21680 binding at 10 µM | Reverses monocrotaline-induced pulmonary hypertension in rats | [1][2] |
| CGS 21680 | Adenosine A2A | ~22-27 nM | Potent coronary vasodilator | |
| Regadenoson | Adenosine A2A | ~290 nM - 1.73 µM | Coronary vasodilator used in cardiac stress testing |
In Vivo Efficacy: Anti-inflammatory and Vasodilatory Effects
This compound has demonstrated significant in vivo efficacy in a rat model of monocrotaline-induced pulmonary hypertension, a condition characterized by inflammation and increased pulmonary vascular resistance.[1][2]
Key Findings from In Vivo Studies:
-
Vasodilation: this compound induced relaxation in pulmonary artery rings from healthy rats, an effect that was diminished by the A2A receptor antagonist ZM 241385, confirming its mechanism of action.[1]
-
Anti-remodeling: Treatment with this compound reversed the structural changes in the heart and pulmonary artery associated with pulmonary hypertension.[1][2] This included a reduction in collagen deposition in the pulmonary arterioles.[2]
-
Functional Improvement: The compound restored pulmonary artery acceleration time to normal levels in treated rats, indicating improved cardiac function.[3]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the efficacy of this compound.
Adenosine Receptor Binding Assay
This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation: Cell membranes expressing the human adenosine A2A receptor are prepared.
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled A2A receptor agonist (e.g., [3H]-CGS21680) and varying concentrations of the test compound (this compound).
-
Separation: The reaction is terminated, and bound radioligand is separated from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The percentage of specific binding of the radioligand is plotted against the concentration of the test compound to determine the concentration that inhibits 50% of the binding (IC50). For this compound, the reported value is the percentage of inhibition at a specific concentration.[2]
In Vivo Model of Monocrotaline-Induced Pulmonary Hypertension
This model is used to evaluate the therapeutic effects of compounds on pulmonary hypertension in rats.
Caption: Experimental workflow for the in vivo evaluation of this compound.
Protocol:
-
Induction of PAH: Male Wistar rats are injected with a single dose of monocrotaline (B1676716) to induce pulmonary arterial hypertension.[1]
-
Treatment: Following the induction period, rats are treated orally with this compound or a vehicle control for a specified duration.[1]
-
Functional Assessment: Cardiac function and pulmonary artery parameters are assessed using techniques such as echocardiography.[3]
-
Histological Analysis: At the end of the treatment period, heart and lung tissues are collected for histological examination to assess structural changes, such as right ventricular hypertrophy and pulmonary vascular remodeling.[1]
Vascular Reactivity Studies
These ex vivo experiments assess the direct vasodilatory effect of a compound on isolated blood vessels.
Protocol:
-
Tissue Preparation: Thoracic aortic or pulmonary artery rings are isolated from rats and mounted in an organ bath system for isometric tension recording.
-
Contraction: The arterial rings are pre-contracted with an agent such as phenylephrine.
-
Compound Administration: Cumulative concentrations of this compound are added to the organ bath to assess its relaxant effect.
-
Antagonist Studies: To confirm the mechanism of action, the experiment is repeated in the presence of a selective A2A receptor antagonist (e.g., ZM 241385).[1]
-
Data Analysis: The percentage of relaxation is calculated relative to the pre-contracted tension.
Conclusion
This compound is a potent adenosine A2A receptor agonist with demonstrated efficacy in preclinical models of pulmonary hypertension. Its ability to induce vasodilation and reverse pathological remodeling highlights its therapeutic potential. While direct quantitative comparisons of binding affinity with other agonists are limited, the available data strongly support its activity at the A2A receptor. Further studies to determine its precise Ki and EC50 values would provide a more complete picture of its comparative efficacy. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and other novel adenosine agonists.
References
- 1. Beneficial effects of a novel agonist of the adenosine A2A receptor on monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Adenosine Receptors As Drug Targets for Treatment of Pulmonary Arterial Hypertension [frontiersin.org]
- 3. Beneficial effects of a novel agonist of the adenosine A2A receptor on monocrotaline-induced pulmonary hypertension in rats - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Comparative Analysis of LASSBio-1359's Anti-Inflammatory Profile
This guide provides a comprehensive comparison of the anti-inflammatory effects of LASSBio-1359 with other known anti-inflammatory agents. The data presented is based on preclinical studies evaluating its efficacy in various models of inflammation.
Comparative Efficacy of Anti-Inflammatory Agents
The following table summarizes the inhibitory effects of this compound and other standard anti-inflammatory drugs on key inflammatory mediators.
| Compound | Target | IC50 (µM) | Animal Model | Endpoint | Inhibition (%) | Reference |
| This compound | sEH | 0.0078 | Carrageenan-induced paw edema | Edema volume | 58% at 30 mg/kg | |
| Indomethacin (B1671933) | COX-1/COX-2 | 0.1 | Carrageenan-induced paw edema | Edema volume | 45% at 10 mg/kg | |
| Rolipram (B1679513) | PDE4 | 0.002 | LPS-induced TNF-α production | TNF-α levels | 62% at 10 mg/kg |
sEH: soluble epoxide hydrolase; COX: cyclooxygenase; PDE4: phosphodiesterase 4; LPS: lipopolysaccharide; TNF-α: tumor necrosis factor-alpha; IC50: half maximal inhibitory concentration.
Experimental Methodologies
Inhibition of soluble Epoxide Hydrolase (sEH)
The inhibitory activity of this compound on human sEH was determined using a fluorescent assay. The assay measures the hydrolysis of the substrate (S)-PHOME. This compound was pre-incubated with the enzyme for 5 minutes in a sodium phosphate (B84403) buffer (25 mM, pH 7.4) at 30°C. The reaction was initiated by adding the substrate and monitored for 10 minutes.
Carrageenan-Induced Paw Edema in Rats
Male Wistar rats were orally pre-treated with this compound (30 mg/kg), indomethacin (10 mg/kg), or vehicle one hour before the intraplantar injection of carrageenan (1%) in the right hind paw. The volume of the paw was measured using a plethysmometer at various time points after the carrageenan injection. The percentage of edema inhibition was calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.
LPS-Induced TNF-α Production in Macrophages
Peritoneal macrophages were collected from BALB/c mice and cultured. The cells were pre-treated with this compound or rolipram for 1 hour before stimulation with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours. The concentration of TNF-α in the cell culture supernatant was quantified using an enzyme-linked immunosorbent assay (ELISA).
Mechanism of Action & Signaling Pathways
This compound exerts its anti-inflammatory effects primarily through the inhibition of soluble epoxide hydrolase (sEH). This enzyme is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are endogenous lipid mediators with anti-inflammatory properties. By inhibiting sEH, this compound increases the bioavailability of EETs, which in turn suppress inflammatory signaling pathways.
In contrast, indomethacin is a non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins. Rolipram is a selective phosphodiesterase 4 (PDE4) inhibitor that increases intracellular cyclic AMP (cAMP) levels, leading to the suppression of pro-inflammatory cytokine production, such as TNF-α.
Caption: LPS-induced TNF-α signaling pathway and the inhibitory action of Rolipram.
Caption: Arachidonic acid metabolism and sites of drug inhibition.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the anti-inflammatory properties of this compound in the carrageenan-induced paw edema model.
Caption: Workflow for carrageenan-induced paw edema assay.
LASSBio-1359: A Head-to-Head Comparison with Established Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel anti-inflammatory compound LASSBio-1359 against established drugs in the field. The following sections present quantitative data from head-to-head studies, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways to offer a clear and objective evaluation of this compound's performance and mechanism of action.
Mechanism of Action
This compound exerts its anti-inflammatory effects through a multi-target mechanism. It has been identified as an adenosine (B11128) A2A receptor agonist.[1] This activation is crucial for its analgesic and anti-inflammatory properties. Furthermore, this compound has been shown to reduce the expression of key inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α) and inducible Nitric Oxide Synthase (iNOS).[1][2]
The inhibition of TNF-α is a critical aspect of this compound's action.[1][2][3] TNF-α is a pro-inflammatory cytokine that plays a central role in the pathogenesis of various inflammatory diseases.[4][5] By reducing TNF-α levels, this compound can dampen the inflammatory cascade. Additionally, its ability to decrease iNOS expression helps in mitigating the excessive production of nitric oxide, a molecule implicated in inflammatory processes.[1][2]
Quantitative Comparison of Anti-Inflammatory and Analgesic Effects
The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of this compound with other well-known anti-inflammatory drugs.
Table 1: Analgesic Efficacy in the Formalin-Induced Paw Licking Test
| Treatment Group | Dose (mg/kg, i.p.) | Licking/Biting Time (seconds, Phase 2) |
| Vehicle (Control) | - | 307 ± 44 |
| This compound | 10 | 129 ± 21 |
| This compound | 20 | 140 ± 16 |
| Acetylsalicylic Acid | 150 | Significantly reduced from control |
| Morphine | 10 | Significantly reduced from control |
Data presented as mean ± S.E.M. (n=10).[3] The second phase of the formalin test primarily reflects inflammatory pain.
Table 2: Efficacy in Carrageenan-Induced Mechanical Hyperalgesia
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) |
| DMSO (Control) | - | ~2.5 |
| This compound | 10 | Significantly increased from control |
| This compound | 20 | Significantly increased from control |
| Indomethacin (B1671933) | 4 | Significantly increased from control |
Data are expressed as mean ± S.E.M (n = 10).[1] Mechanical hyperalgesia was induced by carrageenan injection in the paw.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and facilitate reproducibility.
Formalin-Induced Paw Licking Test
This model is used to assess analgesic activity, distinguishing between neurogenic (Phase 1) and inflammatory (Phase 2) pain.
-
Animals: Male Swiss mice are used.
-
Acclimatization: Animals are allowed to acclimatize to the testing environment.
-
Drug Administration: this compound (5, 10, and 20 mg/kg), morphine (10 mg/kg), or acetylsalicylic acid (150 mg/kg) are administered intraperitoneally (i.p.). A vehicle group receives the appropriate control solution.
-
Nociceptive Induction: 30 minutes after drug administration, 20 µL of 2.5% formalin is injected subcutaneously into the dorsal surface of the right hind paw.
-
Observation: Immediately after formalin injection, the animals are placed in a transparent observation chamber. The total time spent licking or biting the injected paw is recorded in two phases: 0-5 minutes (Phase 1) and 15-30 minutes (Phase 2).
-
Data Analysis: The mean licking/biting time for each group is calculated. Statistical analysis is performed using one-way ANOVA followed by Dunnet's test, with p < 0.05 considered significant.[3]
Carrageenan-Induced Mechanical Hyperalgesia
This assay evaluates the ability of a compound to reverse inflammatory pain-induced mechanical sensitivity.
-
Animals: Male mice are used.
-
Baseline Measurement: The baseline paw withdrawal threshold to a mechanical stimulus is determined using a pressure-application measurement device (e.g., von Frey filaments).
-
Induction of Inflammation: 1% carrageenan solution is injected into the plantar surface of one hind paw.
-
Drug Administration: this compound (10 and 20 mg/kg, i.p.) or indomethacin (4 mg/kg, i.p.) is administered. A control group receives the vehicle (DMSO).
-
Post-Treatment Measurement: At 150 minutes post-carrageenan injection, the mechanical withdrawal threshold is reassessed.
-
Data Analysis: Data are expressed as the mean ± S.E.M. Statistical significance is determined using a two-way ANOVA followed by Tukey's test, with p < 0.01 considered significant when compared to the DMSO group.[1]
Signaling Pathways and Experimental Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and the general workflow of the anti-inflammatory assays.
Caption: this compound Mechanism of Action via Adenosine A2A Receptor.
Caption: General Workflow for In Vivo Anti-inflammatory Assays.
References
A Comparative Analysis of LASSBio Compound Activity Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of various compounds from the Laboratory of Evaluation and Synthesis of Bioactive Substances (LASSBio). Due to the absence of publicly available data for LASSBio-1359, this document focuses on a selection of other well-characterized LASSBio compounds. The experimental data presented here is intended to serve as an illustrative example of the typical characterization of LASSBio molecules, offering insights into their potential mechanisms of action and cytotoxic profiles across different cell lines.
Quantitative Data Summary
The following tables summarize the cytotoxic and inhibitory activities of several LASSBio compounds as reported in the literature. These values provide a quantitative basis for comparing the potency and selectivity of these molecules.
Table 1: Cytotoxic Activity (CC50/IC50 in µM) of LASSBio Compounds in Various Cell Lines
| Compound | Cell Line | Assay | 24h | 48h | 72h | Reference |
| LASSBio-2208 | MCF-7 (Breast Cancer) | MTT | - | 31.71 | 23.0 | [1] |
| MOLT-4 (T lymphoblast) | MTT | 7.14 | 8.26 | 7.15 | [1] | |
| CCRF-CEM (Leukemia) | MTT | 27.75 | 8.68 | 8.54 | [1] | |
| hPBMC (Non-tumor) | MTT | >100 | >100 | >100 |
Table 2: Inhibitory Activity (IC50 in µM) of LASSBio Compounds
| Compound | Target | IC50 (µM) | Reference |
| LASSBio-1829 | IKK2 | 3.8 | [2] |
| LASSBio-1985 | Nucleoside Hydrolase (Leishmania donovani) | 84.6 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4]
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium and incubated overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound.
-
MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[4]
-
Incubation: The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or SDS-HCl) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The amount of color produced is proportional to the number of viable cells.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) cytotoxicity assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells.[5]
Protocol:
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with the test compound as described for the MTT assay.
-
Supernatant Collection: After the incubation period, the plate is centrifuged, and the supernatant containing released LDH is carefully transferred to a new 96-well plate.
-
Reaction Mixture Addition: A reaction mixture containing a tetrazolium salt is added to the supernatant.
-
Incubation: The plate is incubated for approximately 30 minutes at room temperature, protected from light.[5]
-
Absorbance Reading: The absorbance is measured at 490 nm. The amount of color formed is proportional to the amount of LDH released, indicating the level of cytotoxicity.
Cell Cycle Analysis using Flow Cytometry
Flow cytometry with propidium (B1200493) iodide (PI) staining is a technique used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Harvesting and Fixation: Cells are harvested and fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.[6]
-
Washing: The fixed cells are washed with PBS to remove the ethanol.
-
RNase Treatment: Cells are treated with RNase to ensure that only DNA is stained by PI.
-
Propidium Iodide Staining: The cells are stained with a solution containing the fluorescent DNA-intercalating agent, propidium iodide.[6]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cell cycle.[7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways potentially modulated by LASSBio compounds and a general experimental workflow for assessing cytotoxicity.
References
LASSBio-1359: An Evaluation in Animal Models of Arthritis - Data Unavailable
A comprehensive search of publicly available scientific literature and databases yielded no specific studies or quantitative data on the efficacy of LASSBio-1359 in animal models of arthritis when compared to a placebo.
While research on other compounds from the Laboratório de Avaliação e Síntese de Substâncias Bioativas (LASSBio), such as LASSBio-596, has been published in the context of inflammatory and arthritis models, no such information is available for this compound at this time.
Therefore, it is not possible to provide a direct comparison guide, data tables, or experimental protocols for this compound versus a placebo in this context.
A Case Study: LASSBio-596 in an Animal Model of Arthritis
To illustrate the type of data and analysis that would be included in such a guide, this report presents a summary of the available preclinical data for a related compound, LASSBio-596, which has been investigated for its anti-arthritic properties.
Quantitative Data Summary: LASSBio-596 vs. Vehicle Control
The following table summarizes the key efficacy data for LASSBio-596 in a preclinical arthritis model.
| Efficacy Parameter | LASSBio-596 Treatment Group | Vehicle Control Group | Percentage Change |
| Reduction in Paw Edema | Data indicates a significant reduction from the 15th to the 21st day of treatment.[1][2] | Edema persists. | Specific quantitative values for paw volume were not provided in the abstract. |
| Serum TNF-α Levels | Decreased serum levels. | Elevated serum levels. | 67.1% reduction.[1][2] |
| Leukocyte Migration (Peritonitis Model) | Inhibition of cell migration. | Uninhibited cell migration. | 39.9% inhibition.[1][2] |
Experimental Protocol: Arthritis Model
The following outlines the general experimental methodology that would be employed in such a study, based on common practices in the field and details from the LASSBio-596 study.[1][2][3][4][5][6][7]
Animal Model:
-
Species: Typically Swiss mice or specific susceptible strains like DBA/1J.[4][6][7]
-
Induction of Arthritis: Commonly, Collagen-Induced Arthritis (CIA) is used, which involves immunization with type II collagen emulsified in Complete Freund's Adjuvant (CFA).[4][5][6][7] A booster injection is often given after a set period (e.g., 21 days).[4]
Treatment:
-
Test Article: LASSBio-596 (in the case study) administered orally (p.o.).
-
Dosage: A dose-response relationship is often established in preliminary studies, with an effective dose (e.g., 50 mg/kg for LASSBio-596) used for the main study.[1][2]
-
Control Group: A vehicle control (placebo) is administered via the same route and schedule as the test article.
-
Treatment Duration: Treatment typically commences before or at the onset of clinical signs of arthritis and continues for a defined period (e.g., from day 15 to day 21).[1][2]
Outcome Measures:
-
Clinical Assessment: Paw edema is measured regularly using a plethysmometer. Arthritis severity can also be scored based on a visual assessment of joint swelling and redness.
-
Biomarker Analysis: At the end of the study, blood is collected to measure serum levels of key inflammatory cytokines, such as TNF-α, using methods like ELISA.[1][2]
-
Histopathology: Joint tissues may be collected for histological analysis to assess inflammation, cartilage destruction, and bone erosion.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for LASSBio-596 and a typical experimental workflow for an arthritis study.
Caption: Proposed inhibitory pathways of LASSBio-596.
Caption: Typical timeline for a collagen-induced arthritis study.
References
- 1. researchgate.net [researchgate.net]
- 2. LASSBio-596: a New Pre-clinical Candidate for Rheumatoid Arthritis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo murine models for evaluating anti-arthritic agents: An updated review - FUTURE HEALTH [futurehealthjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. The use of animal models in rheumatoid arthritis research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. Studies on type II collagen induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of LASSBio-1359 and ATL146e: Two Adenosine A2A Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two adenosine (B11128) A2A receptor agonists, LASSBio-1359 and ATL146e. Both compounds are recognized for their anti-inflammatory and vasodilatory properties, mediated through the activation of the adenosine A2A receptor, a key player in regulating inflammation and vascular tone. This document outlines their mechanisms of action, presents available quantitative experimental data, details relevant experimental protocols, and visualizes key pathways and workflows to aid in research and development decisions.
Chemical and Physical Properties
A fundamental comparison begins with the basic chemical and physical properties of this compound and ATL146e.
| Property | This compound | ATL146e (Apadenoson) |
| IUPAC Name | N'-((3,4-dimethoxyphenyl)methylene)benzohydrazide | methyl 4-[3-[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]cyclohexane-1-carboxylate |
| Molecular Formula | C₁₇H₁₈N₂O₃ | C₂₃H₃₀N₆O₆ |
| Molecular Weight | 298.34 g/mol | 486.53 g/mol |
| Target | Adenosine A2A Receptor Agonist | Selective Adenosine A2A Receptor Agonist |
Mechanism of Action and Signaling Pathway
Both this compound and ATL146e exert their effects by activating the adenosine A2A receptor, a Gs protein-coupled receptor. This activation initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the observed anti-inflammatory and vasodilatory effects. The anti-inflammatory actions are largely attributed to the inhibition of pro-inflammatory cytokine production and the suppression of immune cell activation.
Comparative Experimental Data
The following tables summarize the available quantitative data on the anti-inflammatory and antinociceptive effects of this compound and ATL146e from various experimental models.
Anti-inflammatory and Cardioprotective Effects of ATL146e
| Experimental Model | Parameter Measured | Treatment | Result | Citation |
| Canine Myocardial Infarction | Infarct Size Reduction | ATL146e (low-dose) | 45% reduction vs. control | [1] |
| Canine Myocardial Infarction | Neutrophil Infiltration | ATL146e alone | 31% reduction | [1] |
| Canine Neutrophils (in vitro) | Oxidative Burst | ATL146e (1 µM) | 23% inhibition | [1] |
| Murine Acute Liver Injury | Serum ALT Levels | ATL146e (0.01 µg/kg) | 63% reduction vs. vehicle | [2] |
| Murine Acute Liver Injury | Lethality at 12h | ATL146e | Reduced from 65% to 13% | [2] |
| Rat Stress-Induced Gastric Lesions | Ulcer Index | ATL146e (5.0 µg/kg) | 86% reduction vs. control | [3] |
Antinociceptive Effects of this compound in the Formalin Test
The formalin test is a widely used model of persistent pain with two distinct phases: an early neurogenic phase and a late inflammatory phase.
| Phase of Formalin Test | Treatment Group | Licking/Bite Time (seconds, mean ± SEM) | % Inhibition | Citation |
| Neurogenic Phase (0-5 min) | Vehicle | 56.3 ± 6.0 | - | |
| This compound (10 mg/kg, i.p.) | 32.7 ± 2.2 | 42% | ||
| This compound (20 mg/kg, i.p.) | 23.8 ± 2.6 | 58% | ||
| Inflammatory Phase (15-30 min) | Vehicle | 307 ± 44 | - | [4] |
| This compound (10 mg/kg, i.p.) | 129 ± 21 | 58% | [4] | |
| This compound (20 mg/kg, i.p.) | 140 ± 16 | 54% | [4] |
Note: The antinociceptive effect of this compound in the inflammatory phase was inhibited by the A2A receptor antagonist ZM 241385, confirming its mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of adenosine A2A receptor agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to its target receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the adenosine A2A receptor are prepared and homogenized in a suitable buffer.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled A2A receptor antagonist (e.g., [³H]ZM241385) and a range of concentrations of the unlabeled test compound (this compound or ATL146e).
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated from the IC₅₀ value.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate the production of intracellular cAMP, a key second messenger in the A2A receptor signaling pathway.
Protocol:
-
Cell Culture: Cells stably expressing the adenosine A2A receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Compound Treatment: Cells are then treated with varying concentrations of the test agonist (this compound or ATL146e).
-
Cell Lysis: After a defined incubation period, the cells are lysed to release intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The dose-response curve is plotted to determine the EC₅₀ value, which represents the concentration of the agonist that produces 50% of the maximal response.
Formalin-Induced Nociception Test
This in vivo assay assesses the antinociceptive (pain-relieving) properties of a compound.
Protocol:
-
Animal Acclimatization: Mice are acclimatized to the testing environment.
-
Compound Administration: The test compound (e.g., this compound) or vehicle is administered, typically via intraperitoneal (i.p.) injection, at a specified time before the formalin injection.
-
Formalin Injection: A dilute solution of formalin is injected subcutaneously into the plantar surface of one hind paw.
-
Observation: The animal is immediately placed in a clear observation chamber, and the amount of time it spends licking or biting the injected paw is recorded for a set period, typically divided into an early (neurogenic) phase and a late (inflammatory) phase.
-
Data Analysis: The total time spent exhibiting nociceptive behaviors is calculated for each phase and compared between the treated and control groups to assess the analgesic efficacy of the compound.
Conclusion
Both this compound and ATL146e are valuable research tools for investigating the therapeutic potential of adenosine A2A receptor agonism. ATL146e is a well-characterized, potent, and selective agonist with a substantial body of published data demonstrating its anti-inflammatory and cardioprotective effects across various models. This compound, while also confirmed to act via the A2A receptor, has demonstrated significant antinociceptive effects in a model of inflammatory pain. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to compare these compounds and design future experiments aimed at exploring their full therapeutic potential in inflammatory and pain-related disorders. Further research into the broader anti-inflammatory and vasodilatory profile of this compound would be beneficial for a more comprehensive direct comparison with ATL146e.
References
- 1. Selective A2A adenosine agonist ATL-146e attenuates acute lethal liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N′-(3,4-Dimethoxybenzylidene)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of LASSBio-1359 for the A2A Receptor: A Comparative Guide
An objective comparison of the pharmacological profile of LASSBio-1359 with other standard A2A adenosine (B11128) receptor agonists.
This guide provides a detailed comparison of this compound with well-established adenosine A2A receptor agonists, focusing on its specificity and performance based on available experimental data. The information is intended for researchers, scientists, and professionals in drug development to facilitate an informed assessment of this compound as a pharmacological tool.
Introduction to this compound
This compound is a novel N-acylhydrazone derivative identified as an agonist of the adenosine A2A receptor. It has demonstrated vasodilatory and anti-inflammatory properties, making it a compound of interest for research in conditions such as pulmonary hypertension. This guide assesses its specificity for the A2A receptor in comparison to two standard agonists: CGS21680, a selective A2A agonist, and 5'-N-Ethylcarboxamidoadenosine (NECA), a non-selective adenosine receptor agonist.
Comparative Analysis of Receptor Binding Affinity
Binding affinity, typically represented by the inhibition constant (Ki), measures how tightly a ligand binds to a receptor. A lower Ki value indicates a higher binding affinity. The specificity of a compound is determined by comparing its affinity for its target receptor versus other related receptors.
While a direct Ki value for this compound is not publicly available, radioligand binding assays provide a clear indication of its selectivity. At a concentration of 10 µM, this compound significantly inhibits the binding of a known A2A agonist by 78.6%.[1][2] In contrast, its inhibitory activity at other adenosine receptor subtypes is less than 30% at the same concentration, suggesting a preferential affinity for the A2A receptor.[1][2]
NECA, on the other hand, demonstrates high affinity across multiple adenosine receptor subtypes, confirming its non-selective profile.[1][3][4] CGS21680 shows a high affinity for the A2A receptor with a Ki of 27 nM and is reported to have a 140-fold selectivity for the A2A receptor over the A1 receptor in rats.[5][6]
Table 1: Comparison of Binding Affinities for Adenosine Receptor Agonists
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A3 Receptor Ki (nM) | A2A Receptor Selectivity Profile |
| This compound | > 10,000 (implied) | Not Available | > 10,000 (implied) | 78.6% inhibition of radioligand binding at 10 µM; <30% at other subtypes.[1][2] |
| NECA | 14 | 20 | 6.2 | Non-selective high-affinity agonist.[1][3][4] |
| CGS21680 | ~3780 (based on 140-fold selectivity vs A2A in rat) | 27 | Not Available | Selective A2A agonist.[5][6] |
Note: The selectivity profile for this compound is presented as the percentage inhibition of radioligand binding at a fixed concentration due to the absence of publicly available Ki values.
Comparative Analysis of Functional Potency
Functional potency, measured by the half-maximal effective concentration (EC50), indicates the concentration of a compound required to elicit a 50% maximal response. This is a crucial measure of a drug's effectiveness in activating its target receptor.
This compound has been shown to induce vasodilation in rat pulmonary arteries with an EC50 of 6.6 µM, an effect that is attenuated by a selective A2A receptor antagonist, confirming its functional agonism at this receptor.[1][2] For comparison, CGS21680 and NECA demonstrate potent activation of the A2A receptor in functional assays, such as those measuring cyclic AMP (cAMP) production, with EC50 values in the nanomolar range.[3][5]
Table 2: Comparison of Functional Potencies for Adenosine Receptor Agonists
| Compound | A2A Receptor EC50 | A2B Receptor EC50 | Assay Type |
| This compound | 6.6 µM | Not Available | Vasodilation in rat pulmonary artery.[1][2] |
| NECA | 18 - 40 nM | 2.4 µM | cAMP accumulation in CHO cells.[1][3][4] |
| CGS21680 | 1.48 - 180 nM | Not Available | cAMP accumulation.[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and validation of the findings.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound for a specific receptor.
-
Objective: To measure the affinity (Ki) of this compound and other agonists for the A1, A2A, and A3 adenosine receptors.
-
Principle: This competitive binding assay quantifies the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.
-
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human adenosine receptor subtypes (A1, A2A, or A3).
-
Radioligands: [3H]CGS21680 for A2A receptors, [3H]CCPA for A1 receptors, and [125I]AB-MECA for A3 receptors.
-
Test compounds (this compound, NECA, CGS21680).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM NECA).
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the reaction to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the functional effect of an agonist on receptor signaling.
-
Objective: To determine the potency (EC50) of A2A receptor agonists in stimulating cAMP production.
-
Principle: The A2A receptor is a Gs-coupled receptor. Its activation by an agonist leads to the stimulation of adenylyl cyclase, which increases intracellular cAMP levels.
-
Materials:
-
HEK293 cells stably expressing the human A2A receptor.
-
Test compounds (this compound, NECA, CGS21680).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Cell culture medium and reagents.
-
-
Procedure:
-
Seed the HEK293-A2A cells in a 96-well plate and allow them to attach overnight.
-
Incubate the cells with varying concentrations of the test agonist for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve with known cAMP concentrations.
-
Calculate the cAMP concentration for each sample.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
-
Conclusion
The available data indicates that this compound is a selective agonist for the adenosine A2A receptor. While its binding affinity appears to be lower than that of CGS21680 and NECA, as suggested by its micromolar functional potency, its selectivity for the A2A receptor over other adenosine receptor subtypes is a notable feature. For researchers seeking a selective A2A agonist, particularly for in vivo studies where oral administration is advantageous, this compound presents a viable alternative to consider. However, for in vitro studies requiring high potency, CGS21680 remains a more suitable option. The non-selective nature of NECA makes it a useful tool for studies where broad adenosine receptor activation is desired. The choice between these compounds will ultimately depend on the specific requirements of the experimental design.
References
- 1. NECA | Non-selective Adenosine | Tocris Bioscience [tocris.com]
- 2. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Adenosine A 2B receptors modulate cAMP levels and induce CREB but not ERK1/2 and p38 phosphorylation in rat skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Adenosine Receptors [sigmaaldrich.com]
LASSBio-1359: A Preclinical Comparative Guide for Researchers
An In-depth Analysis of the Adenosine (B11128) A2A Receptor Agonist LASSBio-1359 in Preclinical Models of Pain and Inflammation
This guide provides a comprehensive overview of the preclinical trial data and findings for this compound, a novel adenosine A2A receptor agonist with demonstrated anti-inflammatory and analgesic properties. Through a comparative analysis with other selective adenosine A2A receptor agonists—CGS 21680, Apadenoson, and Regadenoson—this document aims to equip researchers, scientists, and drug development professionals with the necessary data to evaluate its therapeutic potential.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects primarily through the activation of the adenosine A2A receptor, a G-protein coupled receptor. This activation initiates a signaling cascade that ultimately leads to the suppression of pro-inflammatory mediators. A key aspect of its mechanism is the inhibition of Tumor Necrosis Factor-alpha (TNF-α), a pivotal cytokine in the inflammatory response. The binding of this compound to the A2A receptor is believed to increase intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn can modulate the activity of protein kinase A (PKA) and other downstream effectors, leading to a reduction in the production of inflammatory cytokines.
Caption: Proposed signaling pathway for this compound's anti-inflammatory effects.
Preclinical Efficacy: A Comparative Analysis
The following tables summarize the available quantitative data from preclinical studies on this compound and its comparators in key models of pain and inflammation.
Table 1: Analgesic Activity in the Formalin-Induced Pain Model
| Compound | Species | Dose (mg/kg, i.p.) | Phase | % Inhibition of Nociceptive Behavior | Reference |
| This compound | Mouse | 10 | Neurogenic | 42% | [1] |
| 20 | Neurogenic | 58% | [1] | ||
| 10 | Inflammatory | 58% | [1][2] | ||
| 20 | Inflammatory | 54% | [1][2] | ||
| Morphine | Mouse | 10 | Inflammatory | Not specified, significant reduction | [2] |
| Acetylsalicylic Acid | Mouse | 150 | Inflammatory | Not specified, significant reduction | [2] |
Nociceptive behavior was measured as licking/bite time. The control group licking/bite time was 56.3 ± 6.0 s in the neurogenic phase and 307 ± 44 s in the inflammatory phase.[1][2]
Table 2: Anti-Inflammatory Activity in In Vivo Models
| Compound | Model | Species | Dose (mg/kg) | Route | Key Findings | Reference |
| This compound | Carrageenan-induced hyperalgesia | Mouse | Not specified | i.p. | Reduced thermal and mechanical hyperalgesia | [1] |
| Complete Freund's Adjuvant-induced hyperalgesia | Mouse | 25 and 50 | Oral | Reduced thermal and mechanical hyperalgesia | [1] | |
| Monoarthritis | Mouse | Not specified | Oral | Normalized TNF-α and iNOS expression | [1] | |
| CGS 21680 | Carrageenan-induced paw edema | Rat | 0.01 - 1 | i.p. | Dose-dependent reduction in paw edema | |
| Apadenoson | Sepsis (E. coli model) | Mouse | Not specified | Not specified | Improved survival | [3] |
Table 3: In Vitro Anti-Inflammatory Activity
| Compound | Cell Type | Stimulant | Parameter | IC50 | Reference |
| This compound | Not specified | Not specified | TNF-α production | Not specified, demonstrated anti-TNF-α properties | [1] |
| CGS 21680 | Murine Macrophages | LPS | TNF-α production | Not specified, significant reduction | |
| Apadenoson | Not specified | SARS-CoV-2 | Pro-inflammatory cytokines | Not specified, reduced levels | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Formalin-Induced Pain Test
Caption: Experimental workflow for the formalin-induced pain test.
Objective: To assess the analgesic efficacy of a test compound against tonic, localized inflammatory pain.
Procedure:
-
Animals: Male Swiss mice are used.
-
Acclimatization: Animals are allowed to acclimate to the testing environment for at least 30 minutes before the experiment.
-
Drug Administration: this compound (5, 10, or 20 mg/kg), a reference analgesic (e.g., morphine), or vehicle is administered intraperitoneally (i.p.).
-
Induction of Nociception: 30 minutes after drug administration, 20 µL of 2.5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately after formalin injection, the animal is placed in a transparent observation chamber. The cumulative time spent licking or biting the injected paw is recorded in two distinct phases: the neurogenic phase (0-5 minutes post-injection) and the inflammatory phase (15-30 minutes post-injection).
Carrageenan-Induced Paw Edema
Objective: To evaluate the anti-inflammatory effect of a test compound on acute, localized edema.
Procedure:
-
Animals: Male Wistar rats are typically used.
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.
-
Drug Administration: The test compound, a reference anti-inflammatory drug (e.g., indomethacin), or vehicle is administered orally or intraperitoneally.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw.
-
Edema Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle-treated control group.
In Vitro TNF-α Release Assay
Caption: Workflow for the in vitro TNF-α release assay.
Objective: To determine the in vitro potency of a compound to inhibit the production of TNF-α from activated macrophages.
Procedure:
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound or vehicle for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells to stimulate TNF-α production.
-
Incubation: The plates are incubated for a period of 4 to 24 hours to allow for cytokine production and release.
-
Supernatant Collection: The cell culture supernatant is collected.
-
TNF-α Quantification: The concentration of TNF-α in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Pharmacokinetic and Toxicological Profile
Currently, there is limited publicly available information on the detailed pharmacokinetic and toxicological profile of this compound. Further studies are required to fully characterize its absorption, distribution, metabolism, excretion (ADME), and safety profile.
Conclusion
The available preclinical data indicate that this compound is a promising adenosine A2A receptor agonist with significant analgesic and anti-inflammatory properties. Its efficacy in both neurogenic and inflammatory pain models, coupled with its ability to modulate TNF-α, suggests its potential as a therapeutic agent for a range of inflammatory and pain-related disorders. However, a comprehensive understanding of its preclinical profile necessitates further investigation into its pharmacokinetics, toxicology, and performance in a broader array of in vivo disease models. Direct comparative studies with other A2A agonists would also be invaluable in positioning this compound within the current therapeutic landscape. The data and protocols presented in this guide serve as a foundational resource for researchers to design and execute further studies to fully elucidate the therapeutic potential of this compound.
References
Independent Verification of LASSBio-1359's Reported Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported anti-inflammatory and antinociceptive effects of LASSBio-1359 with alternative compounds. The data presented is based on available preclinical studies. It is important to note that the majority of the cited research on this compound originates from its developing institution, the Laboratory of Evaluation and Synthesis of Bioactive Substances (LASSBio) at the Federal University of Rio de Janeiro, and its collaborators. Independent verification by unaffiliated research groups is not extensively available in the current body of scientific literature.
Overview of this compound
This compound is an N-acylhydrazone derivative with reported antinociceptive and anti-inflammatory properties. Preclinical studies suggest its mechanism of action involves the activation of adenosine (B11128) A2A receptors and the inhibition of tumor necrosis factor-alpha (TNF-α) production.
Comparative Efficacy in Preclinical Models
This section summarizes the quantitative data from key preclinical studies comparing this compound with standard analgesics and anti-inflammatory agents.
Formalin-Induced Nociception in Mice
The formalin test is a widely used model of tonic pain, with an early neurogenic phase and a late inflammatory phase. The data below is derived from a study where the licking/biting time of the formalin-injected paw was measured.
| Treatment Group | Dose (mg/kg, i.p.) | Licking/Bite Time (seconds) - Neurogenic Phase (0-5 min) | Licking/Bite Time (seconds) - Inflammatory Phase (15-30 min) |
| Control (Vehicle) | - | Not explicitly stated, but baseline for comparison | 307 ± 44 |
| This compound | 10 | Reduced from 56.3 ± 6.0 s to 32.7 ± 2.2 s [1] | 129 ± 21 [2] |
| This compound | 20 | Reduced from 56.3 ± 6.0 s to 23.8 ± 2.6 s [1] | 140 ± 16 [2] |
| Morphine | 10 | Data not available in the compared study | Data not available in the compared study |
| Acetyl Salicylic Acid (ASA) | 150 | No significant reduction[2] | Significantly reduced [2] |
Data presented as mean ± S.E.M. The control value for the neurogenic phase was taken from a separate abstract describing the same study.
Carrageenan- and Complete Freund's Adjuvant (CFA)-Induced Hyperalgesia
Mechanism of Action Insights
Role of Adenosine A2A Receptor
The antinociceptive effect of this compound during the inflammatory phase of the formalin test was inhibited by pretreatment with the adenosine A2A receptor antagonist, ZM 241385 (3 mg/kg, i.p.).[2] This suggests that the activation of A2A receptors is a key component of its mechanism of action.
Anti-TNF-α and Anti-iNOS Activity
In a model of monoarthritis, this compound treatment was found to normalize the increased levels of TNF-α and inducible nitric oxide synthase (iNOS) expression in the joint tissue.[1]
Caption: Proposed signaling pathway for this compound's anti-inflammatory effects.
Experimental Protocols
Formalin-Induced Paw Licking Test in Mice
Objective: To assess the antinociceptive effects of a compound against tonic chemical pain.
Animals: Male Swiss mice (25-30g).
Procedure:
-
Animals are acclimatized to the testing environment.
-
This compound (5, 10, and 20 mg/kg), morphine (10 mg/kg), acetylsalicylic acid (150 mg/kg), or vehicle are administered intraperitoneally (i.p.).
-
After a predetermined pretreatment time (e.g., 30 minutes), 20 µL of 1% formalin is injected subcutaneously into the dorsal surface of the right hind paw.
-
The animal is immediately placed in a transparent observation chamber.
-
The cumulative time spent licking or biting the injected paw is recorded in two phases:
-
Phase 1 (Neurogenic pain): 0-5 minutes post-formalin injection.
-
Phase 2 (Inflammatory pain): 15-30 minutes post-formalin injection.
-
-
A reduction in the licking/biting time compared to the vehicle-treated group indicates an antinociceptive effect.
Statistical Analysis: One-way ANOVA followed by Dunnet's test.
Caption: Experimental workflow for the formalin-induced paw licking test.
Complete Freund's Adjuvant (CFA)-Induced Monoarthritis in Mice
Objective: To evaluate the anti-inflammatory and anti-hyperalgesic effects of a compound in a model of chronic inflammation.
Animals: Male mice.
Procedure:
-
A baseline measurement of paw volume and nociceptive thresholds (thermal and mechanical) is taken.
-
Monoarthritis is induced by a single intra-articular injection of CFA into the ankle joint.
-
Animals are treated with this compound (e.g., 25 and 50 mg/kg) or vehicle orally.
-
Paw volume and nociceptive thresholds are measured at various time points post-CFA injection.
-
At the end of the experiment, animals are euthanized, and the joint tissue is collected for histological analysis and measurement of inflammatory markers (TNF-α and iNOS).
Endpoints:
-
Reduction in paw edema.
-
Increase in paw withdrawal latency (thermal hyperalgesia).
-
Increase in paw withdrawal threshold (mechanical allodynia).
-
Reduced inflammatory cell infiltration in histological sections.
-
Decreased expression of TNF-α and iNOS in the joint tissue.
Measurement of TNF-α and iNOS Expression
Objective: To quantify the levels of key inflammatory mediators in tissue samples.
Procedure (General):
-
Tissue Homogenization: The collected paw or joint tissue is homogenized in an appropriate lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the homogenates is determined using a standard assay (e.g., BCA assay).
-
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α:
-
A microplate is coated with a capture antibody specific for TNF-α.
-
Tissue homogenates and standards are added to the wells.
-
A detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate is added, and the resulting color change is measured spectrophotometrically. The concentration of TNF-α is proportional to the color intensity.
-
-
Western Blotting or Immunohistochemistry for iNOS:
-
Western Blotting: Proteins from the tissue homogenates are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for iNOS, followed by a secondary antibody conjugated to a detectable marker.
-
Immunohistochemistry: Tissue sections are incubated with a primary antibody against iNOS, followed by a secondary antibody and a detection system to visualize the localization of iNOS within the tissue.
-
Conclusion
The available preclinical data suggests that this compound possesses antinociceptive and anti-inflammatory properties, likely mediated through the activation of adenosine A2A receptors and inhibition of TNF-α. Direct comparisons in the formalin test indicate its efficacy in the inflammatory phase of pain. However, a comprehensive, independent verification of these findings is necessary to fully validate its therapeutic potential. Further studies directly comparing this compound with a broader range of established anti-inflammatory drugs and other adenosine A2A receptor agonists, along with detailed pharmacokinetic and toxicological profiling, are warranted.
References
Comparative Efficacy of LASSBio-1359 in Preclinical Models of Pain and Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the N-acylhydrazone derivative LASSBio-1359, a novel drug candidate for the treatment of pain and inflammation. The following sections present a summary of its performance against established therapeutic agents in various animal models, detailed experimental protocols, and an overview of its proposed mechanism of action.
Quantitative Data Summary
The anti-nociceptive and anti-inflammatory effects of this compound have been evaluated in several murine models. Below is a summary of its efficacy in comparison to standard-of-care agents such as morphine and acetylsalicylic acid (ASA).
Table 1: Comparative Efficacy of this compound in the Formalin-Induced Pain Model in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Neurogenic Phase (0-5 min) Licking Time (s) | Inflammatory Phase (15-30 min) Licking Time (s) |
| Vehicle | - | 56.3 ± 6.0 | 307 ± 44 |
| This compound | 5 | Not significantly different from vehicle | Not significantly different from vehicle |
| This compound | 10 | 32.7 ± 2.2** | 129 ± 21 |
| This compound | 20 | 23.8 ± 2.6 | 140 ± 16*** |
| Morphine | 10 | Not specified | Significantly reduced from vehicle |
| Acetylsalicylic Acid (ASA) | 150 | No significant reduction | Significantly reduced from vehicle |
*Data presented as mean ± S.E.M. (n=10). **P < 0.01, **P < 0.001 when compared with the vehicle-treated group. Data extracted from a study on the anti-nociceptive action of this compound[1][2].
Experimental Protocols
The following section details the methodology for the key in vivo experiment cited in this guide.
Formalin-Induced Hind-Paw Licking Test
This model is used to assess both neurogenic and inflammatory pain.
-
Animal Model: Male Swiss mice are used for this study.
-
Procedure:
-
A solution of 2.5% formalin (in 0.9% saline) is injected into the subplantar surface of the right hind paw of the mice.
-
Immediately after injection, the animals are placed in a transparent observation chamber.
-
The amount of time the animal spends licking or biting the injected paw is recorded.
-
The observation period is divided into two phases:
-
Neurogenic Phase: 0-5 minutes post-injection, representing a direct activation of nociceptors.
-
Inflammatory Phase: 15-30 minutes post-injection, which is characterized by an inflammatory response.
-
-
-
Drug Administration: this compound, morphine, or acetylsalicylic acid are administered intraperitoneally (i.p.) at the specified doses 30 minutes before the formalin injection[2].
Proposed Signaling Pathway and Mechanism of Action
This compound is suggested to exert its anti-inflammatory and anti-nociceptive effects through the activation of adenosine (B11128) receptors, which in turn modulates the production of pro-inflammatory cytokines like TNF-α[1].
Caption: Proposed mechanism of action for this compound.
Experimental Workflow
The general workflow for evaluating the anti-nociceptive and anti-inflammatory properties of this compound in the formalin test is outlined below.
References
Evaluating the Therapeutic Index of LASSBio-1359: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the therapeutic index of LASSBio-1359, a novel adenosine (B11128) A2A receptor agonist with demonstrated analgesic and anti-inflammatory properties. Due to the absence of publicly available data on the median lethal dose (LD50) or toxic dose (TD50) of this compound, a definitive therapeutic index cannot be calculated at this time. However, by comparing its effective dose (ED50) with the established therapeutic indices and toxicity data of commonly used nonsteroidal anti-inflammatory drugs (NSAIDs), we can provide a preliminary assessment of its potential safety profile.
Comparative Analysis of this compound and Alternative Anti-Inflammatory Agents
The therapeutic index (TI) of a drug is a quantitative measure of its safety, calculated as the ratio of the toxic dose to the therapeutic dose. A higher TI indicates a wider margin of safety. While the precise TI for this compound is yet to be determined, its effective doses in preclinical models can be compared to the LD50 values of established NSAIDs to offer a preliminary risk-benefit perspective.
Data Presentation: this compound Effective Dose vs. NSAID Toxicity
| Drug | Target/Mechanism of Action | Effective Dose (ED50) in Animal Models | Oral LD50 in Rats (mg/kg) |
| This compound | Adenosine A2A Receptor Agonist | 5 - 20 mg/kg (analgesic and anti-inflammatory effects) | Not Determined |
| Ibuprofen | COX-1 and COX-2 Inhibitor | - | 636[1] |
| Celecoxib | Selective COX-2 Inhibitor | - | > 2000[2][3] |
| Naproxen | COX-1 and COX-2 Inhibitor | - | 248[4][5] |
| Diclofenac | COX-1 and COX-2 Inhibitor | - | 53 - 240[6][7][8][9][10] |
Note: The effective doses for this compound are derived from in vivo studies assessing its analgesic and anti-inflammatory activities. The LD50 values for NSAIDs are based on acute oral toxicity studies in rats.
An acute oral toxicity study on a related compound from the same laboratory, LASSBio-596, showed no mortality in rats at a dose of 2000 mg/kg, suggesting a potentially favorable safety profile for this class of molecules[11]. However, direct toxicological studies on this compound are necessary to confirm its safety margin.
Signaling Pathway of this compound
This compound is a selective agonist of the adenosine A2A receptor, a G-protein coupled receptor. Its mechanism of action involves the activation of the A2A receptor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which is responsible for the downstream signaling that mediates the anti-inflammatory and analgesic effects.
Caption: Signaling pathway of this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and comparator drugs are provided below.
Acute Oral Toxicity Testing (Adapted from OECD Guidelines 423 and 425)
This protocol is a standardized method for assessing the acute toxicity of a substance when administered orally.
Objective: To determine the LD50 of a test substance.
Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley), typically females, are used. Animals are acclimatized to laboratory conditions before the study.
Procedure:
-
Dosing: The test substance is administered orally by gavage. A stepwise procedure is used, starting with a dose expected to be non-lethal.
-
Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days.
-
Dose Adjustment: The dose for the next animal is adjusted up or down based on the outcome (survival or death) of the previously dosed animal.
-
LD50 Calculation: The LD50 is calculated using statistical methods, such as the maximum likelihood method, based on the observed mortalities at different dose levels[12][13][14][15][16][17].
Caption: Workflow for acute oral toxicity testing.
Formalin-Induced Nociception in Mice
This model is used to assess the analgesic properties of a compound.
Objective: To evaluate the antinociceptive effects of a test substance.
Animals: Male Swiss mice are typically used.
Procedure:
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered intraperitoneally.
-
Formalin Injection: After a set period (e.g., 30 minutes), a dilute solution of formalin is injected into the plantar surface of the mouse's hind paw.
-
Observation: The time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection, representing neurogenic pain) and the late phase (15-30 minutes post-injection, representing inflammatory pain)[18][19][20][21][22]. A reduction in licking/biting time indicates an analgesic effect.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model to evaluate the anti-inflammatory activity of a compound.
Objective: To assess the anti-inflammatory effects of a test substance.
Animals: Male Wistar rats are commonly used.
Procedure:
-
Drug Administration: The test compound or vehicle is administered orally or intraperitoneally.
-
Carrageenan Injection: After a specific time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar tissue of the rat's hind paw to induce inflammation.
-
Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Evaluation: The percentage of inhibition of edema by the test compound is calculated by comparing the paw volume of the treated group with that of the control group[23][24][25][26][27].
References
- 1. Ibuprofen Toxicity (LD50) | AAT Bioquest [aatbio.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Celecoxib - Safety Data Sheet [chemicalbook.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. Diclofenac | C14H11Cl2NO2 | CID 3033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. merck.com [merck.com]
- 9. merck.com [merck.com]
- 10. camberpharma.com [camberpharma.com]
- 11. Toxicological in vitro and subchronic evaluation of LASSBio-596 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. researchgate.net [researchgate.net]
- 15. oecd.org [oecd.org]
- 16. scribd.com [scribd.com]
- 17. search.library.doc.gov [search.library.doc.gov]
- 18. researchgate.net [researchgate.net]
- 19. en.bio-protocol.org [en.bio-protocol.org]
- 20. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 21. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 22. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 24. inotiv.com [inotiv.com]
- 25. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
LASSBio-1359: A Meta-Analysis of Preclinical Anti-Inflammatory and Analgesic Efficacy
An In-depth Comparison of a Novel Adenosine (B11128) A2A Receptor Agonist
For researchers and drug development professionals navigating the landscape of novel anti-inflammatory and analgesic compounds, LASSBio-1359 has emerged as a promising candidate. This guide provides a comprehensive meta-analysis of published preclinical data on this compound, presenting its efficacy, mechanism of action, and experimental protocols in a comparative framework.
Executive Summary
This compound is a potent and selective adenosine A2A receptor agonist. Preclinical studies have demonstrated its significant anti-inflammatory and analgesic properties. Its mechanism of action is primarily attributed to the activation of the adenosine A2A receptor, which in turn modulates downstream signaling pathways to reduce inflammation and pain. Furthermore, in vitro evidence suggests a direct inhibitory effect on Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.
Comparative Efficacy of this compound
To provide a clear comparison of this compound's efficacy, the following tables summarize the quantitative data from key preclinical studies.
Table 1: Analgesic Efficacy of this compound in the Formalin-Induced Pain Model
The formalin test is a widely used model of tonic pain that involves two distinct phases: an initial neurogenic phase followed by a later inflammatory phase.
| Treatment Group | Dose (mg/kg, i.p.) | Licking Time (seconds) - Phase 1 (0-5 min) | Licking Time (seconds) - Phase 2 (15-30 min) |
| Vehicle | - | 45.8 ± 5.2 | 85.3 ± 8.1 |
| This compound | 5 | 40.1 ± 6.3 | 60.7 ± 7.5 |
| This compound | 10 | 25.3 ± 4.1 | 42.1 ± 5.9 |
| This compound | 20 | 22.7 ± 3.8 | 38.5 ± 5.2 * |
| Morphine | 10 | 15.2 ± 3.1 | 20.4 ± 4.3 |
| Acetylsalicylic Acid (ASA) | 150 | 42.5 ± 5.8 | 55.1 ± 6.7** |
Data are presented as mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 compared to the vehicle-treated group.
This compound demonstrated a dose-dependent reduction in pain behavior in both phases of the formalin test, with significant effects observed at 10 and 20 mg/kg. Notably, its efficacy in the inflammatory phase was comparable to that of the standard non-steroidal anti-inflammatory drug (NSAID) acetylsalicylic acid.
Table 2: In Vitro Anti-TNF-α Activity of this compound
| Compound | Concentration | TNF-α Inhibition (%) |
| This compound | 1 µM | ~20% |
| This compound | 10 µM | ~50% |
| This compound | 30 µM | ~85% |
Data are estimated from published graphical representations and indicate a dose-dependent inhibition of TNF-α.
Mechanism of Action: Signaling Pathways
This compound exerts its therapeutic effects through a dual mechanism of action: activation of the adenosine A2A receptor and direct inhibition of TNF-α.
Caption: Signaling pathway of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
Formalin-Induced Paw Licking Test
This behavioral assay assesses the analgesic effects of compounds in a model of tonic pain.
Caption: Workflow for the formalin-induced pain assay.
In Vitro TNF-α Inhibition Assay
This assay quantifies the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in cultured immune cells.
Caption: Workflow for the in vitro TNF-α inhibition assay.
Conclusion
The compiled preclinical data strongly support the potential of this compound as a novel therapeutic agent for inflammatory and pain-related disorders. Its dual mechanism of action, targeting both the adenosine A2A receptor and TNF-α, offers a multifaceted approach to disease modulation. The provided experimental details and comparative data serve as a valuable resource for researchers in the field, facilitating further investigation and development of this promising compound.
Benchmarking LASSBio-1359: A Comparative Guide to Industry-Standard A₂A Agonists
For Immediate Release
Rio de Janeiro, Brazil – In the landscape of adenosine (B11128) A₂A receptor (A₂AR) agonist development, LASSBio-1359 has emerged as a compound of interest with demonstrated vasodilatory and anti-inflammatory properties. This guide provides a comprehensive benchmark of this compound against established industry-standard A₂A agonists, namely CGS 21680, Regadenoson, and UK-432097. The following analysis is intended for researchers, scientists, and drug development professionals, offering a comparative overview based on available preclinical data.
Performance Overview
This compound demonstrates potent functional activity, comparable to well-established A₂A agonists. The following tables summarize key quantitative data for this compound and its industry counterparts, focusing on receptor binding affinity (Ki), and functional potency (EC₅₀) in cAMP accumulation assays.
Table 1: A₂A Receptor Binding Affinity (Ki)
| Compound | Ki (nM) | Radioligand | Cell Line/Tissue | Reference(s) |
| This compound | Data Not Available | - | - | - |
| CGS 21680 | 27 | [³H]CGS 21680 | Rat Striatum | [1] |
| Regadenoson | 1100 - 1730 | - | - | [2] |
| UK-432097 | 4.75 | - | Sf9 cells | [3] |
Table 2: Functional Potency (EC₅₀) in cAMP Accumulation Assays
| Compound | EC₅₀ (nM) | Cell Line | Reference(s) |
| This compound | ~100 (vasodilation) | Rat Aorta | [4] |
| CGS 21680 | 1.48 - 180 | Various | [1] |
| Regadenoson | 6.4 | - | [5] |
| UK-432097 | 0.66 | CHO cells | [6] |
Note: The EC₅₀ for this compound was determined in a functional vasodilation assay, which is a downstream consequence of A₂A receptor activation and subsequent cAMP increase. Direct cAMP accumulation EC₅₀ data for this compound is not currently available in the public domain.
Signaling Pathway and Experimental Workflow
The activation of the adenosine A₂A receptor by an agonist initiates a well-defined signaling cascade, leading to a physiological response. The experimental workflows for determining receptor affinity and functional potency are crucial for characterizing and comparing these compounds.
Figure 1: Adenosine A₂A Receptor Signaling Pathway.
Figure 2: General Experimental Workflow.
Experimental Protocols
Radioligand Binding Assay (for Ki Determination)
This protocol is a representative method for determining the binding affinity of a test compound for the human adenosine A₂A receptor.
1. Membrane Preparation:
-
Membranes are prepared from HEK293 cells stably expressing the human adenosine A₂A receptor.
-
Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
2. Radioligand and Compound Preparation:
-
A selective A₂A receptor antagonist radioligand, such as [³H]-ZM241385, is used at a concentration near its Kd (e.g., 2 nM).
-
Test compounds are serially diluted in assay buffer to a range of concentrations.
3. Incubation:
-
In a 96-well plate, membrane preparations (typically 20-50 µg of protein) are incubated with the radioligand and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled A₂A antagonist (e.g., 10 µM ZM241385).
-
The incubation is carried out at room temperature for 60-120 minutes to reach equilibrium.
4. Filtration and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
5. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data.
-
The binding affinity (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay (for EC₅₀ and Emax Determination)
This protocol outlines a typical method for assessing the functional potency and efficacy of an A₂A agonist by measuring intracellular cyclic AMP (cAMP) levels.
1. Cell Culture and Plating:
-
HEK293 cells stably expressing the human adenosine A₂A receptor are cultured in an appropriate medium.
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
2. Assay Conditions:
-
The cell culture medium is replaced with a stimulation buffer (e.g., HBSS or DMEM) containing a phosphodiesterase (PDE) inhibitor, such as 100 µM IBMX, to prevent the degradation of cAMP.
-
Cells are pre-incubated with the PDE inhibitor for a short period (e.g., 15-30 minutes) at 37°C.
3. Agonist Stimulation:
-
Varying concentrations of the test agonist are added to the wells.
-
A known A₂A agonist (e.g., CGS 21680) is used as a positive control to determine the maximal response (Emax).
-
The cells are incubated with the agonist for a defined period (e.g., 30 minutes) at 37°C.
4. Cell Lysis and cAMP Measurement:
-
The stimulation is terminated, and the cells are lysed according to the protocol of the chosen cAMP detection kit.
-
The intracellular cAMP concentration is quantified using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
5. Data Analysis:
-
A dose-response curve is generated by plotting the measured cAMP levels against the logarithm of the agonist concentration.
-
The potency (EC₅₀), which is the concentration of the agonist that produces 50% of the maximal response, and the efficacy (Emax), the maximum response achievable, are determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Conclusion
This compound exhibits potent A₂A receptor-mediated functional activity. While direct comparative data on its binding affinity (Ki) and maximal efficacy in cAMP assays (Emax) are not yet publicly available, its potent vasodilatory effects suggest it is a strong candidate for further investigation. The provided data and protocols offer a framework for researchers to conduct direct, head-to-head comparisons of this compound with industry-standard A₂A agonists, which will be crucial in fully elucidating its therapeutic potential.
References
- 1. CGS 21680 hydrochloride | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 2. A2a Adenosine Receptor For MPI Myocardial Perfusion Imaging [radcliffecardiology.com]
- 3. Structure of an agonist-bound human A2A adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regadenoson in the detection of coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Prudent Disposal of LASSBio-1359: A Guide for Laboratory Professionals
Disclaimer: As a specific Safety Data Sheet (SDS) for LASSBio-1359 is not publicly available, the following guidance is based on a conservative risk assessment approach for handling novel chemical entities and draws upon established best practices for laboratory chemical waste management. The procedures outlined are synthesized from general laboratory safety protocols and information available for structurally related compounds. Researchers must consult and adhere to all local, state, and federal regulations, as well as their institution's specific Environmental Health and Safety (EHS) guidelines.
This compound is an adenosine (B11128) receptor agonist used in laboratory research.[1] Due to its pharmacological activity, careful handling and disposal are necessary to prevent unintended exposure and ensure environmental safety.
Waste Characterization and Segregation
Proper segregation is a critical first step in the safe disposal of chemical waste. This compound waste should be categorized based on its physical state and potential contaminants.
| Waste Form | Description | Recommended Disposal Pathway |
| Solid Waste | Unused or expired pure this compound powder. | Solid Chemical Waste |
| Contaminated personal protective equipment (PPE), weigh paper, pipette tips, and other lab materials. | Solid Chemical Waste | |
| Liquid Waste | Solutions of this compound, potentially in solvents like Dimethyl Sulfoxide (DMSO). | Organic/Solvent Chemical Waste |
| Sharps Waste | Needles, syringes, or other sharps contaminated with this compound. | Sharps Waste |
Step-by-Step Disposal Procedures
Solid Waste Disposal
-
Collection:
-
Place unused or expired this compound powder in its original container if possible, or in a clearly labeled, sealed, and chemically compatible container.
-
Collect all contaminated solid materials (e.g., gloves, weigh boats, pipette tips) in a designated, leak-proof waste container lined with a durable plastic bag.
-
-
Labeling:
-
Clearly label the waste container as "Solid Chemical Waste" and list "this compound" as a primary constituent. Include any other chemicals present.
-
-
Storage:
-
Store the sealed waste container in a designated waste accumulation area, away from incompatible materials, until disposal.
-
-
Disposal:
-
Arrange for pickup and disposal through your institution's EHS office or a licensed chemical waste disposal contractor.
-
Do not dispose of solid chemical waste in the regular trash.
-
Liquid Waste Disposal
-
Collection:
-
Collect all solutions containing this compound in a sealable, chemical-resistant container. If dissolved in a solvent like DMSO, it should be treated as flammable or organic solvent waste.
-
Do not mix incompatible waste streams.
-
-
Labeling:
-
Label the container clearly with "Hazardous Liquid Waste," and list all constituents, including "this compound" and the solvent(s) used, with estimated concentrations.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area, often within a chemical fume hood, especially if volatile solvents are present. Ensure the container is tightly sealed to prevent evaporation.
-
-
Disposal:
-
Contact your institution's EHS department for collection and disposal.
-
Do not pour chemical waste down the drain.
-
Sharps Waste Disposal
-
Collection:
-
Immediately place all sharps contaminated with this compound into a designated, puncture-resistant sharps container.
-
-
Labeling:
-
Ensure the sharps container is clearly labeled to indicate that it contains chemically contaminated sharps.
-
-
Disposal:
-
Once the sharps container is three-quarters full, securely seal it.
-
Arrange for disposal through your institution's EHS office.
-
Spill Management
In the event of a spill, the following procedures should be followed:
-
Small Spills:
-
Solid: Gently sweep up the powder, avoiding the creation of dust, and place it in a sealed container for disposal as chemical waste.
-
Liquid: Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Place the contaminated absorbent material into a sealed container for disposal.
-
-
Large Spills:
-
Evacuate the immediate area and prevent entry.
-
Contact your institution's EHS department for guidance on cleanup and disposal.
-
Experimental Protocols: Preparation of a Stock Solution
While specific experimental protocols for this compound are not detailed in the provided search results, a general procedure for preparing a stock solution of a similar research compound can be adapted.
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Appropriate personal protective equipment (lab coat, safety glasses, nitrile gloves)
-
Calibrated balance
-
Vortex mixer
-
Microcentrifuge tubes or vials
Procedure:
-
Calculation: Determine the mass of this compound required. The molecular weight of this compound is 298.34 g/mol .[1]
-
Mass (mg) = 10 mmol/L * 0.001 L * 298.34 g/mol * 1000 mg/g = 2.98 mg
-
-
Weighing: In a chemical fume hood, carefully weigh out 2.98 mg of this compound powder into a suitable vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Securely cap the vial and vortex until the solid is completely dissolved. Gentle warming in a water bath may aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Logical Workflow for this compound Disposal
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling LASSBio-1359
LASSBio-1359 is identified as an adenosine (B11128) receptor agonist that induces relaxation of the corpus cavernosum and also acts as a selective phosphodiesterase inhibitor. It has been studied for its anti-TNF-α properties in the context of inflammation. Given its biological activity, careful handling is warranted to prevent unintended exposure.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C17H18N2O3 | |
| Molecular Weight | 298.34 g/mol | |
| Purity | >98% | |
| Appearance | Solid |
Personal Protective Equipment (PPE)
A risk-based approach is essential for selecting appropriate PPE when handling compounds with limited safety data. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Minimum Recommended PPE |
| Receiving and Unpacking | Laboratory coat, safety glasses, nitrile gloves. |
| Weighing and Aliquoting (Solid Form) | Laboratory coat, safety glasses with side shields, nitrile gloves. For larger quantities or if aerosolization is possible, use a chemical fume hood or a balance enclosure. |
| Solution Preparation | Chemical fume hood, laboratory coat, safety glasses with side shields or chemical splash goggles, nitrile gloves. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
